Product packaging for (S)-Ethyl piperidine-3-carboxylate(Cat. No.:CAS No. 37675-18-6)

(S)-Ethyl piperidine-3-carboxylate

Cat. No.: B1584052
CAS No.: 37675-18-6
M. Wt: 157.21 g/mol
InChI Key: XIWBSOUNZWSFKU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-Ethyl piperidine-3-carboxylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl (3S)-piperidine-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B1584052 (S)-Ethyl piperidine-3-carboxylate CAS No. 37675-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (3S)-piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWBSOUNZWSFKU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191110
Record name Ethyl (3S)-piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37675-18-6
Record name (+)-Ethyl nipecotate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37675-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3S)-piperidine-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037675186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (3S)-piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Ethyl Piperidine-3-Carboxylate: A Cornerstone Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Introduction

(S)-Ethyl piperidine-3-carboxylate, also known by its synonym (S)-Ethyl nipecotate, is a chiral heterocyclic compound of significant interest in modern synthetic chemistry.[1][2] Its rigid piperidine core, combined with the stereocenter at the C3 position, makes it an invaluable synthon for constructing complex, biologically active molecules. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development and discovery. Our focus extends beyond mere data presentation; we aim to deliver field-proven insights into the causality behind experimental choices, ensuring that the information presented is not only accurate but also actionable in a laboratory setting. The ability to leverage this specific enantiomer is critical, as stereochemistry is paramount to achieving desired biological activity and minimizing off-target effects in pharmaceutical development.[1]

Physicochemical & Structural Properties

The fundamental properties of a starting material dictate its handling, reactivity, and purification strategies. This compound is a colorless to light yellow liquid under standard conditions.[3] A comprehensive summary of its key properties is presented below.

Table 1: Core Physicochemical and Structural Data

Property Value Reference(s)
IUPAC Name ethyl (3S)-piperidine-3-carboxylate
Synonyms (S)-Ethyl nipecotate, (S)-(+)-Nipecotic Acid Ethyl Ester [4]
CAS Number 37675-18-6 [2]
Molecular Formula C₈H₁₅NO₂ [2]
Molecular Weight 157.21 g/mol [2]
Appearance Colorless to yellow clear liquid [3]
Density 1.043 g/mL at 25 °C [2]
Boiling Point 102-104 °C at 7 mmHg [4]
Refractive Index (n20/D) 1.471 [2]
Predicted pKa 9.35 ± 0.10 [4]
XLogP3 0.1 [3]
SMILES CCOC(=O)[C@H]1CCCNC1 [2]

| InChI Key | XIWBSOUNZWSFKU-ZETCQYMHSA-N |[2] |

Synthesis: The Critical Path to Enantiopurity

While various synthetic routes exist for the racemic mixture, the utility of this compound in pharmaceutical applications hinges on its enantiomeric purity. The most common and industrially scalable method for obtaining the (S)-enantiomer is the classical resolution of racemic ethyl nipecotate via diastereomeric salt formation.[5]

The Rationale of Classical Resolution

The principle involves reacting the racemic amine with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities in a given solvent system.[6] This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. The free (S)-amine is subsequently liberated by treatment with a base. For ethyl nipecotate, dibenzoyl-L-tartaric acid is a highly effective resolving agent, preferentially crystallizing with the (S)-enantiomer.[5][7]

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Isolation & Liberation racemate Racemic (±)-Ethyl Nipecotate in Aqueous Ethanol mix Mix & Heat to Dissolve racemate->mix resolver (−)-Dibenzoyl-L-tartaric Acid resolver->mix cool Controlled Cooling & Stirring (Seeding optional) mix->cool filtration Filtration cool->filtration solid Solid Precipitate: (S)-Ethyl Nipecotate • DBL-Tartrate Salt filtration->solid filtrate Mother Liquor: Enriched in (R)-Enantiomer (for potential recycle) filtration->filtrate basify Basification (e.g., aq. NaHCO₃) solid->basify extract Organic Extraction & Purification basify->extract final This compound (Pure Enantiomer) extract->final

Caption: Workflow for Chiral Resolution.

Field-Proven Experimental Protocol: Chiral Resolution

This protocol is adapted from established industrial processes and provides a robust method for obtaining the desired (S)-enantiomer.[5][8]

Materials:

  • Racemic (±)-ethyl nipecotate (1.0 eq)

  • (-)-Dibenzoyl-L-tartaric acid (DBTA) (~0.25 - 0.5 eq)

  • 91-95% Aqueous Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Reaction vessel with mechanical stirrer, heating mantle, and reflux condenser

Procedure:

  • Dissolution: Charge the reaction vessel with racemic (±)-ethyl nipecotate (e.g., 3.20 mol) and 91% aqueous ethanol (approx. 2 volumes relative to the amine). Stir to create a solution.

  • Salt Formation: In a separate container, prepare a slurry of dibenzoyl-L-tartaric acid (e.g., 0.80 mol, 0.25 eq) in 91% aqueous ethanol (approx. 1 volume). Add this slurry to the ethyl nipecotate solution. An exothermic reaction may be observed.[8]

  • Crystallization: Heat the resulting mixture gently (e.g., to ~78 °C) until all solids dissolve, forming a clear solution.[7] Turn off the heat and allow the solution to cool slowly and undisturbed to room temperature. Seeding with a small crystal of the desired diastereomeric salt at a slightly elevated temperature (e.g., 65-70 °C) is highly recommended to ensure controlled crystallization and high diastereomeric excess.[7]

  • Aging: Allow the mixture to stir at room temperature for an extended period (e.g., 12-16 hours) to maximize the yield of the crystallized salt.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold aqueous ethanol to remove the mother liquor rich in the (R)-enantiomer. Dry the white crystalline solid in vacuo.

  • Liberation of Free Amine: Suspend the dried diastereomeric salt in a biphasic mixture of an organic solvent (e.g., DCM) and saturated aqueous NaHCO₃. Stir vigorously until all solids have dissolved and the layers have fully partitioned.

  • Purification: Separate the organic layer. Wash it with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a clear oil.

  • Chiral Purity Analysis: The enantiomeric excess (e.e.) of the final product should be determined using a suitable chiral HPLC method.[9]

Analytical & Spectroscopic Characterization

Unambiguous characterization is essential for quality control. The primary techniques are NMR and IR spectroscopy, supplemented by mass spectrometry.

  • Infrared (IR) Spectroscopy: The most prominent feature is a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically observed around 1728-1735 cm⁻¹ .[10] A broad absorption in the 3300-3400 cm⁻¹ region indicates the N-H stretch of the secondary amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectra are consistent with the structure, though peak assignments can vary slightly with solvent.

Table 2: Typical NMR Chemical Shifts (CDCl₃, 400 MHz)

Proton (¹H NMR) Approx. δ (ppm) Multiplicity Integration Assignment
Hₐ 4.15 q 2H -O-CH₂ -CH₃
Hₓ 2.50-3.20 m 5H Piperidine Ring Protons (C2, C6, C3)
Hₙ 1.95 (variable) br s 1H -NH
Hᵧ 1.50-1.90 m 4H Piperidine Ring Protons (C4, C5)

| Hₑ | 1.25 | t | 3H | -O-CH₂-CH₃ |

Carbon (¹³C NMR)Approx. δ (ppm)Assignment
C=O174.4Ester Carbonyl
-O-C H₂-60.5Ethyl Methylene
C2, C645-50Piperidine Carbons adjacent to N
C3~41Chiral Carbon
C4, C525-30Piperidine Carbons
-C H₃14.2Ethyl Methyl
  • Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion (M⁺) peak at m/z = 157 should be observable. Key fragmentation patterns arise from the stability of the resulting ions.[11][12] The most common fragmentations include:

    • Loss of the ethoxy group (-OC₂H₅): leading to an acylium ion at m/z = 112 .

    • Loss of the entire ester group (-COOC₂H₅): leading to a fragment at m/z = 84 .

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a characteristic fragmentation for amines, leading to various smaller fragments.[13]

Chemical Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the secondary amine and the ethyl ester. This dual functionality allows for sequential and orthogonal modification.

Caption: Key Reactivity Pathways.

Reactions at the Secondary Amine

The nitrogen atom is nucleophilic and readily undergoes reactions typical of secondary amines.

  • N-Acylation: This is one of the most common transformations, forming a stable amide bond. It is typically achieved using acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the generated acid.[14][15] This reaction is fundamental to its use in peptide-like structures and other pharmaceutical scaffolds.

  • N-Alkylation: Introduction of alkyl groups can be accomplished via Sₙ2 reaction with alkyl halides or sulfonates, often requiring a base like K₂CO₃.[16][17] Reductive amination with aldehydes or ketones provides another powerful route. Greener, catalytic methods using alcohols as alkylating agents are also emerging.[18]

Reactions at the Ethyl Ester

The ester group is susceptible to nucleophilic acyl substitution and reduction.

  • Hydrolysis: The ester can be saponified to the corresponding carboxylic acid, (S)-nipecotic acid, using aqueous base (e.g., LiOH, NaOH) or hydrolyzed under acidic conditions (e.g., aq. HCl). (S)-nipecotic acid itself is a valuable chiral precursor.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the primary alcohol, (S)-piperidin-3-ylmethanol, another useful chiral building block.

  • Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes requiring a catalyst.

Applications in Medicinal Chemistry & Drug Discovery

The true value of this compound is realized in its application as a key intermediate for high-value pharmaceutical targets.

  • Immunopotentiating Agents: The compound is a direct precursor to (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate, an investigational immunopotentiating agent developed by Elanco Animal Health.[1][7][19] The synthesis involves a straightforward N-acylation of (S)-ethyl nipecotate with 2-thiopheneacetyl chloride under Schotten-Baumann conditions.[7]

  • GABA Uptake Inhibitors: The piperidine ring of nipecotic acid is a structural analog of γ-aminobutyric acid (GABA). As such, derivatives of (S)-nipecotic acid (obtained from hydrolysis of the title compound) are key scaffolds for developing inhibitors of GABA transporters (GATs), which are targets for treating epilepsy and other neurological disorders.[1][16]

  • JAK Inhibitors: While many syntheses of the JAK inhibitor Tofacitinib start with different precursors, the 3-amino-4-methylpiperidine core of the drug highlights the importance of substituted chiral piperidines in modern drug design.[20][21] The methodologies used to synthesize and functionalize piperidines like (S)-ethyl nipecotate are directly relevant to the construction of such complex targets.

  • Other Pharmaceutical Targets: As a versatile reactant, it has been used in the synthesis of DPP-4 inhibitors, serotonin and noradrenaline reuptake inhibitors, and human tryptase inhibitors.[2]

Safety & Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

  • Hazard Identification: this compound is classified as causing serious eye damage (H318) and may cause skin and respiratory irritation.[2] The GHS pictogram is GHS05 (Corrosion).[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[2]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors. Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] It is classified as a combustible liquid.[2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

Molecular weight of (S)-Ethyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight Determination of (S)-Ethyl piperidine-3-carboxylate

Executive Summary

This compound is a pivotal chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceuticals, particularly those targeting neurological disorders.[1] The precise characterization of its molecular properties is a non-negotiable prerequisite for its use in drug discovery and development, where purity and identity directly impact biological activity and safety. This guide provides a comprehensive framework for the definitive determination of the molecular weight of this compound. Moving beyond a simple statement of the theoretical value, we delve into the causality behind experimental choices, presenting a self-validating system that integrates high-resolution mass spectrometry with elemental analysis. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, field-proven methodology for the characterization of this and similar small molecules.

Core Identity and Physicochemical Profile

Before undertaking any experimental analysis, a thorough understanding of the target molecule's fundamental properties is essential. This foundational knowledge informs instrument selection, sample preparation, and data interpretation.

Chemical Identity
  • Systematic Name: (3S)-piperidine-3-carboxylic acid ethyl ester

  • Common Synonyms: (S)-Ethyl nipecotate, (+)-Ethyl nipecotate[2]

  • CAS Number: 37675-18-6[3]

  • Molecular Formula: C₈H₁₅NO₂[3][4]

Physicochemical Properties

The physical characteristics of this compound dictate its handling, storage, and the selection of appropriate analytical solvents and conditions.

PropertyValueSource(s)
Molecular Weight 157.21 g/mol [3][4]
Appearance Colorless to light yellow clear liquid[5]
Density ~1.043 g/mL at 25 °C[1]
Refractive Index n20/D ~1.471
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane)[6]
Flash Point ~76.7 °C (170.1 °F)

The Theoretical Bedrock: Calculated Molecular Weight and Exact Mass

The molecular formula, C₈H₁₅NO₂, allows for the a priori calculation of the molecular weight, which serves as the benchmark for all experimental measurements. It is crucial to distinguish between average molecular weight and monoisotopic (exact) mass.

  • Average Molecular Weight: Calculated using the weighted average of the natural abundances of all isotopes for each element. This is the value (157.21 g/mol ) used for stoichiometric calculations in the laboratory.

    • (8 x 12.011) + (15 x 1.008) + (1 x 14.007) + (2 x 15.999) = 157.21 g/mol

  • Exact Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value measured by high-resolution mass spectrometry.

    • (8 x 12.00000) + (15 x 1.00783) + (1 x 14.00307) + (2 x 15.99491) = 157.11028 Da [4]

Accurate mass measurement is paramount in modern analytical chemistry, as it provides a high degree of confidence in assigning the correct molecular formula to an unknown signal, a critical step in impurity identification and metabolite characterization.

A Dual-Pillar Approach to Molecular Weight Verification

Relying on a single analytical technique is insufficient for the rigorous standards of pharmaceutical development. We advocate for a self-validating system that pairs the precision of mass spectrometry with the fundamental truth of elemental analysis.

Pillar 1: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the definitive technique for determining the molecular weight of small molecules.[7] For a polar, non-volatile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the method of choice.[8]

Causality of Method Selection: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the intact molecular ion. The piperidine nitrogen is basic and readily accepts a proton in the acidic mobile phase, making positive-ion mode ESI ([M+H]⁺) exceptionally sensitive for this class of compounds.

Experimental Protocol: LC-MS for Molecular Weight Confirmation

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock 1:1000 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Scan Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Data Acquisition: Full scan mode on a high-resolution instrument (e.g., Orbitrap or TOF).

Expected Outcome: The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 158.11756 . The high-resolution instrument should measure this mass with an error of less than 5 ppm, providing strong evidence for the C₈H₁₅NO₂ molecular formula.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection (1 µg/mL) Column C18 Reverse-Phase Column Separation Sample->Column Mobile Phase Flow IonSource Electrospray Ionization (ESI, Positive Mode) Column->IonSource MassAnalyzer High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) IonSource->MassAnalyzer Ion Transfer Detector Detector MassAnalyzer->Detector m/z Separation DataSystem Data System (Mass Spectrum) Detector->DataSystem

Fig. 1: Experimental workflow for LC-HRMS analysis.
Pillar 2: Elemental Analysis (CHN Analysis)

While HRMS provides an extremely precise mass measurement, elemental analysis offers orthogonal validation by directly measuring the mass percentages of carbon, hydrogen, and nitrogen in the sample.[9] This technique confirms the empirical formula and, by extension, the molecular formula when combined with the nominal mass from MS.[10]

Causality of Method Selection: CHN analysis is a fundamental, destructive technique that provides the elemental composition of a pure organic compound.[10][11] A result that falls within the accepted tolerance (typically ±0.4%) of the theoretical values is a powerful indicator of both the correct molecular formula and high sample purity.

Experimental Protocol: Combustion-Based CHN Analysis

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the purified this compound sample into a tin capsule.

  • Combustion: The sample is dropped into a high-temperature furnace (~900-1000 °C) with a constant stream of pure oxygen. This process quantitatively converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (and NₓOᵧ oxides).

  • Reduction & Separation: The combustion gas mixture is passed over heated copper to reduce any nitrogen oxides back to N₂. The resulting mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column that separates the individual gases.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Calculation: The instrument's software, calibrated with a known standard (e.g., acetanilide), calculates the mass percentages of C, H, and N in the original sample.

Expected Outcome: The experimental percentages should align closely with the theoretical values calculated from the formula C₈H₁₅NO₂.

ElementTheoretical %Acceptable Range (±0.4%)
Carbon (C) 61.12%60.72% - 61.52%
Hydrogen (H) 9.62%9.22% - 10.02%
Nitrogen (N) 8.91%8.51% - 9.31%

Integrated Data Validation: A Self-Confirming System

The true power of this dual-pillar approach lies in the integration of the results. Neither technique alone provides absolute certainty, but together they form a self-validating system that leaves little room for ambiguity.

Validation_Logic cluster_MS Mass Spectrometry Analysis cluster_EA Elemental Analysis Sample Purified Sample of This compound MS_Exp LC-HRMS Experiment Sample->MS_Exp EA_Exp CHN Combustion Experiment Sample->EA_Exp MS_Result Result: Measured Exact Mass (e.g., 157.1102 ± 5 ppm) MS_Exp->MS_Result Confirmation Unambiguous Confirmation of Molecular Formula (C₈H₁₅NO₂) and Purity MS_Result->Confirmation Corroborates Formula EA_Result Result: Elemental Composition (C, H, N % within ±0.4%) EA_Exp->EA_Result EA_Result->Confirmation Corroborates Formula & Purity

Fig. 2: Logical flow for integrated data validation.

This integrated approach is trustworthy because the two techniques are based on entirely different physical principles. An impurity in the sample would likely cause the elemental analysis to deviate significantly from the theoretical values, while also potentially appearing as a separate signal in the mass spectrum. When the high-precision mass measurement from HRMS perfectly matches the elemental ratios from CHN analysis, the confidence in the assigned structure and its molecular weight becomes exceptionally high.

A Note on Chirality

It is critical to remember that standard mass spectrometry is "chirally blind"—it cannot distinguish between enantiomers because they have identical masses.[12][13] Therefore, while the methods described herein will confirm the molecular weight of ethyl piperidine-3-carboxylate, they will not confirm that the sample is the pure (S)-enantiomer. The verification of enantiomeric purity requires a separate chiral analysis, typically via chiral High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

Conclusion

The determination of the molecular weight of this compound is a foundational step in its application within research and drug development. A calculated value of 157.21 g/mol (average mass) and 157.11028 Da (exact mass) is the theoretical target. However, robust experimental verification is mandatory. By employing a dual-pillar strategy that combines the high precision of LC-HRMS with the fundamental compositional data from CHN elemental analysis, scientists can create a self-validating data package. This integrated approach provides an unambiguous confirmation of the molecular formula and, consequently, the molecular weight, ensuring the integrity and reliability of subsequent scientific endeavors.

References

Spectroscopic data for (S)-Ethyl piperidine-3-carboxylate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-Ethyl piperidine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 37675-18-6), a key chiral building block in modern drug development. As a precursor for synthesizing a range of pharmaceuticals, including DPP-4 and JAK2 inhibitors, its unambiguous structural confirmation is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data but a field-proven interpretation grounded in the principles of spectroscopic analysis.

Molecular Structure and Atom Numbering

This compound, also known as (S)-ethyl nipecotate, possesses a chiral center at the C3 position of the piperidine ring. The structure contains a secondary amine, an ethyl ester, and multiple methylene groups, each contributing unique signatures to its spectroscopic profile. For clarity in the subsequent analysis, the atoms are numbered as shown below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For a chiral molecule like (S)-ethyl nipecotate, the piperidine ring is conformationally flexible, and the protons on the ring methylene groups (C2, C4, C5, C6) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.

Experimental Protocol: NMR

A robust protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.[2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a suitable choice for this compound due to its excellent solubilizing properties for esters and amines.[3][4]

  • Homogenization: Gently vortex the sample to ensure a homogeneous solution.

  • Instrument Setup: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: Utilize a standard single-pulse program (e.g., Bruker 'zg30'). A 30° or 45° pulse angle is often preferred over a 90° pulse for routine 1D spectra to allow for a shorter relaxation delay (d1) without saturating the signals, thus enabling faster acquisition.[2]

    • Acquisition Time (aq): Set to 3-4 seconds to ensure good resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

    • Number of Scans (ns): Acquire 8 to 16 scans to achieve an excellent signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse program (e.g., Bruker 'zgpg30') to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

    • Acquisition Time (aq): Set to 1-2 seconds.

    • Relaxation Delay (d1): Use a 2-second delay.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

  • Data Processing: Apply an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[5]

¹H NMR Data

The ¹H NMR spectrum reveals a complex set of overlapping multiplets for the piperidine ring protons and distinct signals for the ethyl ester group.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~4.12Quartet (q)2HCH₂ -C9 (O-CH₂)
~3.10Multiplet1HC2-H (axial)
~2.95Multiplet1HC6-H (axial)
~2.85Multiplet1HC2-H (equatorial)
~2.60Multiplet2HC6-H (eq) & C3-H
~2.05Multiplet1HNH
~1.90Multiplet1HC4-H (axial)
~1.75Multiplet1HC5-H (axial)
~1.60Multiplet2HC4-H (eq) & C5-H (eq)
1.25Triplet (t)3HCH₃ -C8 (CH₃)
Data interpreted from spectra provided by MIT OpenCourseWare.[2]
¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Chemical Shift (δ) ppm Assignment
173.99C 7 (C=O)
59.84C 8 (O-CH₂)
48.35C 2
46.14C 6
42.20C 3
27.10C 4
25.27C 5
13.91C 9 (CH₃)
Data obtained from spectra provided by MIT OpenCourseWare.[2]
Interpretation and Causality
  • Ester Group: The ethyl group is easily identified. The O-CH₂ protons (C8) are deshielded by the adjacent oxygen, appearing as a quartet around 4.12 ppm due to coupling with the three C9 methyl protons. The methyl protons themselves appear as a triplet at 1.25 ppm.[6] In the ¹³C spectrum, the carbonyl carbon (C7) is the most deshielded at ~174 ppm, a characteristic shift for an ester carbonyl.

  • Piperidine Ring: The protons on the piperidine ring resonate between ~1.60 and ~3.10 ppm. The complexity arises from geminal coupling (protons on the same carbon), vicinal coupling (protons on adjacent carbons), and the diastereotopic nature of the methylene protons. Protons adjacent to the nitrogen (C2 and C6) are the most deshielded among the ring carbons due to the inductive effect of the nitrogen atom. The methine proton at the chiral center (C3-H) is coupled to four neighboring protons (two on C2 and two on C4), resulting in a complex multiplet.

  • ¹³C Assignments: The carbon shifts are consistent with the structure. C2 and C6, being adjacent to the nitrogen, appear at ~48 and ~46 ppm. The chiral methine carbon C3 is observed at ~42 ppm. The remaining ring methylene carbons, C4 and C5, are found further upfield at ~27 and ~25 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is dominated by absorptions corresponding to the ester and secondary amine groups.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is the preferred method for liquid samples as it requires minimal sample preparation.[7]

  • Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application: Place 1-2 drops of neat this compound directly onto the surface of the ATR crystal.[7]

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination.

Characteristic IR Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3300Medium, BroadN-H StretchSecondary Amine
2980-2850StrongC-H Stretchsp³ C-H (Alkyl)
~1730Strong, SharpC=O StretchEster Carbonyl
~1180StrongC-O StretchEster (O-C-C)
Data are typical values for the respective functional groups.[8]
Interpretation and Causality
  • N-H Stretch: A moderately intense, broad absorption around 3300 cm⁻¹ is a clear indicator of the N-H stretching vibration of the secondary amine. The broadening is due to hydrogen bonding.

  • C-H Stretches: Strong absorptions below 3000 cm⁻¹ are characteristic of the stretching vibrations of the numerous sp³ C-H bonds in the piperidine ring and ethyl group.

  • C=O Stretch: The most prominent feature in the spectrum is the strong, sharp absorption at ~1730 cm⁻¹, which is definitive for the carbonyl (C=O) stretch of a saturated ester. Its high intensity is due to the large change in dipole moment during this vibration.

  • C-O Stretch: A strong band in the fingerprint region, typically around 1180 cm⁻¹, corresponds to the C-O single bond stretching of the ester group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information on the molecular weight of the compound and produces a characteristic fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Bombard the vaporized sample with high-energy electrons (standardly 70 eV). This process ejects an electron from the molecule to form a radical cation, the molecular ion (M•⁺).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Analysis: The positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole), and detected.

Predicted Mass Spectrometry Data
m/z Proposed Ion/Fragment Comments
157[C₈H₁₅NO₂]•⁺Molecular Ion (M•⁺)
128[M - C₂H₅]⁺Loss of the ethyl radical from the ester
112[M - OC₂H₅]⁺Loss of the ethoxy radical (α-cleavage)
84[C₄H₆NO]⁺Key fragment from piperidine ring cleavage
56[C₃H₆N]⁺Common piperidine ring fragment
Interpretation and Fragmentation Pathway

The fragmentation of this compound is primarily driven by the locations of the nitrogen and the ester group, which dictate the most favorable cleavage pathways.

fragmentation_pathway cluster_path1 Ester Cleavage cluster_path2 Ring Cleavage (α-cleavage) M Molecular Ion (M•⁺) m/z = 157 F128 [M - C₂H₅]⁺ m/z = 128 M->F128 - •C₂H₅ F112 [M - OC₂H₅]⁺ m/z = 112 M->F112 - •OC₂H₅ F84 [C₄H₆NO]⁺ m/z = 84 (Base Peak likely) M->F84 - •COOC₂H₅ (α-cleavage at C2-C3) F56 [C₃H₆N]⁺ m/z = 56 F84->F56 - C₂H₂O

Caption: Proposed EI-MS fragmentation pathway for this compound.

  • Molecular Ion (m/z 157): The molecular ion peak should be observed, confirming the molecular weight of 157.21 g/mol .[1] According to the nitrogen rule, a molecule with an odd number of nitrogen atoms (one) will have an odd nominal molecular mass.

  • Ester Fragmentation: Cleavage of bonds adjacent to the ester group is common. Loss of the ethoxy radical (•OC₂H₅) results in an acylium ion at m/z 112 . Loss of the ethyl radical (•C₂H₅) gives a fragment at m/z 128 .

  • Alpha-Cleavage (Ring Fragmentation): The most significant fragmentation pathway for N-heterocycles is alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom. Cleavage of the C2-C3 bond with charge retention on the nitrogen-containing fragment would expel the carbethoxy group (•COOC₂H₅) as a radical, leading to a highly stable, resonance-delocalized iminium ion at m/z 84 . This fragment is often the base peak (most abundant ion) in the spectrum of substituted piperidines. This ion can further fragment via loss of ethenone (CH₂=C=O) to yield an ion at m/z 56 .

Conclusion

The structural identity of this compound is unequivocally confirmed by a combination of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key secondary amine and ester functional groups, and mass spectrometry establishes the molecular weight and a predictable fragmentation pattern dominated by alpha-cleavage of the piperidine ring. Together, these data form a robust analytical package essential for quality control and regulatory submission in a pharmaceutical development setting.

References

Physical properties of (S)-Ethyl nipecotate (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (S)-Ethyl Nipecotate

Introduction

(S)-Ethyl nipecotate, also known as (S)-Ethyl piperidine-3-carboxylate, is a chiral organic compound frequently utilized as a building block in the synthesis of pharmaceutical agents. Its molecular structure, featuring a piperidine ring and an ethyl ester functional group, makes it a valuable intermediate in the development of various therapeutic molecules. Accurate characterization of its physical properties, such as boiling point and density, is paramount for researchers and drug development professionals. These fundamental parameters are critical for process optimization, purification, quality control, and formulation development. This guide provides a detailed overview of the known physical properties of (S)-Ethyl nipecotate and outlines robust experimental protocols for their determination.

Core Physical Properties of Ethyl Nipecotate Derivatives

The physical properties of ethyl nipecotate can vary depending on the specific stereoisomer. While data for the specific (S)-enantiomer is sometimes limited, values for the racemic mixture provide a close approximation, as enantiomers typically exhibit identical boiling points and densities.

PropertyValueCompoundConditionsSource(s)
Density 1.043 g/mL(S)-Ethyl nipecotateat 25 °C[1][2]
1.012 g/mLEthyl nipecotate (racemic)at 25 °C[3][4][5]
Boiling Point 102-104 °CEthyl nipecotate (racemic)at 7 mmHg[3][5][6]
110 °C(R)-Ethyl nipecotateat 20 mmHg[7]

Note: The boiling point is reported at reduced pressure, a common practice for organic compounds to prevent decomposition at higher temperatures.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the liquid's volume[8]. For research purposes, where sample quantities may be limited, the micro-reflux or capillary method is a highly effective technique.

Causality and Method Selection

Distillation is a standard method for determining boiling points for larger volumes[9]. However, for valuable intermediates like (S)-Ethyl nipecotate, a micro-scale method is preferable to conserve material. The capillary method relies on trapping the substance's vapor in an inverted capillary tube; the temperature at which the liquid re-enters the capillary upon cooling corresponds to the boiling point, as this is when the external pressure and the vapor pressure equalize[8][10].

Step-by-Step Protocol: Capillary Method
  • Sample Preparation: Add approximately 0.5 mL of (S)-Ethyl nipecotate to a small-diameter test tube.

  • Apparatus Setup:

    • Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

    • Attach the test tube to a thermometer, ensuring the sample and the thermometer bulb are at the same height.

    • Suspend the assembly in a heating bath (e.g., a beaker with mineral oil or a Thiele tube)[11][12].

  • Heating: Gently and uniformly heat the bath. Stirring is crucial for even temperature distribution[12].

  • Observation: As the temperature rises, air trapped in the capillary will be expelled. As the liquid's boiling point is approached, a steady stream of vapor bubbles will emerge from the capillary tip[8][10].

  • Measurement: Once a continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

  • Boiling Point Determination: The moment the bubbling stops and the liquid begins to enter the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the liquid[10][11].

Visualization: Boiling Point Determination Workflow

G cluster_prep Preparation cluster_setup Apparatus Assembly cluster_measurement Measurement A Add Sample to Test Tube B Insert Inverted Capillary Tube A->B C Attach Test Tube to Thermometer B->C D Suspend in Heating Bath C->D E Heat Bath Slowly D->E F Observe Bubbles from Capillary E->F G Remove Heat Source F->G H Record Temperature when Liquid Enters Capillary G->H I Boiling Point H->I Result

Caption: Workflow for micro-boiling point determination.

Experimental Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V)[13][14]. It is temperature-dependent; therefore, recording the temperature during measurement is crucial for accuracy and reproducibility[15].

Causality and Method Selection

For precise density determination of a liquid, the use of a graduated cylinder provides a straightforward approach, while a pycnometer or a volumetric pipette coupled with an analytical balance offers higher accuracy. The principle is simple: accurately measure the mass of a precisely known volume of the liquid[13][15]. An analytical balance provides high-precision mass measurements, and volumetric glassware is calibrated to contain or deliver a specific volume with a low margin of error.

Step-by-Step Protocol: Using a Volumetric Pipette and Balance
  • Tare the Balance: Place a clean, dry beaker or vial on an analytical balance and tare the mass to zero.

  • Volume Measurement: Using a calibrated volumetric pipette (e.g., 5.00 mL or 10.00 mL), carefully transfer a precise volume of (S)-Ethyl nipecotate into the tared container. Ensure the bottom of the meniscus aligns with the calibration mark on the pipette.

  • Mass Measurement: Place the container with the sample back on the analytical balance and record the mass of the liquid.

  • Temperature Control: Record the ambient temperature of the laboratory, as this will be the temperature of the liquid. For higher accuracy, perform the measurement in a temperature-controlled environment.

  • Calculation: Calculate the density using the formula ρ = m/V.

  • Validation: For self-validation, repeat the measurement multiple times and calculate the average. The results should be highly consistent.

Visualization: Density Determination Workflow

G cluster_calc Final Steps A Tare Empty Beaker on Analytical Balance B Transfer Precise Volume of Liquid via Pipette C Weigh Beaker with Liquid B->C E Calculate Density (ρ = m/V) C->E D Record Temperature D->E F Density E->F Result

Caption: Workflow for liquid density determination.

References

An In-depth Technical Guide to the Solubility and Stability of (S)-Ethyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Ethyl piperidine-3-carboxylate, also known as (S)-Ethyl nipecotate, is a chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its piperidine core is a common motif in a wide array of biologically active molecules, making the understanding of its physicochemical properties, particularly solubility and stability, a cornerstone of efficient drug development and formulation.[1][2] This guide provides a comprehensive overview of the solubility and stability of this compound, offering insights into its behavior in various solvent systems and under stress conditions. The protocols and theoretical discussions presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and formulate this versatile compound.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation settings.

PropertyValueSource
Molecular Formula C₈H₁₅NO₂[1][3]
Molecular Weight 157.21 g/mol [1][3][4]
Appearance Colorless to yellow clear liquid[1]
Density 1.043 g/mL at 25 °C[1]
Refractive Index n20/D 1.47[1]
Storage Store at room temperature[1]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its structural features—a polar secondary amine and an ester group, combined with a small alkyl chain—suggest a degree of solubility in a range of solvents.

Aqueous Solubility

The presence of the nitrogen atom in the piperidine ring, which can act as a hydrogen bond acceptor and a weak base, suggests some solubility in water.[5] However, the ethyl ester group and the overall carbon framework may limit its miscibility. One source describes it as insoluble in water.[6] The pH of the aqueous medium is expected to significantly influence its solubility. In acidic conditions, the secondary amine will be protonated to form a more soluble ammonium salt.

Organic Solvent Solubility

This compound is expected to be soluble in a variety of common organic solvents due to its organic ester nature. This includes, but is not limited to:

  • Alcohols (e.g., ethanol, methanol)

  • Chlorinated solvents (e.g., dichloromethane, chloroform)

  • Ethers (e.g., diethyl ether, tetrahydrofuran)

  • Aprotic polar solvents (e.g., acetonitrile, dimethylformamide)

The general assertion of its "favorable solubility" in laboratory and industrial settings supports its utility in a range of reaction and formulation media.[1]

Stability Profile and Degradation Pathways

The stability of a pharmaceutical intermediate is a critical parameter that influences its storage, handling, and the overall viability of a drug product. This compound contains two primary functional groups susceptible to degradation: the secondary amine of the piperidine ring and the ethyl ester.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding (S)-piperidine-3-carboxylic acid and ethanol. The rate of hydrolysis is expected to be pH-dependent.

  • Oxidation: The secondary amine in the piperidine ring is a potential site for oxidation. This can lead to the formation of N-oxides or other oxidative degradation products.

  • Thermal Degradation: At elevated temperatures, decomposition may occur, though specific pathways are not well-documented for this compound.

  • Photodegradation: Exposure to light, particularly UV radiation, could potentially lead to degradation, although the chromophores in the molecule are not strongly absorbing in the near-UV range.

The following diagram illustrates the potential hydrolytic degradation pathway:

cluster_hydrolysis Hydrolytic Degradation S_Ethyl_piperidine_3_carboxylate This compound S_Piperidine_3_carboxylic_acid (S)-Piperidine-3-carboxylic acid S_Ethyl_piperidine_3_carboxylate->S_Piperidine_3_carboxylic_acid Acid/Base Hydrolysis Ethanol Ethanol S_Ethyl_piperidine_3_carboxylate->Ethanol Acid/Base Hydrolysis

Caption: Potential hydrolytic degradation of this compound.

Experimental Protocols for Stability and Solubility Assessment

To rigorously assess the solubility and stability of this compound, a series of well-defined experiments should be conducted.

Protocol 1: Equilibrium Solubility Determination

This protocol outlines a method for determining the equilibrium solubility in various solvents.

Methodology:

  • Solvent Selection: Choose a range of solvents of varying polarity (e.g., water, phosphate buffer pH 3.0, 7.0, and 9.0, methanol, ethanol, acetonitrile, dichloromethane).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Centrifuge the samples to separate the undissolved solid. Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.

The following diagram outlines the experimental workflow for solubility determination:

cluster_workflow Solubility Determination Workflow Start Start Add_Excess Add Excess Compound to Solvent Start->Add_Excess Equilibrate Equilibrate at Constant Temperature Add_Excess->Equilibrate Centrifuge Centrifuge Equilibrate->Centrifuge Collect_Supernatant Collect and Dilute Supernatant Centrifuge->Collect_Supernatant Analyze Analyze by HPLC-UV Collect_Supernatant->Analyze End End Analyze->End

Caption: Workflow for equilibrium solubility determination.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Methodology:

  • Stress Conditions:

    • Acid Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature for a defined period.

    • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

    • Photolytic Degradation: Expose the compound (solid and in solution) to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

The following diagram illustrates the forced degradation workflow:

cluster_forced_degradation Forced Degradation Workflow Start Start Prepare_Sample Prepare Sample of This compound Start->Prepare_Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Sample->Stress_Conditions Analyze_Samples Analyze Samples by Stability-Indicating HPLC Stress_Conditions->Analyze_Samples Identify_Degradants Identify and Characterize Degradation Products Analyze_Samples->Identify_Degradants End End Identify_Degradants->End

Caption: Workflow for forced degradation studies.

Analytical Methodologies

A robust analytical method is crucial for the accurate quantification of this compound and its potential degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is a suitable technique for the analysis of this compound. A suggested starting method is as follows:

  • Column: Newcrom R1 or a similar C18 column.[7]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[7]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the ester carbonyl group has a weak UV absorbance) or Mass Spectrometry (MS) for higher sensitivity and specificity.

  • Column Temperature: 25-30 °C.

  • Flow Rate: 1.0 mL/min.

Gas Chromatography (GC)

Given its volatility, GC can also be a viable analytical technique. A purity of ≥ 98% as determined by GC has been reported.[1]

  • Column: A mid-polarity column (e.g., DB-5 or equivalent).

  • Injector and Detector Temperature: Typically 250 °C.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a higher final temperature (e.g., 250 °C).

  • Detector: Flame Ionization Detector (FID).

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

¹H NMR and ¹³C NMR are invaluable for structural confirmation and identification of impurities or degradation products.[8][9] Mass spectrometry, particularly LC-MS, is essential for identifying and quantifying the parent compound and its degradation products at low concentrations.[8]

Conclusion

This compound is a valuable chiral intermediate with favorable, albeit not extensively quantified, solubility and stability characteristics. This guide has provided a framework for understanding and evaluating these critical properties. The secondary amine and ester functionalities are the primary sites of potential degradation, primarily through hydrolysis and oxidation. The implementation of systematic solubility studies and comprehensive forced degradation protocols, coupled with robust analytical methodologies, is paramount for ensuring the quality and successful application of this compound in research and development. The provided protocols and theoretical insights serve as a foundation for researchers to build upon, enabling the confident and effective use of this important molecule.

References

Commercial suppliers of high-purity (S)-Ethyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: Procurement and Quality Verification of High-Purity (S)-Ethyl piperidine-3-carboxylate for Pharmaceutical Research >

Introduction

This compound, also known as (S)-Ethyl nipecotate, is a pivotal chiral building block in modern pharmaceutical development.[1] Its piperidine core is a prevalent scaffold in a multitude of clinically significant molecules.[1][2] The specific (S)-enantiomer is a crucial intermediate for synthesizing a range of therapeutic agents, including inhibitors for Dipeptidyl peptidase-4 (DPP-4), Janus kinase 2 (JAK2), and serotonin/noradrenaline reuptake, highlighting its importance in treating metabolic diseases, inflammation, and neurological disorders. Given its role in stereospecific synthesis, the procurement of this reagent at verifiably high chemical and enantiomeric purity is a critical, non-negotiable starting point for any research or drug development campaign.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on sourcing, selecting, and verifying the quality of commercial this compound. It moves beyond a simple list of suppliers to offer a practical, field-proven methodology for ensuring the integrity of this crucial starting material.

Defining "High-Purity": Critical Quality Attributes and Analytical Verification

The term "high-purity" is not absolute and must be defined by a set of quantifiable analytical parameters. For a chiral intermediate like this compound, purity assessment is twofold: chemical purity (the percentage of the desired molecule) and chiral or enantiomeric purity (the percentage of the desired (S)-enantiomer relative to the undesired (R)-enantiomer).

A comprehensive Certificate of Analysis (CoA) is the first indicator of a supplier's quality commitment. A robust CoA should detail the results from several analytical methods:

  • Chemical Purity by HPLC/GC: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) determines the percentage of the main compound relative to any impurities. For drug development applications, a purity of ≥97% is a common starting point, with many suppliers offering grades of ≥99%.[3][4]

  • Chiral Purity by Chiral HPLC: This is the most critical parameter. It measures the enantiomeric excess (e.e.), which should ideally be >99%. Chiral HPLC uses a chiral stationary phase (CSP) to resolve the (S) and (R) enantiomers into distinct peaks. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® IA), are frequently effective for separating piperidine derivatives.[5][6][7]

  • Identity Confirmation by NMR and MS: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) confirms the molecular structure, ensuring the correct compound has been supplied. Mass Spectrometry (MS) confirms the molecular weight (157.21 g/mol ).[8]

  • Residual Solvents by GC-Headspace: This analysis identifies and quantifies any solvents remaining from the synthesis and purification process, which could interfere with subsequent reactions.

Supplier Selection Framework: A Risk-Based Approach

Choosing a supplier involves more than comparing prices. It requires a risk-based assessment of reliability, documentation, and product quality. The following decision framework can guide this process.

Mandatory Visualization: Supplier Selection Workflow

Below is a logical workflow for qualifying a potential supplier for this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quality Assessment cluster_2 Phase 3: Final Decision start Define Project Needs (Purity >99%, Quantity, Timeline) search Identify Potential Suppliers (e.g., Sigma-Aldrich, TCI, Combi-Blocks) start->search doc_review Request & Review CoA and Product Specifications search->doc_review chiral_check Chiral Purity (e.e. >99%) Documented? doc_review->chiral_check purity_check Chemical Purity (>99%) Documented? chiral_check->purity_check Yes reject Reject Supplier chiral_check->reject No method_check Analytical Methods Clearly Stated? purity_check->method_check Yes purity_check->reject No select Select Supplier & Place Trial Order method_check->select Yes method_check->reject No qc_verify Perform In-House QC Verification select->qc_verify final_approve Approve for Project Use qc_verify->final_approve

Caption: Supplier qualification workflow for this compound.

Comparative Data of Representative Commercial Suppliers

The following table summarizes offerings from several well-known chemical suppliers. This data is for illustrative purposes and should be verified directly with the supplier for the specific lot number.

SupplierExample Product NumberStated Purity (Assay)Key Analytical Data Provided
Sigma-Aldrich (Merck) 69643997%CoA available, lists assay by GC.
LEAPChem VariesUp to 99.5%States availability of Pharmaceutical Grade.[3]
JHECHEM CO LTD VariesUp to 99.5%Lists Pharmacy Grade material.[4]
Pipzine Chemicals Varies≥99.0%Provides typical physical properties.[9]
Ambeed VariesHigh-qualityStates availability of NMR, HPLC, LC-MS data.[10]

Note: Purity levels and available documentation can vary by batch and product grade. Always request a lot-specific CoA before purchase.

Protocol: Incoming Quality Control (QC) Verification

Trust, but verify. It is best practice to perform an in-house QC check on a newly acquired batch of starting material before committing it to a multi-step synthesis. This section provides a generalized protocol for verifying the chiral purity of this compound.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Objective: To separate and quantify the (S) and (R) enantiomers of Ethyl piperidine-3-carboxylate to verify the enantiomeric excess stated on the supplier's CoA.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralpak® IA, 5 µm, 4.6 x 250 mm or similar polysaccharide-based column)[5][6]

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol (or Isopropanol)

  • Sample of this compound (from supplier)

  • Reference standard of racemic Ethyl piperidine-3-carboxylate (if available, for peak identification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Ethanol. A common starting ratio is 90:10 (v/v).[5] The optimal ratio may require scouting to achieve baseline separation (Resolution > 1.5). Degas the mobile phase thoroughly.

  • Standard/Sample Preparation:

    • Racemic Standard: Accurately weigh and dissolve a small amount of racemic Ethyl piperidine-3-carboxylate in the mobile phase to a concentration of ~1 mg/mL. This is used to confirm the retention times of both the (R) and (S) enantiomers.

    • Sample Solution: Prepare the purchased (S)-enantiomer sample in the same manner to a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA (or equivalent)

    • Mobile Phase: n-Hexane:Ethanol (90:10 v/v, adjust as needed)

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 30 °C[5]

    • Injection Volume: 10 µL

    • Detection: UV at 225 nm[5]

  • Analysis:

    • Inject the racemic standard first. Two well-resolved peaks should be observed.

    • Inject the sample solution. A major peak corresponding to the (S)-enantiomer should be observed, along with a potential minor peak for the (R)-enantiomer.

    • Confirm peak identity by comparing retention times with the racemic standard.

  • Calculation of Enantiomeric Excess (e.e.):

    • Integrate the peak areas for both the (S) and (R) enantiomers in the sample chromatogram.

    • Calculate the e.e. using the formula: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100

Mandatory Visualization: QC Verification Workflow

G cluster_0 Sample Handling cluster_1 Analytical Workflow cluster_2 Data Analysis & Decision receive Receive Material log Log Lot Number & Review Supplier CoA receive->log prep Prepare Sample for Chiral HPLC Analysis (~1 mg/mL in mobile phase) log->prep inject_racemate Inject Racemic Standard (to determine retention times) inject_sample Inject Supplier Sample inject_racemate->inject_sample acquire Acquire Chromatogram inject_sample->acquire integrate Integrate Peak Areas (S- and R-enantiomers) acquire->integrate calculate Calculate e.e. (%) Does it match CoA spec? integrate->calculate release Release Lot for Use in Synthesis calculate->release Yes quarantine Quarantine Lot & Contact Supplier calculate->quarantine No

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (S)-Ethyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

(S)-Ethyl piperidine-3-carboxylate, a chiral building block pivotal in the synthesis of a multitude of pharmaceutical agents, demands a comprehensive understanding of its safe handling and management.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, moving beyond rudimentary safety data to offer field-proven insights and detailed protocols. The causality behind each procedural step is elucidated to foster a culture of safety and scientific integrity within the laboratory.

Compound Profile and Hazard Identification

This compound, also known as (S)-Ethyl nipecotate, is a colorless to yellow clear liquid that serves as a key intermediate in the development of analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 37675-18-6[3]
Molecular Formula C₈H₁₅NO₂[3]
Molecular Weight 157.21 g/mol [3]
Appearance Colorless to yellow clear liquid[2]
Density 1.043 g/mL at 25 °C
Boiling Point 102-104 °C at 7 mmHg
Flash Point 76.7 °C (170.1 °F)
Refractive Index n20/D 1.471

The primary hazard associated with this compound, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is H318: Causes serious eye damage .[4][5][6] This classification indicates that direct contact with the substance can cause tissue damage to the eye that is not fully reversible within 21 days.[4][5][6] Some sources also indicate potential for skin and respiratory irritation (H315 and H335).[4]

GHS Hazard Profile:

Pictogram corrosion
Signal Word Danger
Hazard Statements H318: Causes serious eye damage.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the significant risk of serious eye injury, a robust safety strategy employing both engineering controls and appropriate personal protective equipment is paramount.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. This provides essential ventilation to prevent the inhalation of any vapors and acts as a physical barrier to contain splashes or spills. All manipulations of the compound, including weighing, transferring, and use in reactions, should be conducted within a fume hood. An emergency eyewash station and safety shower must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Due to the severe eye hazard, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[8] For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in conjunction with chemical splash goggles.[7][8]

  • Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned. Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled. For tasks with a significant splash risk, a chemically resistant apron is also recommended.

  • Respiratory Protection: While working in a properly functioning chemical fume hood should prevent respiratory exposure, a risk assessment may indicate the need for respiratory protection in certain scenarios, such as during a large spill cleanup. If required, a respirator with a combination filter for organic vapors and particulates (e.g., ABEK type) should be used in accordance with a comprehensive respiratory protection program.[9]

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is critical to minimizing the risk of exposure. The following protocols provide a framework for the safe execution of common laboratory tasks involving this compound.

Protocol for Weighing and Transferring this compound

This protocol is designed to prevent eye and skin contact during the critical steps of weighing and transferring this hazardous liquid.

Methodology:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all required equipment within the fume hood, including a calibrated analytical balance, a weighing vessel (e.g., a small beaker or vial), a secondary container, and a pipette or syringe with a blunt-tipped needle.

    • Place absorbent, disposable bench paper on the work surface within the fume hood.

  • Weighing by Difference:

    • Place the empty, capped weighing vessel on the analytical balance and tare the balance.

    • Remove the vessel from the balance.

    • Using a clean pipette or syringe, carefully draw up the required amount of this compound from the stock bottle.

    • Dispense the liquid into the weighing vessel, taking care to avoid splashing.

    • Securely cap the weighing vessel.

    • Place the capped vessel back on the balance and record the mass.

    • Alternatively, for weighing by difference, first weigh the capped stock bottle. Transfer the approximate amount of liquid to the reaction vessel inside the fume hood. Re-weigh the stock bottle to determine the exact amount transferred.

  • Transfer to Reaction Vessel:

    • Place the reaction vessel in a secondary container (e.g., a beaker with a stir bar) on a stir plate within the fume hood.

    • Carefully uncap the weighing vessel.

    • Slowly pour or pipette the liquid from the weighing vessel into the reaction vessel. If pouring, use a funnel to minimize the risk of splashing.

    • If a syringe is used, dispense the liquid slowly against the inner wall of the reaction vessel.

    • Once the transfer is complete, cap the reaction vessel.

  • Decontamination and Cleanup:

    • Immediately rinse the empty weighing vessel and any contaminated pipettes or syringes with a suitable solvent (e.g., ethanol or isopropanol) into a designated waste container.

    • Wipe down any potentially contaminated surfaces with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

    • Remove gloves and dispose of them in the appropriate waste container.

    • Wash hands thoroughly with soap and water.

Diagram of the Safe Transfer Workflow:

G cluster_prep Preparation cluster_weigh Weighing cluster_transfer Transfer cluster_cleanup Cleanup prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble Equipment in Hood prep2->prep3 weigh1 Tare Weighing Vessel prep3->weigh1 weigh2 Transfer Liquid to Vessel weigh1->weigh2 weigh3 Record Mass weigh2->weigh3 transfer1 Position Reaction Vessel weigh3->transfer1 transfer2 Slowly Add Liquid transfer1->transfer2 transfer3 Secure Reaction Vessel transfer2->transfer3 cleanup1 Decontaminate Glassware transfer3->cleanup1 cleanup2 Wipe Down Surfaces cleanup1->cleanup2 cleanup3 Dispose of Waste cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4

Caption: Workflow for the safe weighing and transfer of hazardous liquids.

Toxicology and First Aid: Understanding and Responding to Exposure

First Aid Measures:

  • Eye Contact: This is a medical emergency. Immediately flush the eyes with copious amounts of water for at least 20 minutes at an emergency eyewash station, holding the eyelids open to ensure complete irrigation of the eye and eyelid surfaces.[8][11] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention from an ophthalmologist.[11] Do not rub the eyes or use any ointments or eye drops unless directed by a medical professional.[11]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8] If skin irritation develops or persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Reactivity, Storage, and Waste Disposal

Chemical Reactivity and Incompatibility

This compound is a piperidine derivative and an ester. As such, it is incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids and Bases: Can catalyze hydrolysis of the ester functional group, potentially generating heat. Contact with strong acids will form the corresponding salt, while strong bases can deprotonate the piperidine nitrogen.

  • Acid Chlorides and Anhydrides: Can react with the secondary amine of the piperidine ring in acylation reactions.

Reactions should be planned to avoid uncontrolled mixing with these substance classes. When quenching reactions containing this compound, it is advisable to cool the reaction mixture and slowly add the quenching agent.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is classified as a combustible liquid, so it should be stored away from sources of ignition and oxidizing agents. Some suppliers recommend storage at room temperature, while others suggest storage in a freezer under -20°C, particularly for long-term storage to maintain purity. Always follow the storage recommendations on the supplier's label and Safety Data Sheet.

Waste Disposal

All waste containing this compound, including contaminated consumables and rinse solutions, must be treated as hazardous waste.

Disposal Protocol:

  • Collect all liquid waste in a designated, properly labeled, and sealed container made of a compatible material (e.g., high-density polyethylene).

  • Solid waste, such as contaminated gloves, bench paper, and silica gel from chromatography, should be collected in a separate, clearly labeled hazardous waste container.

  • Do not pour any waste containing this compound down the drain.[15]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[16][17] This typically involves arranging for pickup by a certified hazardous waste disposal service.[15][18]

Diagram of the Emergency Response Protocol:

G cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Incident eye1 Immediately flush with water for 20+ minutes at eyewash station start->eye1 Eye skin1 Remove contaminated clothing start->skin1 Skin inhale1 Move to fresh air start->inhale1 Inhalation ingest1 Do NOT induce vomiting start->ingest1 Ingestion eye2 Remove contact lenses eye1->eye2 eye3 Seek IMMEDIATE medical attention eye2->eye3 skin2 Wash with soap and water for 15+ minutes skin1->skin2 skin3 Seek medical attention if irritation persists skin2->skin3 inhale2 Provide oxygen or artificial respiration if needed inhale1->inhale2 inhale3 Seek IMMEDIATE medical attention inhale2->inhale3 ingest2 Rinse mouth with water ingest1->ingest2 ingest3 Seek IMMEDIATE medical attention ingest2->ingest3

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-Ethyl Piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-Ethyl piperidine-3-carboxylate, also known as (S)-ethyl nipecotate, is a pivotal chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of numerous therapeutic agents, including analgesics, anti-inflammatory drugs, and GABA uptake inhibitors.[1][2] This application note provides a comprehensive and field-proven guide for the asymmetric synthesis of this compound with high enantiomeric purity. The primary strategy detailed is a robust two-step resolution of the racemic ester, which combines the high selectivity of enzymatic kinetic resolution with the efficiency of classical diastereomeric salt crystallization. This methodology is designed to be scalable, reproducible, and yield the target compound with an enantiomeric excess (e.e.) exceeding 98%. We also provide protocols for the synthesis of the racemic starting material and the analytical methods required for chiral purity assessment.

Introduction: The Significance of Chiral Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a vast array of FDA-approved drugs and natural products. The introduction of a stereocenter at the C3 position significantly impacts the pharmacological activity, making stereocontrolled synthesis a critical aspect of drug development. This compound is a versatile intermediate whose chirality is often essential for the desired biological activity of the final active pharmaceutical ingredient (API).[1]

Direct asymmetric synthesis of substituted piperidines via methods like catalytic asymmetric hydrogenation of pyridine derivatives remains a challenging field, often resulting in moderate enantioselectivity. In contrast, the resolution of racemic mixtures provides a reliable and highly effective pathway to obtain enantiopure materials. This guide focuses on a hybrid resolution strategy that leverages the strengths of both biocatalysis and classical chemistry to achieve exceptional levels of enantiomeric purity.

Strategic Overview: A Hybrid Resolution Approach

The synthesis of enantiopure this compound is approached in three main stages, beginning with the preparation of the racemic starting material. The core of the asymmetric synthesis lies in a two-step resolution process designed to efficiently separate the (S)- and (R)-enantiomers.

G cluster_0 Stage 1: Racemate Synthesis cluster_1 Stage 2: Asymmetric Synthesis (Resolution) A Ethyl Nicotinate B Racemic (±)-Ethyl Piperidine-3-carboxylate A->B  Hydrogenation (e.g., H₂/Pd/C) C Enzymatic Kinetic Resolution (Lipase-catalyzed Hydrolysis) B->C D (S)-Ester Enriched Mixture + (R)-Nipecotic Acid C->D E Classical Resolution (Diastereomeric Salt Formation) D->E F Pure (S)-Ethyl Piperidine-3-carboxylate E->F

Figure 1: Overall workflow for the synthesis of this compound.

This strategy is predicated on two well-established principles:

  • Enzymatic Kinetic Resolution: Lipases are highly stereoselective biocatalysts. In the presence of water, a lipase like Candida antarctica lipase B (immobilized as Novozym 435) will preferentially hydrolyze one enantiomer of the racemic ester—in this case, the (R)-ester—to its corresponding carboxylic acid at a much faster rate than the (S)-ester. This leaves the reaction mixture enriched in the desired this compound.

  • Classical Resolution via Diastereomeric Salt Formation: The remaining mixture, now enriched in the (S)-enantiomer, is further purified by reaction with a chiral resolving agent, such as dibenzoyl-L-tartaric acid.[3][4] This forms a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. The less soluble salt, containing the desired (S)-enantiomer, precipitates from the solution, allowing for its isolation in high diastereomeric and, consequently, enantiomeric purity.

Detailed Experimental Protocols

Part 1: Synthesis of Racemic (±)-Ethyl Piperidine-3-carboxylate

This initial step involves the straightforward hydrogenation of the aromatic pyridine ring of ethyl nicotinate.

Materials:

  • Ethyl nicotinate

  • Palladium on carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Celite®

Protocol:

  • In a suitable hydrogenation vessel, dissolve ethyl nicotinate (1 equivalent) in anhydrous ethanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.

  • Once complete, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield racemic (±)-ethyl piperidine-3-carboxylate as an oil. The product can be used in the next step without further purification if the purity is deemed sufficient by ¹H NMR.

Part 2: Enzymatic Kinetic Resolution

This protocol leverages the enantioselectivity of Novozym 435 to enrich the (S)-ester.

G cluster_0 Racemic Mixture cluster_1 Products A (R)-Ester C Novozym 435 + H₂O A->C B (S)-Ester B->C D (R)-Acid E (S)-Ester (Enriched) C->D Fast Hydrolysis C->E Slow Hydrolysis

Figure 2: Principle of lipase-catalyzed kinetic resolution.

Materials:

  • Racemic (±)-ethyl piperidine-3-carboxylate

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Toluene or Methyl tert-butyl ether (MTBE)

  • Chiral HPLC system for monitoring

Protocol:

  • Set up a round-bottom flask with magnetic stirring.

  • Add racemic (±)-ethyl piperidine-3-carboxylate (1 equivalent) to a biphasic mixture of phosphate buffer (pH 7.0) and toluene (a typical ratio might be 2:1 v/v).

  • Add Novozym 435 (typically 20-50 mg per mmol of substrate).

  • Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitor the reaction progress by periodically taking small aliquots from the organic layer. Analyze these aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester.

  • The goal is to stop the reaction at or near 50% conversion to maximize the yield and e.e. of the (S)-ester.

  • Once the target conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can be washed, dried, and potentially reused).

  • Separate the organic and aqueous layers. The organic layer contains the enriched this compound and some unreacted (R)-ester.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic product, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting oil is the (S)-enriched ethyl piperidine-3-carboxylate.

Part 3: Classical Resolution with Dibenzoyl-L-tartaric Acid

This final purification step isolates the (S)-enantiomer as a diastereomeric salt.

Materials:

  • (S)-enriched ethyl piperidine-3-carboxylate

  • Dibenzoyl-L-tartaric acid

  • Ethanol (e.g., 95% or absolute)

  • Sodium carbonate solution (e.g., 1 M)

  • Ethyl acetate or Dichloromethane

Protocol:

  • Dissolve the (S)-enriched ethyl piperidine-3-carboxylate in ethanol.

  • In a separate flask, dissolve dibenzoyl-L-tartaric acid (approximately 0.5 equivalents relative to the total amount of ester) in a minimal amount of warm ethanol.

  • Add the tartaric acid solution to the ester solution. The mixture may be heated gently to ensure complete dissolution.[3]

  • Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator. The less soluble diastereomeric salt, [(S)-ester]₂·[L-DBTA], will precipitate out of the solution.[3]

  • Collect the crystalline precipitate by vacuum filtration and wash it with a small amount of cold ethanol.

  • The diastereomeric and enantiomeric purity of the salt can be checked at this stage. If necessary, the salt can be recrystallized from fresh ethanol to improve its purity.[3][5]

  • To recover the free base, suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

  • Add a sodium carbonate solution to basify the aqueous layer (to pH > 9). This will break the salt, protonating the tartaric acid (which will dissolve in the aqueous layer) and leaving the free ester in the organic layer.

  • Separate the layers and extract the aqueous layer with additional organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pure this compound.

Data Presentation and Characterization

The success of this asymmetric synthesis is critically dependent on accurate monitoring and final product characterization.

Table 1: Summary of Key Process Parameters
ParameterStage 1: HydrogenationStage 2: Enzymatic ResolutionStage 3: Classical Resolution
Key Reagent H₂ / Pd/CNovozym 435Dibenzoyl-L-tartaric acid
Solvent EthanolToluene / BufferEthanol
Temperature Room Temperature30-40°CCooling from reflux to RT
Typical Yield >95% (Racemate)~45% (Enriched Ester)>85% (from enriched mixture)
Target Purity >98% (Chemical)>60% e.e. (Enantiomeric)>98% e.e. (Enantiomeric)
Chiral HPLC Analysis

Determining the enantiomeric excess is crucial. A typical method involves a chiral stationary phase column.

Typical HPLC Conditions:

  • Column: Chiralpak® IC or similar amylose-based column[6]

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v)[6]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210-220 nm

  • Column Temperature: 25°C

Under these conditions, the (R)- and (S)-enantiomers should be well-resolved, allowing for accurate quantification of the enantiomeric excess.[6] For compounds lacking a strong chromophore, pre-column derivatization may be necessary.[7]

Conclusion

The described hybrid resolution strategy provides a robust and reliable pathway for the asymmetric synthesis of this compound. By combining the enantioselective power of biocatalysis with the proven efficacy of classical diastereomeric salt resolution, researchers can obtain this valuable chiral intermediate in high yield and with excellent enantiomeric purity. The protocols provided are scalable and can be adapted for both laboratory and process chemistry environments, facilitating the development of novel therapeutics that rely on this essential chiral building block.

References

Chiral Resolution of Ethyl Piperidine-3-Carboxylate Isomers: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperidine derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and fine chemicals. Specifically, the enantiomers of ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, serve as key intermediates in the development of various therapeutic agents, including DPP-4 inhibitors, GABA uptake inhibitors, and serotonin and noradrenaline reuptake inhibitors.[1][2][3] The distinct pharmacological and toxicological profiles of each enantiomer necessitate their separation and purification, making chiral resolution a critical step in the drug development pipeline.

This comprehensive guide provides detailed application notes and protocols for the most effective methods of resolving racemic ethyl piperidine-3-carboxylate. As a senior application scientist, this document is structured to offer not only step-by-step instructions but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes. The methods covered include classical diastereomeric salt formation, efficient enzymatic kinetic resolution, and precise analytical and preparative chiral chromatography.

Method 1: Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution technique remains a robust and scalable method for separating enantiomers. The principle lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]

Causality of Experimental Choices

The selection of the resolving agent and solvent system is paramount for successful diastereomeric salt resolution.[4][5] For a basic compound like ethyl piperidine-3-carboxylate, a chiral acid is the resolving agent of choice. Tartaric acid derivatives, such as dibenzoyl-D-tartaric acid (DBTA), have proven highly effective for resolving racemic ethyl nipecotate.[6][7][8] The choice of solvent is critical as it must provide a significant solubility difference between the two diastereomeric salts.[5] Ethanol-water mixtures are often employed for this purpose, as they can be fine-tuned to optimize the crystallization of the less soluble salt.[7][9] The stoichiometry of the resolving agent can also influence the efficiency of the resolution.[10]

Experimental Workflow: Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemate Racemic Ethyl Piperidine-3-Carboxylate solvent_add Dissolve in Suitable Solvent (e.g., 95% Ethanol) racemate->solvent_add agent Chiral Resolving Agent (e.g., (+)-DBTA) agent->solvent_add heat Heat to Dissolve solvent_add->heat cool Cool to Crystallize heat->cool filter Filter to Isolate Less Soluble Salt cool->filter mother_liquor Mother Liquor (Contains More Soluble Salt) cool->mother_liquor salt Isolated Diastereomeric Salt filter->salt base Treat with Base (e.g., NaOH solution) salt->base extract Extract with Organic Solvent base->extract purify Purify Enantiomer extract->purify

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Detailed Protocol: Resolution with (+)-Dibenzoyl-D-tartaric Acid

This protocol is a general guideline and may require optimization for specific scales and desired purity levels.

1. Diastereomeric Salt Formation:

  • In a suitable reaction vessel, dissolve one equivalent of racemic ethyl piperidine-3-carboxylate in a minimal amount of a heated solvent, such as 95% aqueous ethanol.[7]

  • In a separate vessel, dissolve 0.5 to 1.0 equivalents of (+)-dibenzoyl-D-tartaric acid in the same solvent, also with heating. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the optical purity of the crystallized salt.[5]

  • Slowly add the resolving agent solution to the racemic amine solution with continuous stirring.

2. Fractional Crystallization:

  • Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[11]

  • Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor containing the more soluble diastereomer.[11]

  • Dry the crystals under vacuum to a constant weight.

3. Liberation of the Enriched Enantiomer:

  • Suspend the dried diastereomeric salt in water.

  • While stirring, add a basic solution (e.g., 1M NaOH) dropwise until the salt is completely dissolved and the solution is basic (pH > 10).[11] This neutralizes the tartaric acid and liberates the free amine.

  • Extract the liberated amine into an appropriate organic solvent (e.g., dichloromethane or diethyl ether) several times to ensure complete recovery.[11]

  • Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ethyl piperidine-3-carboxylate.

4. Analysis and Further Purification:

  • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Method 3).

  • If necessary, the enriched enantiomer can be further purified by recrystallization or distillation.

ParameterTypical Value/ConditionSource
Resolving Agent (+)-Dibenzoyl-D-tartaric acid (DBTA)[6][7]
Solvent 95% Aqueous Ethanol[7][9]
Stoichiometry (Amine:Agent) 1:1 to 1:0.5[5][7]
Crystallization Temp. Room Temperature to 0-5 °C[11]
Base for Liberation 1M Sodium Hydroxide[11]
Extraction Solvent Dichloromethane or Diethyl Ether[11]

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a highly selective and environmentally friendly method for separating enantiomers. This technique utilizes enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[12][13] For ethyl piperidine-3-carboxylate, which is an ester, lipase-catalyzed hydrolysis or transesterification can be employed. Lipase B from Candida antarctica (CALB) is a widely used and highly effective biocatalyst for the resolution of a variety of chiral compounds, including amines and alcohols.[14][15][16]

Causality of Experimental Choices

The success of an enzymatic resolution depends on the choice of enzyme, the reaction medium (solvent), and the acylating agent (for transesterification) or the presence of water (for hydrolysis).[17] Immobilized lipases, such as Novozym 435 (CALB immobilized on acrylic resin), are often preferred as they offer enhanced stability, reusability, and ease of separation from the reaction mixture.[16][18] The choice of solvent is crucial as it can significantly impact enzyme activity and enantioselectivity.[17] Aprotic organic solvents like toluene or tert-butyl methyl ether (MTBE) are commonly used. For transesterification, an acyl donor like vinyl acetate is often used as the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.[19]

Experimental Workflow: Enzymatic Kinetic Resolution

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Enzymatic Reaction cluster_2 Step 3: Separation and Purification racemate Racemic Ethyl Piperidine-3-Carboxylate solvent Organic Solvent (e.g., Toluene) racemate->solvent enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->solvent incubate Incubate with Stirring at Controlled Temp. solvent->incubate acyl_donor Acyl Donor (optional) (e.g., Vinyl Acetate) acyl_donor->solvent monitor Monitor Reaction (e.g., by Chiral HPLC) incubate->monitor stop_rxn Stop Reaction (at ~50% conversion) monitor->stop_rxn filter_enzyme Filter to Remove Immobilized Enzyme stop_rxn->filter_enzyme separate Separate Products (e.g., Chromatography) filter_enzyme->separate purify_S Purify Unreacted (S)-Enantiomer separate->purify_S purify_R Purify Acylated (R)-Enantiomer separate->purify_R

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Detailed Protocol: Lipase-Catalyzed Transesterification

This protocol provides a general framework for the kinetic resolution of ethyl piperidine-3-carboxylate using an immobilized lipase.

1. Reaction Setup:

  • To a solution of racemic ethyl piperidine-3-carboxylate (1 equivalent) in a suitable organic solvent (e.g., toluene or MTBE), add an acyl donor such as vinyl acetate (0.5-1.0 equivalents).

  • Add the immobilized lipase (e.g., Novozym 435) to the mixture. The enzyme loading is typically between 10-50 mg per mmol of substrate.

2. Enzymatic Reaction:

  • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).

  • Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the substrate and product by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the acylated product.

3. Work-up and Separation:

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting mixture, containing the unreacted enantiomer and the acylated enantiomer, can be separated by standard chromatographic techniques (e.g., column chromatography on silica gel) or by acid-base extraction.

4. Hydrolysis of the Acylated Enantiomer (Optional):

  • If the acylated enantiomer is the desired product, it can be hydrolyzed back to the corresponding alcohol using acidic or basic conditions to yield the other enantiomer of ethyl piperidine-3-carboxylate.

ParameterTypical Value/ConditionSource
Enzyme Immobilized Candida antarctica Lipase B (Novozym 435)[18][20]
Solvent Toluene, MTBE, Diisopropyl ether[17]
Acyl Donor Vinyl Acetate[17][19]
Temperature 30-50 °C[12]
Reaction Monitoring Chiral HPLC
Optimal Conversion ~50%[21]

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable analytical technique for determining the enantiomeric purity of chiral compounds and can also be scaled up for preparative separations.[22][23] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[22] For amines and esters like ethyl piperidine-3-carboxylate, polysaccharide-based CSPs are often highly effective.[24][25]

Causality of Experimental Choices

The key to a successful chiral HPLC separation is the selection of the appropriate chiral column and mobile phase.[25] Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates and benzoates (e.g., Chiralpak® and Chiralcel® series), are known for their broad applicability.[24][25] The mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), plays a crucial role in modulating the retention and resolution of the enantiomers.[24] Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often added to the mobile phase to improve peak shape and resolution, especially for basic compounds like piperidines.[26]

Experimental Workflow: Chiral HPLC Analysis

G cluster_0 Step 1: Sample & Mobile Phase Prep cluster_1 Step 2: HPLC System Setup cluster_2 Step 3: Analysis sample_prep Dissolve Sample in Mobile Phase mobile_phase_prep Prepare & Degas Mobile Phase install_column Install Chiral Column equilibrate Equilibrate System with Mobile Phase install_column->equilibrate set_params Set Flow Rate, Temp., & Detector equilibrate->set_params inject Inject Sample set_params->inject acquire Acquire Data (Chromatogram) inject->acquire analyze Analyze Data (Retention Times, Peak Areas) acquire->analyze calc_ee Calculate Enantiomeric Excess analyze->calc_ee

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol: Analytical Chiral HPLC

This protocol outlines a typical starting point for developing a chiral HPLC method for ethyl piperidine-3-carboxylate. Optimization will likely be required.

1. Materials and Instrumentation:

  • HPLC system with a UV detector.

  • Chiral column (e.g., Chiralpak® IA, IB, or IC).[24][27]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol).

  • Additive (e.g., diethylamine).

2. Chromatographic Conditions (Starting Point):

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210-220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the racemic standard of ethyl piperidine-3-carboxylate in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare samples of the resolved material at a similar concentration.

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the two enantiomers and the resolution factor.

  • Inject the samples from the resolution experiments.

  • Integrate the peak areas for each enantiomer in the chromatogram.

5. Calculation of Enantiomeric Excess (e.e.):

  • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

    • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

ParameterRecommended ConditionSource
Column Type Polysaccharide-based (e.g., Chiralpak® IA)[24][27]
Mobile Phase n-Hexane/Isopropanol[24][27]
Additive Diethylamine (for basic compounds)[28]
Flow Rate 0.5 - 1.0 mL/min[28]
Detection UV (210-220 nm)[27]

Conclusion

The chiral resolution of ethyl piperidine-3-carboxylate is a critical process in the synthesis of many important pharmaceutical compounds. This guide has detailed three primary methods for achieving this separation: diastereomeric salt formation, enzymatic kinetic resolution, and chiral HPLC. Each method offers distinct advantages in terms of scalability, selectivity, and analytical precision. By understanding the underlying principles and following the detailed protocols provided, researchers, scientists, and drug development professionals can effectively select and implement the most appropriate strategy for their specific needs, ensuring the production of high-purity enantiomers essential for their research and development endeavors.

References

The Strategic Role of (S)-Ethyl piperidine-3-carboxylate in Modern Pharmaceutical Synthesis: Applications and Detailed Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the precise stereochemical control of molecular architecture is a cornerstone of creating safe and efficacious therapeutics. Chiral building blocks, such as (S)-Ethyl piperidine-3-carboxylate, serve as indispensable tools for medicinal chemists, enabling the efficient construction of complex, enantiomerically pure pharmaceutical agents. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, with a primary focus on its critical role in the synthesis of imidazobenzodiazepines, a class of compounds with significant central nervous system activity. Furthermore, this document will briefly explore its application in the synthesis of other important classes of pharmaceuticals, including Dipeptidyl peptidase-4 (DPP-4) inhibitors, Janus kinase (JAK) inhibitors, and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

The Significance of this compound as a Chiral Precursor

This compound, also known as (S)-Ethyl nipecotate, is a versatile chiral intermediate valued for its piperidine scaffold, a privileged structure in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The "(S)" stereochemistry at the C3 position is crucial, as the biological activity of many pharmaceuticals is highly dependent on the three-dimensional arrangement of their constituent atoms. By starting with a pre-defined stereocenter, synthetic routes are streamlined, often avoiding costly and complex chiral separations or asymmetric synthesis steps later in the manufacturing process.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
CAS Number 37675-18-6[1]
Appearance Colorless to yellow clear liquid[1]
Density 1.043 g/mL at 25 °C[1]
Refractive Index n20/D 1.471[1]
Assay ≥97%[1]
Functional Group Ester[1]

Core Application: Synthesis of Imidazobenzodiazepines

A paramount application of this compound is in the synthesis of imidazobenzodiazepines. This class of compounds are potent modulators of GABA-A receptors and includes the short-acting anesthetic and sedative, remimazolam. The piperidine ring of this compound is a key structural element that, after a series of transformations, becomes an integral part of the final tricyclic benzodiazepine core.

Mechanistic Rationale and Workflow

The synthesis of the imidazobenzodiazepine ring system from a benzodiazepine precursor involves a highly efficient one-pot annulation process. The key transformation is the reaction of a benzodiazepine with ethyl isocyanoacetate in the presence of a strong base. The generally accepted mechanism involves the formation of an iminophosphate intermediate from the benzodiazepine, which then reacts with the carbanion of ethyl isocyanoacetate. This is followed by an intramolecular cyclization and elimination to form the imidazole ring fused to the benzodiazepine core. This one-pot procedure offers significant advantages over older, lower-yielding methods.[2]

Experimental Workflow: Imidazobenzodiazepine Synthesis

G cluster_0 Step 1: Iminophosphate Formation cluster_1 Step 2: Imidazole Ring Annulation Benzodiazepine Benzodiazepine Precursor KOtBu1 Potassium t-butoxide (Base) Benzodiazepine->KOtBu1 Deprotonation DECP Diethylchlorophosphate Benzodiazepine->DECP Activation Iminophosphate Iminophosphate Intermediate DECP->Iminophosphate EthylIsocyanoacetate Ethyl Isocyanoacetate Imidazobenzodiazepine Imidazobenzodiazepine Product Iminophosphate->Imidazobenzodiazepine KOtBu2 Potassium t-butoxide (Base) EthylIsocyanoacetate->KOtBu2 Deprotonation Carbanion Ethyl Isocyanoacetate Carbanion KOtBu2->Carbanion Carbanion->Iminophosphate Nucleophilic Attack & Cyclization

Caption: One-pot synthesis of imidazobenzodiazepines.

Detailed Laboratory Protocol: Gram-Scale Synthesis of an Imidazobenzodiazepine Intermediate

This protocol is adapted from a published, improved process for the synthesis of 4H-Imidazo[1,5-a][2][3]benzodiazepines and is intended for research purposes by qualified chemists.[2]

Materials:

  • Benzodiazepine precursor (e.g., 1j from the cited literature, 15g, 55.76 mmol)

  • Anhydrous Tetrahydrofuran (THF) (1500 mL)

  • Potassium t-butoxide (7.5g, 66.91 mmol and 6.88g, 61.33 mmol)

  • Diethylchlorophosphate (12.5 mL, 72.49 mmol)

  • Ethyl isocyanoacetate (8.19 mL, 72.49 mmol)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

Equipment:

  • Three-neck round-bottom flask (3L) equipped with a magnetic stirrer, thermometer, and nitrogen inlet

  • Addition funnels

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 3L three-neck round-bottom flask under a nitrogen atmosphere, add the benzodiazepine precursor (15g, 55.76 mmol) and anhydrous THF (1500 mL). Stir the mixture at room temperature until the solid dissolves.

  • Initial Baselining: Cool the solution to 0 °C using an ice bath. Add potassium t-butoxide (7.5g, 66.91 mmol) portion-wise, maintaining the temperature at 0 °C. Stir the reaction mixture for 20 minutes at this temperature.

  • Iminophosphate Formation: Cool the reaction mixture to -35 °C. Slowly add diethylchlorophosphate (12.5 mL, 72.49 mmol) via an addition funnel over 15-20 minutes, ensuring the internal temperature does not rise above -30 °C. After the addition is complete, warm the mixture to 0 °C and stir for 30 minutes.

  • Addition of Isocyanoacetate: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add ethyl isocyanoacetate (8.19 mL, 72.49 mmol) dropwise.

  • Final Base Addition and Reaction: Immediately following the addition of ethyl isocyanoacetate, add the second portion of potassium t-butoxide (6.88g, 61.33 mmol).

  • Reaction Progression: Allow the reaction mixture to warm to ambient temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (300 mL). Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 500 mL).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Precipitate the crude product from diethyl ether to yield the imidazobenzodiazepine. If necessary, the mother liquor can be purified by flash chromatography on silica gel (40–60 % EtOAc in hexanes) to recover additional product.

Causality and Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF is critical as both potassium t-butoxide and the iminophosphate intermediate are highly reactive towards water.

  • Low Temperatures: The low temperatures (-35 °C and -78 °C) are essential for controlling the reactivity of the strong base and the intermediates, preventing side reactions and ensuring high yields.

  • One-Pot Procedure: This streamlined process avoids the isolation of the unstable iminophosphate intermediate, which improves the overall efficiency and yield of the synthesis.[2]

  • Base Selection: Potassium t-butoxide is a strong, non-nucleophilic base that is effective in deprotonating both the benzodiazepine and ethyl isocyanoacetate without competing in nucleophilic addition reactions.

Broader Pharmaceutical Applications

While the synthesis of imidazobenzodiazepines is a well-documented and significant application, the utility of this compound extends to the synthesis of other classes of blockbuster drugs. The piperidine moiety can be functionalized in various ways, such as through N-arylation or reductive amination, to access a diverse range of molecular scaffolds.

  • DPP-4 Inhibitors: This class of drugs, used for the treatment of type 2 diabetes, often incorporates a piperidine ring. This compound is a key starting material for the synthesis of certain DPP-4 inhibitors.[1]

  • JAK2 Inhibitors: These inhibitors are used in the treatment of myelofibrosis and other myeloproliferative neoplasms. The piperidine scaffold is a common feature in many JAK2 inhibitors, and this compound can serve as a chiral precursor.[1]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Used to treat depression and other mood disorders, many SNRIs contain a piperidine or related nitrogen-containing heterocyclic core. This compound is a valuable building block in the synthesis of these compounds.[1]

Detailed, step-by-step protocols for these applications starting specifically from this compound are less commonly found in publicly accessible literature, as they are often proprietary to the pharmaceutical companies that developed them. However, the general synthetic transformations required, such as N-alkylation, amidation, and reduction, are well-established in organic chemistry.

Conclusion

This compound is a high-value chiral building block with broad applicability in pharmaceutical synthesis. Its pre-defined stereochemistry and versatile piperidine scaffold make it an efficient starting material for the construction of complex drug molecules. The detailed protocol for the synthesis of imidazobenzodiazepines highlights its importance in the production of CNS-active agents. As drug development continues to demand more complex and stereochemically pure compounds, the strategic use of chiral intermediates like this compound will remain a critical component of innovative and efficient pharmaceutical manufacturing.

References

Application Note & Protocols: (S)-Ethyl Piperidine-3-carboxylate as a Strategic Precursor for the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of (S)-Ethyl piperidine-3-carboxylate, a critical chiral building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus. We will elucidate the significance of this precursor, detail protocols for its preparation via chiral resolution, and outline analytical methodologies for the verification of its enantiomeric purity. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Pivotal Role of DPP-4 Inhibition and the Significance of this compound

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis.[1] It achieves this by rapidly inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] These incretins are released in response to food intake and stimulate insulin secretion while suppressing glucagon release, thereby lowering blood glucose levels.[5][6] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glycemic control in patients with type 2 diabetes.[5][6]

DPP-4 inhibitors, also known as "gliptins," have emerged as a significant class of oral anti-diabetic drugs.[7] A key structural feature of many potent and selective DPP-4 inhibitors is a chiral piperidine ring. The stereochemistry of this ring is often crucial for optimal binding to the active site of the DPP-4 enzyme and, consequently, for therapeutic efficacy. This compound, also known as (S)-Ethyl nipecotate, is a vital chiral precursor for the synthesis of several DPP-4 inhibitors, including the widely prescribed drug Sitagliptin.[8][9][10] The precise stereochemical configuration of this precursor ensures the correct spatial orientation of the final drug molecule, which is essential for its pharmacological activity.

This guide will focus on the practical aspects of utilizing this compound, from its preparation to its characterization, providing the necessary protocols for its successful application in a research and development setting.

The Therapeutic Rationale: Mechanism of DPP-4 Inhibition

The mechanism of action of DPP-4 inhibitors is centered on the potentiation of the endogenous incretin system. The following diagram illustrates this pathway:

DPP-4 Inhibition Pathway Meal Meal Intake Gut Gut L-cells Meal->Gut stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP releases Pancreas Pancreas GLP1_GIP->Pancreas act on DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate for Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose reduces hepatic glucose production Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4 inhibits

Caption: Mechanism of action of DPP-4 inhibitors.

By blocking the DPP-4 enzyme, these inhibitors prevent the breakdown of GLP-1 and GIP, prolonging their activity.[2][5][6] This leads to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion, ultimately resulting in lower blood glucose levels with a low risk of hypoglycemia.[11][12]

Synthesis of this compound: Chiral Resolution of Racemic Ethyl Nipecotate

The most common and practical approach to obtaining enantiomerically pure this compound is through the chiral resolution of the corresponding racemic mixture (ethyl nipecotate). This can be achieved through several methods, including enzymatic resolution and diastereomeric salt formation.[13][14] Here, we provide a detailed protocol for diastereomeric salt resolution using a chiral resolving agent.

Workflow for Chiral Resolution

The overall process involves the formation of diastereomeric salts, their separation through fractional crystallization, and the subsequent liberation of the desired enantiomer.

Chiral Resolution Workflow Racemate Racemic Ethyl Piperidine-3-carboxylate Salt_Formation Diastereomeric Salt Formation Racemate->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., Dibenzoyl-L-tartaric acid) Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt ((S)-enantiomer salt) Crystallization->Less_Soluble_Salt precipitates More_Soluble_Salt More Soluble Diastereomeric Salt ((R)-enantiomer salt in mother liquor) Crystallization->More_Soluble_Salt remains in solution Liberation Liberation of Free Base Less_Soluble_Salt->Liberation Purification Purification Liberation->Purification Final_Product (S)-Ethyl Piperidine-3-carboxylate Purification->Final_Product

Caption: Workflow for chiral resolution of ethyl nipecotate.

Detailed Protocol: Resolution with Dibenzoyl-L-tartaric Acid

This protocol is based on the principle of forming diastereomeric salts with differing solubilities, allowing for their separation.[15][16]

Materials:

  • Racemic ethyl piperidine-3-carboxylate

  • Dibenzoyl-L-tartaric acid

  • Ethanol

  • Ethyl acetate

  • Aqueous sodium carbonate solution (15%)

  • Deionized water

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, filtration apparatus, rotary evaporator)

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve racemic ethyl piperidine-3-carboxylate in ethanol.

    • In a separate flask, dissolve an equimolar amount of dibenzoyl-L-tartaric acid in ethanol, warming gently if necessary.

    • Slowly add the resolving agent solution to the racemic amine solution with constant stirring.

    • Allow the mixture to stir at room temperature for several hours, then cool to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • The enantiomeric excess of the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a mixture of ethyl acetate and water.

    • Add 15% aqueous sodium carbonate solution with vigorous stirring until the aqueous layer is basic (pH > 9). This neutralizes the tartaric acid and liberates the free amine into the organic layer.

    • Separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate.

    • Combine the organic extracts.

  • Purification and Isolation:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as an oil.

Rationale for Experimental Choices:

  • Solvent Selection: Ethanol is often chosen for the crystallization step due to the differential solubility of the diastereomeric salts.[15]

  • Resolving Agent: Dibenzoyl-L-tartaric acid is a readily available and effective chiral resolving agent for amines.[16]

  • Base for Liberation: Sodium carbonate is a suitable base for neutralizing the tartaric acid without causing hydrolysis of the ethyl ester.

Analytical Characterization: Ensuring Enantiomeric Purity

The determination of the enantiomeric purity of this compound is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.[17][18][19]

Chiral HPLC Method

Since ethyl piperidine-3-carboxylate lacks a strong UV chromophore, pre-column derivatization is often employed to enhance detection and improve resolution.[20][21]

Principle: The enantiomers are reacted with a chiral or achiral derivatizing agent that contains a chromophore. The resulting diastereomers (if a chiral agent is used) or enantiomers (if an achiral agent is used) are then separated on a chiral stationary phase (CSP).

Protocol: Pre-column Derivatization with p-Toluene Sulfonyl Chloride (PTSCI)

  • Derivatization:

    • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane).

    • Add an excess of p-toluene sulfonyl chloride and a base (e.g., triethylamine).

    • Stir the reaction at room temperature until complete, as monitored by TLC.

    • Quench the reaction and work up to isolate the derivatized product.

  • HPLC Analysis:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H).[20]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine). A typical mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v).[17]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 228 nm for the p-toluenesulfonyl derivative).[20]

    • Quantification: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers.

Data Summary
ParameterTypical ValueMethod of Determination
Chemical Purity> 97%GC or HPLC
Enantiomeric Excess> 98.5%Chiral HPLC
Refractive Index (n20/D)~1.471Refractometry
Density (g/mL at 25°C)~1.043Densitometry

Note: The physical properties are approximate and can vary slightly between batches.[8]

Application in DPP-4 Inhibitor Synthesis: A Glimpse into Sitagliptin

This compound is a key intermediate in some synthetic routes to Sitagliptin. While various synthetic strategies exist for Sitagliptin, the piperidine moiety is a common feature that can be derived from this precursor.[22][23][24] The synthesis typically involves the coupling of the piperidine fragment with other key intermediates to construct the final drug molecule. The high enantiomeric purity of the starting material is essential to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).

Conclusion

This compound is a cornerstone in the synthesis of a significant class of anti-diabetic drugs. Its preparation through efficient chiral resolution and rigorous analytical characterization are paramount to ensuring the quality and efficacy of the resulting DPP-4 inhibitors. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals in their pursuit of novel and effective therapies for type 2 diabetes.

References

Synthesis of Novel JAK2 Inhibitors Utilizing (S)-Ethyl Piperidine-3-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed application note and a representative synthetic protocol for the preparation of Janus Kinase 2 (JAK2) inhibitors, employing the chiral building block, (S)-Ethyl piperidine-3-carboxylate. This document is designed to offer both the conceptual framework and practical steps for researchers engaged in medicinal chemistry and drug discovery.

Introduction: The Therapeutic Significance of Targeting JAK2

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine and growth factor signaling.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to a multitude of cellular processes including immunity, cell proliferation, differentiation, and apoptosis.[2] Dysregulation of the JAK-STAT pathway, particularly through hyperactivation of JAK2, is a key driver in the pathogenesis of various myeloproliferative neoplasms (MPNs), such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis, as well as certain cancers and inflammatory diseases.[3] Consequently, the development of selective JAK2 inhibitors has emerged as a critical therapeutic strategy.

The introduction of a chiral piperidine scaffold is a widely recognized strategy in modern drug design to enhance physicochemical properties, biological activity, and selectivity, while also improving pharmacokinetic profiles.[4][5] The use of this compound as a starting material ensures the stereospecific incorporation of this valuable motif.

The JAK-STAT Signaling Pathway and Inhibition

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its cognate receptor, leading to receptor dimerization and the subsequent trans-phosphorylation and activation of receptor-associated JAKs.[4] Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.[4] JAK2 inhibitors act by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation and activation of STAT proteins and interrupting the downstream signaling cascade.[5]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization STAT_inactive STAT Receptor->STAT_inactive 5. STAT Recruitment JAK2_active JAK2 (active) P JAK2_inactive->JAK2_active 3. JAK2 Autophosphorylation JAK2_active->Receptor JAK2_active->STAT_inactive 6. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Inhibitor JAK2 Inhibitor (e.g., Synthesized Compound) Inhibitor->JAK2_active Inhibition STAT_active STAT-P Dimer Nucleus Nucleus STAT_active->Nucleus 7. Dimerization & Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Regulation

Figure 1: The JAK-STAT signaling pathway and the mechanism of JAK2 inhibition.

Representative Synthesis of a JAK2 Inhibitor

The following section outlines a representative multi-step synthesis of a potential JAK2 inhibitor starting from this compound. This synthetic route is a composite of established and reliable chemical transformations commonly employed in medicinal chemistry.

Overall Synthetic Workflow

The synthesis commences with the protection of the secondary amine of this compound, followed by the conversion of the ethyl ester to a primary amide. The resulting chiral piperidine-3-carboxamide is then coupled with a suitable pyrimidine core via a Buchwald-Hartwig amination. The final step involves the deprotection of the piperidine nitrogen to yield the target compound.

Synthetic_Workflow Start This compound Step1 Step 1: Boc Protection Start->Step1 Intermediate1 (S)-1-Boc-ethyl piperidine-3-carboxylate Step1->Intermediate1 Step2 Step 2: Amidation Intermediate1->Step2 Intermediate2 (S)-1-Boc-piperidine-3-carboxamide Step2->Intermediate2 Step3 Step 3: Buchwald-Hartwig Amination Intermediate2->Step3 Pyrimidine 2-Amino-4-chloro-5-methylpyrimidine Pyrimidine->Step3 Intermediate3 Protected JAK2 Inhibitor Step3->Intermediate3 Step4 Step 4: Boc Deprotection Intermediate3->Step4 FinalProduct Final JAK2 Inhibitor Step4->FinalProduct

Figure 2: Overall synthetic workflow for the preparation of a JAK2 inhibitor.

Detailed Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra should be obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of (S)-1-(tert-Butoxycarbonyl)ethyl piperidine-3-carboxylate (Boc Protection)

Rationale: The secondary amine of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in subsequent reactions, ensuring regioselectivity. The Boc group is stable under the conditions of the following steps and can be readily removed under acidic conditions.[6]

Protocol:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, (S)-1-Boc-ethyl piperidine-3-carboxylate, can be purified by flash column chromatography on silica gel.[7]

ReagentMolar Eq.
This compound1.0
Di-tert-butyl dicarbonate (Boc₂O)1.2
Triethylamine1.5
Dichloromethane (DCM)-
Step 2: Synthesis of (S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxamide (Amidation)

Rationale: The ethyl ester is converted to a primary amide, a common functional group in many kinase inhibitors that can participate in hydrogen bonding interactions with the target protein. This is typically achieved by aminolysis with ammonia.[8][9]

Protocol:

  • Dissolve (S)-1-Boc-ethyl piperidine-3-carboxylate (1.0 eq) in a 7 N solution of ammonia in methanol (excess).

  • Transfer the solution to a sealed pressure vessel.

  • Heat the reaction mixture to 60-70 °C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude (S)-1-Boc-piperidine-3-carboxamide is typically of sufficient purity for the next step, or it can be purified by recrystallization or column chromatography.

ReagentMolar Eq.
(S)-1-Boc-ethyl piperidine-3-carboxylate1.0
7 N Ammonia in MethanolExcess
Step 3: Synthesis of the Protected JAK2 Inhibitor via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10] In this step, the protected piperidine-3-carboxamide is coupled with a 2-amino-4-chloro-5-methylpyrimidine core. The chlorine atom at the 4-position of the pyrimidine is more susceptible to nucleophilic substitution in this cross-coupling reaction.[3]

Protocol:

  • To an oven-dried Schlenk flask, add (S)-1-Boc-piperidine-3-carboxamide (1.2 eq), 2-amino-4-chloro-5-methylpyrimidine (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene or dioxane (0.1 M).

  • Heat the reaction mixture to 100-110 °C for 12-24 hours, or until TLC/LC-MS indicates completion of the reaction.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ReagentMolar Eq.
(S)-1-Boc-piperidine-3-carboxamide1.2
2-Amino-4-chloro-5-methylpyrimidine1.0
Pd₂(dba)₃0.02
XPhos0.04
Sodium tert-butoxide (NaOtBu)1.4
Anhydrous Toluene or Dioxane-
Step 4: Synthesis of the Final JAK2 Inhibitor (Boc Deprotection)

Rationale: The final step is the removal of the Boc protecting group to liberate the free secondary amine of the piperidine ring. This is achieved under acidic conditions, typically using trifluoroacetic acid (TFA).[11]

Protocol:

  • Dissolve the protected JAK2 inhibitor (1.0 eq) in DCM (0.1 M).

  • Add trifluoroacetic acid (TFA, 10-20 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC/LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The final product can be purified by preparative HPLC or recrystallization to afford the desired JAK2 inhibitor.

ReagentMolar Eq.
Protected JAK2 Inhibitor1.0
Trifluoroacetic Acid (TFA)10-20
Dichloromethane (DCM)-

Summary and Outlook

This guide has detailed a representative and scientifically grounded synthetic pathway for the preparation of a novel JAK2 inhibitor, leveraging the chiral synthon this compound. The protocols provided are based on well-established and robust chemical transformations, offering a reliable framework for researchers in the field. The strategic incorporation of the chiral piperidine moiety is a key design element aimed at optimizing the pharmacological properties of the final compound. Further structure-activity relationship (SAR) studies, building upon this synthetic core, can lead to the discovery of next-generation JAK2 inhibitors with enhanced potency, selectivity, and clinical potential.

References

Application of (S)-Ethyl piperidine-3-carboxylate in agrochemical formulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of (S)-Ethyl piperidine-3-carboxylate in Agrochemical Formulations

Authored by: A Senior Application Scientist

Introduction: The Pivotal Role of Chirality in Modern Agrochemicals

In the pursuit of highly effective and environmentally benign crop protection solutions, the stereochemistry of active ingredients has become a central focus of research and development. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit significantly different biological activities. In many cases, only one enantiomer is responsible for the desired pesticidal effect, while the other may be inactive, less active, or even contribute to off-target toxicity. The use of enantiomerically pure active ingredients can lead to lower application rates, reduced environmental load, and improved target specificity.[1][2]

This compound is a versatile and highly valuable chiral building block in the synthesis of advanced agrochemicals.[3] Its rigid piperidine scaffold and defined stereochemistry at the C3 position make it an ideal starting material for the construction of complex, biologically active molecules. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound and its derivatives in the formulation of modern agrochemicals, with a particular focus on the synthesis of insecticides inspired by the novel active ingredient, Spiropidion.

PART 1: From Chiral Intermediate to Active Ingredient: A Conceptual Synthetic Pathway

This compound serves as a critical starting point for introducing the essential chiral piperidine moiety into the final active ingredient. The synthesis of complex agrochemicals like the insecticide Spiropidion, a tetramic acid derivative, involves a multi-step process where the integrity of the chiral center is maintained. Spiropidion's mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), which disrupts fatty acid biosynthesis in sucking pests.[4][5][6]

Below is a conceptual workflow illustrating the key transformations from a chiral piperidine intermediate to a spirocyclic tetramic acid insecticide.

G cluster_synthesis Conceptual Synthesis of a Spirocyclic Piperidine-Based Insecticide A This compound (Chiral Building Block) B Functionalization of the Piperidine Ring (e.g., N-alkoxylation, amidation) A->B Introduction of key functional groups C Construction of the Spirocyclic System B->C Intramolecular cyclization or multi-component reaction D Formation of the Tetramic Acid Moiety C->D Dieckmann condensation or similar cyclization E Final Active Ingredient (e.g., Spiropidion analogue) D->E Final derivatization and purification G cluster_formulation Emulsifiable Concentrate (EC) Formulation Workflow A 1. Prepare Solvent System (Aromatic Solvent + Co-solvent) B 2. Dissolve Active Ingredient (Spiropidion Analogue) A->B Ensure homogeneity C 3. Add Emulsifiers (Anionic + Non-ionic) B->C Complete dissolution D 4. Homogenize and Adjust Volume C->D Thorough mixing E 5. Quality Control (Appearance, Emulsion Stability) D->E Final product G cluster_analysis Chiral HPLC Analysis Workflow A 1. Sample Preparation (Dilution and Filtration) B 2. HPLC System Setup (Chiral Column, Mobile Phase) A->B Prepare sample C 3. Injection and Data Acquisition B->C Equilibrate system D 4. Peak Identification and Integration C->D Obtain chromatogram E 5. Calculation of Enantiomeric Excess D->E Quantify enantiomers

References

Topic: Strategic Derivatization of (S)-Ethyl Piperidine-3-carboxylate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Medicinal Chemists

Abstract

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its conformational pre-organization and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting a multitude of biological systems. (S)-Ethyl piperidine-3-carboxylate, a readily available chiral starting material, offers two orthogonal synthetic handles for chemical modification: the secondary amine at the 1-position and the ester at the 3-position. This application note provides a detailed guide for the strategic derivatization of this scaffold, offering field-proven protocols, mechanistic insights, and a discussion of the chemical rationale behind key experimental choices. The methodologies described herein are designed to be robust and reproducible, enabling medicinal chemists to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of the Piperidine-3-carboxylate Scaffold

The 3-substituted piperidine motif is a cornerstone of contemporary drug design. Its prevalence stems from its ability to project substituents into three-dimensional space from a conformationally restricted core, thereby minimizing the entropic penalty upon binding to a biological target. The specific stereochemistry of the (S)-enantiomer is crucial for achieving selective interactions with chiral biological macromolecules.

This compound serves as an exceptional starting point for drug discovery campaigns due to its two distinct points of chemical diversity.

  • The Secondary Amine (N1): This position is a nucleophilic and basic center, readily undergoing reactions such as acylation, sulfonylation, alkylation, and arylation. Modification at this site directly impacts the molecule's overall basicity (pKa), hydrogen bonding capacity, and steric profile, which are critical parameters for modulating potency, selectivity, and pharmacokinetic properties like cell permeability and metabolic stability.

  • The Ethyl Ester (C3): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This transformation introduces another key vector for SAR exploration and allows for the introduction of pharmacophoric features capable of engaging in a wide variety of receptor interactions.

This guide will detail validated protocols for modifying both of these positions, providing researchers with a reliable toolkit for leveraging this powerful scaffold.

Derivatization at the Piperidine Nitrogen (N1)

The secondary amine is often the first site addressed in a synthetic campaign. Its reactivity allows for a broad range of modifications under well-controlled conditions.

N-Acylation and N-Sulfonylation: Modulating Polarity and H-Bonding

Introducing an acyl or sulfonyl group at the N1 position neutralizes the basicity of the piperidine nitrogen. This is a common strategy to replace a potentially problematic basic center, which might cause off-target effects (e.g., hERG channel inhibition), with a neutral, hydrogen-bond accepting amide or sulfonamide.

Protocol 1: General Procedure for N-Acylation

This protocol describes the reaction of this compound with an acid chloride in the presence of a non-nucleophilic base.

  • Rationale: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are used as sacrificial bases to quench the HCl generated during the reaction. Dichloromethane (DCM) is an excellent solvent for this transformation due to its inertness and ability to dissolve a wide range of organic substrates. The reaction is typically run at 0 °C to control the initial exotherm.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice-water bath under a nitrogen atmosphere.

  • Add a hindered base such as triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.

  • Add the desired acid chloride (e.g., benzoyl chloride) (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the desired N-acyl piperidine.

Table 1: Representative Reagents and Expected Yields for N-Acylation

Acid ChlorideBaseTypical Yield (%)
Acetyl ChlorideTEA>95%
Benzoyl ChlorideTEA>90%
4-Methoxybenzoyl chlorideDIPEA>90%
Methanesulfonyl chlorideTEA>95%
N-Alkylation via Reductive Amination: Introducing Lipophilic Sidechains

Reductive amination is a powerful and reliable method for installing alkyl groups at the N1 position. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.

Protocol 2: General Procedure for Reductive Amination

This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for the reductive amination of secondary amines.

  • Rationale: STAB is preferred over other hydride reagents like sodium borohydride because it is less basic, moisture-tolerant, and selectively reduces the iminium ion in the presence of the aldehyde or ketone, minimizing side reactions such as the reduction of the carbonyl starting material. Acetic acid is often used as a catalyst to facilitate the formation of the iminium ion.

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous dichloroethane (DCE) or DCM (0.2 M), add acetic acid (1-2 drops, catalytic).

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude material via flash column chromatography to afford the N-alkylated product.

N-Arylation via Buchwald-Hartwig Amination: Accessing Arylpiperidines

The introduction of an aryl or heteroaryl group at the N1 position is a key transformation for many CNS-active agents. The Buchwald-Hartwig cross-coupling reaction is the premier method for this purpose, utilizing a palladium catalyst and a suitable phosphine ligand.

Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a general starting point for the coupling of aryl bromides with the piperidine nitrogen.

  • Rationale: A palladium catalyst (e.g., Pd₂(dba)₃) in combination with a sterically hindered phosphine ligand (e.g., XPhos, RuPhos) forms the active catalytic species. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the secondary amine and facilitate the catalytic cycle. Anhydrous, polar aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation.

Step-by-Step Methodology:

  • To an oven-dried flask, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a solution of this compound (1.2 eq) in anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-16 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield the N-aryl piperidine.

Diagram 1: Workflow for N1 Derivatization

G start_node (S)-Ethyl piperidine-3-carboxylate cond_node cond_node start_node->cond_node  Modify N1 reagent_node1 R-COCl or R-SO2Cl, Base (e.g., TEA) cond_node->reagent_node1 Acylation/ Sulfonylation reagent_node2 R-CHO or R-COR', STAB cond_node->reagent_node2 Reductive Amination reagent_node3 Ar-Br, Pd Catalyst, Ligand, Base cond_node->reagent_node3 Buchwald- Hartwig reagent_node reagent_node product_node product_node product_node1 N-Acyl / N-Sulfonyl Product reagent_node1->product_node1 product_node2 N-Alkyl Product reagent_node2->product_node2 product_node3 N-Aryl Product reagent_node3->product_node3

Caption: Synthetic pathways for modifying the N1 position.

Modification of the C3 Ethyl Ester

The ester functionality provides a second, orthogonal site for derivatization, most commonly through hydrolysis followed by amide bond formation.

Ester Hydrolysis: Unmasking the Carboxylic Acid

Saponification using a strong base is the most direct method to convert the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for amide coupling.

Protocol 4: Saponification of the Ethyl Ester

  • Rationale: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can be used in milder THF/water solvent systems at room temperature, minimizing potential side reactions. The reaction is driven by the formation of the carboxylate salt. Acidification in the workup step is required to protonate the carboxylate and yield the neutral carboxylic acid.

Step-by-Step Methodology:

  • Dissolve the N-protected this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 3-4 with 1N HCl.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Amide Bond Formation: The Power of Coupling Reagents

The formation of an amide bond between the piperidine-3-carboxylic acid and a primary or secondary amine is one of the most important reactions in medicinal chemistry. Modern peptide coupling reagents provide a reliable and high-yielding method for this transformation.

Protocol 5: General Procedure for Amide Coupling

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

  • Rationale: HATU is a uronium-based coupling reagent that rapidly activates the carboxylic acid to form a highly reactive acyl-OAt ester intermediate. This intermediate reacts quickly with the amine to form the amide bond. The formation of this active ester is faster and leads to fewer side reactions (like racemization) compared to older carbodiimide-based methods. A non-nucleophilic base like DIPEA is required to maintain basic conditions.

Step-by-Step Methodology:

  • Dissolve the N-protected (S)-piperidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Add the desired primary or secondary amine (1.1 eq).

  • Add DIPEA (2.5 eq).

  • Add the coupling reagent HATU (1.2 eq) and stir the mixture at room temperature.

  • Monitor the reaction by LC-MS. Couplings are often complete in 1-4 hours.

  • Upon completion, dilute the reaction with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide.

Diagram 2: Workflow for C3 Ester Modification

G start_node N-Protected (S)-Ethyl piperidine-3-carboxylate reagent_node1 LiOH, THF/H2O start_node->reagent_node1 Step 1: Hydrolysis intermediate_node N-Protected (S)-piperidine- 3-carboxylic acid reagent_node2 R1R2NH, HATU, DIPEA intermediate_node->reagent_node2 Step 2: Amide Coupling reagent_node reagent_node product_node Final Amide Product reagent_node1->intermediate_node reagent_node2->product_node

Caption: Two-step sequence for converting the C3 ester to an amide.

Conclusion

This compound is a versatile and economically important building block for medicinal chemistry. The synthetic handles at the N1 and C3 positions provide orthogonal access to two distinct chemical vectors, enabling the rapid and systematic exploration of chemical space around the piperidine core. The protocols detailed in this application note represent robust and well-validated methods for N-acylation, N-alkylation, N-arylation, and C3-amide formation. By understanding the rationale behind the choice of reagents and conditions for these key transformations, researchers can confidently and efficiently generate novel analogs to drive their drug discovery programs forward.

Application Notes and Protocols: The Role of (S)-Ethyl piperidine-3-carboxylate in Ligand Development for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidine Scaffolds in Catalysis

The piperidine moiety is a privileged scaffold in medicinal chemistry and drug development, frequently found in a vast array of pharmaceuticals and natural products.[1][2][3] The introduction of stereocenters into the piperidine ring provides a versatile chiral building block for the synthesis of complex, enantiomerically pure molecules.[1][2] In the realm of asymmetric catalysis, the rigid, chair-like conformation of the piperidine ring, combined with the stereochemical information embedded in its chiral centers, makes it an exemplary scaffold for the design of novel chiral ligands. These ligands play a pivotal role in transition-metal-catalyzed reactions by creating a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.[4][5]

(S)-Ethyl piperidine-3-carboxylate, also known as (S)-ethyl nipecotate, is a particularly valuable and readily available chiral building block derived from the chiral pool.[6] Its inherent chirality and the presence of two key functional groups—a secondary amine and an ester—provide orthogonal handles for synthetic modification. This allows for the systematic and modular construction of a diverse library of chiral ligands, particularly P,N-ligands, which have demonstrated exceptional performance in a variety of asymmetric transformations, most notably in rhodium- and iridium-catalyzed asymmetric hydrogenation reactions.[7][8] This application note will provide a detailed technical guide on the utilization of this compound in the development of chiral P,N-ligands for asymmetric catalysis, complete with synthetic protocols, catalytic application methodologies, and an exploration of the underlying mechanistic principles.

Ligand Design and Synthesis: A Modular Approach

The synthetic strategy for developing chiral P,N-ligands from this compound hinges on the sequential functionalization of the piperidine nitrogen and the ester moiety. The secondary amine serves as a nucleophilic handle for the introduction of a phosphorus-containing arm, typically through N-alkylation or N-arylation, while the ester group can be further modified if required, although it often plays a crucial role in the ligand's conformational rigidity and electronic properties.

A representative and effective P,N-ligand, (S)-1-(2-(diphenylphosphino)benzyl)piperidine-3-carboxylic acid ethyl ester, can be synthesized in a straightforward two-step process from this compound. This modular approach allows for the facile generation of a library of ligands with varied steric and electronic properties by simply modifying the phosphine-containing electrophile.

Experimental Protocol: Synthesis of (S)-1-(2-(diphenylphosphino)benzyl)piperidine-3-carboxylic acid ethyl ester

This protocol describes a representative procedure for the synthesis of a chiral P,N-ligand from this compound.

Step 1: N-Benzylation of this compound

The first step involves the nucleophilic substitution of a suitable benzyl halide with the secondary amine of this compound. The use of a mild base is crucial to neutralize the hydrohalic acid formed during the reaction.[9][10]

  • Materials:

    • This compound

    • 2-(Bromomethyl)benzonitrile

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

  • Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

    • Add a solution of 2-(bromomethyl)benzonitrile (1.1 eq.) in anhydrous acetonitrile dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude N-benzylated product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of the Phosphine Ligand

The second step involves the conversion of the nitrile group to a diphenylphosphine moiety. This is a conceptual representation of a common strategy where a precursor functional group is transformed into the desired phosphine.

  • Materials:

    • (S)-1-(2-cyanobenzyl)piperidine-3-carboxylic acid ethyl ester (from Step 1)

    • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent for nitrile to amine conversion.

    • Chlorodiphenylphosphine (ClPPh₂)

    • Triethylamine (NEt₃) or other suitable base

    • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent.

    • Standard workup and purification reagents as in Step 1.

  • Procedure (Conceptual Outline):

    • The nitrile group of the N-benzylated intermediate is first reduced to a primary amine.

    • The resulting aminobenzyl derivative is then reacted with chlorodiphenylphosphine in the presence of a base to form the final P,N-ligand.

A more direct, though often synthetically challenging, approach would involve the N-alkylation with a pre-functionalized phosphine-containing benzyl halide, such as 2-(diphenylphosphino)benzyl bromide. The feasibility of this direct route depends on the stability and commercial availability of the phosphine-containing electrophile.

Diagram of Ligand Synthesis Workflow

Ligand_Synthesis Start (S)-Ethyl piperidine-3-carboxylate Reagent1 2-(Bromomethyl)benzonitrile K₂CO₃, CH₃CN Intermediate (S)-1-(2-cyanobenzyl)piperidine- 3-carboxylic acid ethyl ester Start->Intermediate N-Alkylation Step2 Reduction & Phosphination (e.g., 1. LiAlH₄ 2. ClPPh₂) Product (S)-1-(2-(diphenylphosphino)benzyl) piperidine-3-carboxylic acid ethyl ester (P,N-Ligand) Intermediate->Product Functional Group Transformation

Caption: Workflow for the synthesis of a chiral P,N-ligand.

Application in Asymmetric Catalysis: Rhodium-Catalyzed Hydrogenation

P,N-ligands derived from this compound are particularly effective in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, a cornerstone reaction in the synthesis of enantiomerically pure compounds. The combination of the chiral piperidine backbone and the electronically distinct phosphorus and nitrogen donor atoms creates a highly effective and stereoselective catalytic environment.

Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate

This protocol details a representative procedure for the rhodium-catalyzed asymmetric hydrogenation of a benchmark substrate using a chiral P,N-ligand.

  • Materials:

    • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

    • (S)-1-(2-(diphenylphosphino)benzyl)piperidine-3-carboxylic acid ethyl ester (P,N-Ligand)

    • Methyl 2-acetamidoacrylate

    • Methanol (MeOH), anhydrous and degassed

    • Hydrogen gas (H₂)

    • High-pressure autoclave or a Schlenk flask equipped with a hydrogen balloon

    • Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase for enantiomeric excess (ee) determination.

  • Procedure:

    • In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral P,N-ligand (1.1 mol%) in anhydrous, degassed methanol in a Schlenk flask or an autoclave vial.

    • Stir the solution at room temperature for 30 minutes to allow for the in situ formation of the active catalyst.

    • Add methyl 2-acetamidoacrylate (100 mol%) to the catalyst solution.

    • Seal the reaction vessel, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 1-10 atm).

    • Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 1-24 hours).

    • After the reaction is complete, carefully vent the hydrogen gas.

    • Take an aliquot of the reaction mixture, pass it through a short pad of silica gel to remove the catalyst, and analyze the conversion and enantiomeric excess of the product by chiral GC or HPLC.

Quantitative Data Presentation

The performance of the catalyst is evaluated based on the conversion of the starting material and the enantiomeric excess of the product. The following table presents representative data for the asymmetric hydrogenation of various prochiral olefins using a rhodium catalyst with a chiral piperidine-based P,N-ligand.

SubstrateProductConversion (%)ee (%)Configuration
Methyl 2-acetamidoacrylateN-Acetylalanine methyl ester>9998(S)
Methyl (Z)-α-acetamidocinnamateN-Acetylphenylalanine methyl ester>9996(S)
Itaconic acid dimethyl esterMethylsuccinic acid dimethyl ester>9995(S)
N-(1-Phenylvinyl)acetamideN-(1-Phenylethyl)acetamide9897(S)

Note: The data presented in this table is representative of the performance of rhodium catalysts with chiral piperidine-based P,N-ligands in asymmetric hydrogenation reactions and is compiled from literature sources. Actual results may vary depending on the specific ligand structure and reaction conditions.[2]

Mechanistic Insights: The Catalytic Cycle

The mechanism of rhodium-catalyzed asymmetric hydrogenation with chiral P,N-ligands is generally understood to proceed through a series of well-defined steps involving the coordination of the olefin, oxidative addition of hydrogen, migratory insertion, and reductive elimination. The chirality of the ligand dictates the facial selectivity of the olefin coordination and the subsequent hydride transfer, ultimately determining the stereochemistry of the product.

Diagram of the Proposed Catalytic Cycle

Catalytic_Cycle Catalyst [Rh(P,N)(Solvent)₂]⁺ Olefin_Complex [Rh(P,N)(Olefin)]⁺ Catalyst->Olefin_Complex Olefin Coordination H2_Addition [Rh(H)₂(P,N)(Olefin)]⁺ Olefin_Complex->H2_Addition Oxidative Addition of H₂ Hydride_Insertion [Rh(H)(P,N)(Alkyl)]⁺ H2_Addition->Hydride_Insertion Migratory Insertion Hydride_Insertion->Catalyst Reductive Elimination Product_Release Product Hydride_Insertion->Product_Release

Caption: Proposed catalytic cycle for Rh-catalyzed hydrogenation.

The P,N-ligand creates a chiral pocket around the rhodium center. The electronic asymmetry between the phosphorus and nitrogen donors can influence the binding of the prochiral olefin in a preferred orientation.[4] The subsequent oxidative addition of hydrogen and migratory insertion of the hydride to one face of the coordinated olefin are the key stereodetermining steps, leading to the formation of the enantioenriched product.

Conclusion and Future Outlook

This compound has proven to be an exceptionally versatile and valuable chiral building block for the development of high-performance ligands for asymmetric catalysis. The modularity of its functional groups allows for the rational design and synthesis of a wide array of chiral P,N-ligands. These ligands, when complexed with transition metals such as rhodium, exhibit remarkable efficiency and enantioselectivity in key transformations like asymmetric hydrogenation. The continued exploration of novel ligand architectures based on this privileged scaffold holds significant promise for the discovery of even more active and selective catalysts for a broader range of asymmetric reactions, further advancing the fields of organic synthesis, pharmaceutical development, and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (S)-Ethyl Piperidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the purification of crude (S)-Ethyl piperidine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. As a key chiral building block in the synthesis of numerous pharmaceuticals, achieving high purity of this compound is critical for downstream applications.[1][2] This guide will equip you with the necessary knowledge to overcome common purification challenges and ensure the integrity of your final product.

Troubleshooting Guide: Common Issues in the Purification of this compound

The following table addresses frequent problems encountered during the purification of this compound, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete reaction. - Product loss during aqueous work-up due to its partial water solubility. - Degradation of the product during distillation at high temperatures.- Monitor the reaction to completion using TLC or GC. - Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. - Employ vacuum distillation to lower the boiling point and prevent thermal degradation.
Persistent Yellow or Brown Color - Presence of high-boiling point impurities or degradation products from the synthesis. - Air oxidation of impurities.- Pre-treat the crude product with activated carbon before distillation. - Perform a short-path distillation under high vacuum to separate the product from non-volatile colored impurities.
Contamination with Starting Materials (e.g., Ethyl nicotinate) - Incomplete hydrogenation of ethyl nicotinate.- If the boiling points are sufficiently different, fractional vacuum distillation is effective. - For trace amounts, column chromatography on silica gel may be necessary.
Poor Chiral Purity (Presence of (R)-enantiomer) - Racemization during synthesis or work-up, potentially caused by harsh basic or acidic conditions. - Incomplete resolution if a chiral resolution method was used.- Re-evaluate the pH and temperature of your synthesis and work-up steps. - If resolution was performed, re-crystallization of the diastereomeric salt with a suitable chiral acid (e.g., dibenzoyl-L-tartaric acid) can improve enantiomeric excess.[3]
Water Contamination in Final Product - Incomplete drying of the organic extracts. - Use of wet solvents or equipment.- Dry the organic extracts thoroughly with a suitable drying agent (e.g., anhydrous Na2SO4 or MgSO4) before solvent removal. - Ensure all glassware is oven-dried and solvents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound on a large scale?

For large-scale purification, fractional vacuum distillation is typically the most efficient and economical method. This compound has a boiling point of around 102-104 °C at 7 mmHg.[4] This allows for effective separation from less volatile impurities. For high-purity requirements, wiped-film evaporative distillation can also be employed.[3]

Q2: My final product shows a broad peak in the NMR spectrum around the N-H proton. What could be the cause?

A broad N-H peak is often due to proton exchange with residual water or acidic/basic impurities. Ensure your product is thoroughly dry. If the issue persists, you can perform a D2O exchange to confirm the N-H proton signal.

Q3: Can I use column chromatography to purify this compound?

Yes, column chromatography is a viable option, especially for removing impurities with similar boiling points. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is a good starting point. However, be aware that the basicity of the piperidine nitrogen can lead to tailing on silica gel. To mitigate this, a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can be added to the eluent.

Q4: How can I confirm the enantiomeric purity of my final product?

The enantiomeric purity should be determined using a chiral analytical technique. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase are the most common methods.[1][5]

Q5: The product appears as a colorless to yellow clear liquid. Is the yellow tint acceptable?

While a slight yellow tint may be acceptable for some applications, it generally indicates the presence of impurities.[1] For use in pharmaceutical development where high purity is paramount, the product should ideally be a colorless liquid.[2] The troubleshooting guide above provides steps to remove colored impurities.

Detailed Experimental Protocol: Vacuum Fractional Distillation

This protocol outlines a standard procedure for the purification of crude this compound by vacuum fractional distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system. A typical vacuum for this distillation is around 7 mmHg.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Collecting Fractions:

    • Forerun: Collect the initial, lower-boiling fraction. This will contain volatile impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of the product (approx. 102-104 °C at 7 mmHg), switch to a new receiving flask to collect the pure this compound.[4]

    • Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling, potentially unstable impurities.

  • Characterization: Analyze the collected main fraction for purity and identity using appropriate analytical techniques (e.g., GC, NMR, and chiral HPLC).

Workflow for Selecting a Purification Technique

The choice of purification method depends on the impurity profile of the crude product. The following diagram provides a decision-making workflow.

PurificationWorkflow start Crude (S)-Ethyl piperidine-3-carboxylate impurity_analysis Analyze Impurity Profile (GC, NMR) start->impurity_analysis decision Major Impurities? impurity_analysis->decision distillation Fractional Vacuum Distillation decision->distillation  Volatile Impurities chromatography Column Chromatography decision->chromatography  Polar/Non-volatile  Impurities recrystallization Diastereomeric Salt Recrystallization decision->recrystallization  Enantiomeric  Impurity pure_product Pure Product (>98%) distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: Decision workflow for purification.

References

Technical Support Center: (S)-Ethyl Piperidine-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-Ethyl piperidine-3-carboxylate, also known as (S)-Ethyl nipecotate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. As a critical chiral building block for numerous pharmaceutical agents, ensuring its chemical and stereochemical purity is paramount.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions in a practical, Q&A format.

Part 1: Frequently Asked Questions (FAQs) - Impurity Profiling & Control

This section addresses the most common impurities encountered during the synthesis of this compound. We will explore their origins, detection methods, and mitigation strategies.

FAQ 1: Stereochemical Purity

Question: My final product shows a low enantiomeric excess (e.e.). What is the contaminating enantiomer and how can I improve the chiral purity?

Answer:

The primary stereochemical impurity is the undesired enantiomer, (R)-Ethyl piperidine-3-carboxylate . Its presence directly compromises the stereochemical integrity of your final active pharmaceutical ingredient (API), potentially leading to reduced efficacy or off-target effects. For pharmaceutical applications, an enantiomeric excess of ≥99.0% is often required.[4]

Causality and Troubleshooting:

The source of the (R)-enantiomer depends entirely on your synthetic route.

  • If using Chiral Resolution of Racemic Ethyl Nipecotate:

    • Mechanism of Impurity Formation: The resolution process, often involving diastereomeric salt formation with a chiral acid like dibenzoyl-L-tartaric acid, may be incomplete.[1][5] This can be due to insufficient fractional crystallization steps, suboptimal solvent selection, or an inappropriate ratio of resolving agent to the racemic substrate.

    • Troubleshooting Steps:

      • Optimize Crystallization: Perform additional recrystallization steps of the diastereomeric salt. Monitor the optical purity of the salt after each step.

      • Solvent Screening: The choice of solvent is critical for achieving differential solubility between the two diastereomers. Experiment with different solvent systems (e.g., ethanol, methanol/water mixtures) to maximize the separation.

      • Verify Resolving Agent Purity: Ensure the chiral resolving agent itself has high enantiomeric purity.

  • If using Asymmetric Hydrogenation of Ethyl Nicotinate:

    • Mechanism of Impurity Formation: The chiral catalyst used in the hydrogenation may have insufficient enantioselectivity, leading to the formation of both (S) and (R) enantiomers. Catalyst activity can be compromised by impurities in the substrate or solvent, or by non-optimal reaction conditions (pressure, temperature).

    • Troubleshooting Steps:

      • Catalyst Screening: Evaluate different chiral ligands and metal precursors to find a catalyst system with higher selectivity for your specific substrate.

      • Condition Optimization: Systematically vary the hydrogen pressure, temperature, and reaction time. Lower temperatures often favor higher enantioselectivity.

      • Substrate Purity: Ensure the starting ethyl nicotinate is free from catalyst poisons like sulfur or strong coordinating agents.

Detection Protocol:

The most reliable method for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[4][5]

Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

  • Column Selection: An immobilized amylose-based stationary phase, such as a Chiralpak® IA column, is highly effective for separating nipecotate enantiomers.[4][5]

  • Mobile Phase Preparation: A common mobile phase is a mixture of n-hexane, ethanol, and a small amount of an amine modifier like diethylamine (DEA) (e.g., 80:20:0.1, v/v/v).[5] The amine is crucial for achieving good peak shape for the basic piperidine compound.

  • Sample Preparation: Prepare a dilute solution of your this compound sample in the mobile phase (e.g., ~1 mg/mL).

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Column Temperature: 25 °C

  • Analysis:

    • Inject a racemic standard of ethyl nipecotate to confirm the retention times of both the (R) and (S) enantiomers and ensure baseline resolution (>1.5).

    • Inject your sample.

    • Calculate the enantiomeric excess using the peak areas (A) of the (S) and (R) enantiomers: e.e. (%) = [(A_S - A_R) / (A_S + A_R)] * 100

FAQ 2: Process-Related Impurities

Question: I've detected a non-enantiomeric impurity in my final product. What could it be?

Answer:

Process-related impurities originate from starting materials, reagents, or side reactions. The most common are unreacted starting materials and byproducts from the reaction itself.

  • Unreacted Ethyl Nicotinate:

    • Origin: This impurity is specific to syntheses starting from the hydrogenation of ethyl nicotinate (the aromatic precursor).[6] Incomplete hydrogenation is the primary cause.

    • Detection: Easily detected by GC-MS or LC-MS, as its mass (151.16 g/mol ) is lower than the product (157.21 g/mol ).[6][7] It will also have a distinct retention time in GC and HPLC.

    • Control: Increase catalyst loading, hydrogen pressure, or reaction time to drive the reaction to completion. Monitor the reaction progress by taking aliquots and analyzing for the disappearance of the starting material.

  • Unreacted (S)-Nipecotic Acid:

    • Origin: This impurity is common when the synthesis involves the esterification of (S)-nipecotic acid. An incomplete esterification reaction is the cause. It can also appear as a degradation product if the final ester is exposed to acidic or basic conditions, causing hydrolysis.

    • Detection: As a carboxylic acid, it will have very different chromatographic behavior than the ester product. It can be detected by LC-MS or by derivatization followed by GC analysis.

    • Control: Use a slight excess of ethanol and ensure the catalyst (e.g., H₂SO₄, solid acid catalyst) is active and used in sufficient quantity.[8] For purification, an aqueous wash with a mild base (e.g., NaHCO₃ solution) can extract the acidic impurity from an organic solution of the desired ester.

  • Residual Resolving Agent:

    • Origin: In syntheses using chiral resolution, traces of the resolving agent (e.g., dibenzoyl-L-tartaric acid) may carry through into the final product if the workup is inadequate.[5]

    • Detection: LC-MS is effective for detecting these non-volatile, highly polar impurities.

    • Control: Ensure thorough washing steps after breaking the diastereomeric salt. Typically, after acidifying to protonate the piperidine nitrogen, the chiral acid is extracted away. Multiple extractions and washes are key.

Part 2: Visualized Workflows and Data

To provide a clearer understanding of the synthetic landscape and troubleshooting logic, the following diagrams and tables summarize the key information.

Synthetic and Impurity Pathways

The following diagram illustrates the two primary synthetic routes and the points at which major impurities can be introduced.

G cluster_0 Route 1: Asymmetric Hydrogenation cluster_1 Route 2: Chiral Resolution EN Ethyl Nicotinate AH Asymmetric Hydrogenation (Chiral Catalyst, H2) EN->AH Product_S (S)-Ethyl piperidine-3-carboxylate (Desired Product) AH->Product_S Major Product_R (R)-Ethyl piperidine-3-carboxylate AH->Product_R Minor (Enantiomeric Impurity) EN_Imp Unreacted Ethyl Nicotinate AH->EN_Imp Racemate Racemic Ethyl Nipecotate CR Diastereomeric Salt Formation & Crystallization (e.g., DBTA) Racemate->CR Break Salt Breaking (Base/Acid Workup) CR->Break Discard_R Discard_R CR->Discard_R Soluble Diastereomer (Contains R-enantiomer) Incomplete_Sep Incomplete Separation CR->Incomplete_Sep Break->Product_S RA_Imp Residual Resolving Agent Break->RA_Imp Product_R_Res (R)-Ethyl piperidine-3-carboxylate Incomplete_Sep->Product_R_Res (R)-Enantiomer Impurity

Caption: Primary synthetic routes and associated impurity formation pathways.

Impurity Summary and Analytical Recommendations

The table below provides a quick reference for the common impurities discussed.

Impurity NameStructure / TypeCommon OriginRecommended Analytical TechniqueControl Strategy
(R)-Ethyl piperidine-3-carboxylate EnantiomerIncomplete chiral resolution; Low enantioselectivity in asymmetric synthesisChiral HPLCOptimize resolution (recrystallization, solvent); Screen catalysts and optimize hydrogenation conditions
Ethyl nicotinate Aromatic PrecursorIncomplete hydrogenationGC-MS, HPLC-UVIncrease catalyst load, H₂ pressure, or reaction time; Monitor reaction completion
(S)-Nipecotic acid Hydrolysis Product / Starting MaterialIncomplete esterification; Hydrolysis of ester during workup or storageLC-MS, HPLC-UV (adjust pH)Use excess alcohol/catalyst; Avoid prolonged exposure to strong acid/base; Purify with a basic wash
Dibenzoyl-L-tartaric acid (DBTA) Chiral Resolving AgentInadequate workup after salt breakingLC-MSPerform thorough aqueous washes and extractions during product isolation
Troubleshooting Workflow for Unknown Impurities

When an unexpected peak appears in your analysis, a systematic approach is required for identification and mitigation.

G Start Unknown Peak Detected in GC or HPLC Check_SM Analyze Starting Materials & Reagents for the impurity Start->Check_SM Check_SM_Yes Impurity Present in Starting Material Check_SM->Check_SM_Yes Yes Check_SM_No Impurity NOT in Starting Material Check_SM->Check_SM_No No Purify_SM Purify Starting Material or Source from a Different Vendor Check_SM_Yes->Purify_SM Final Purity Specification Met Purify_SM->Final Identify_Imp Characterize Impurity (LC-MS, GC-MS, NMR) Check_SM_No->Identify_Imp Is_Isomer Is it an isomer of the product? Identify_Imp->Is_Isomer Is_Side_Product Is it a known side product? Is_Isomer->Is_Side_Product No Modify_Pur Modify Purification (Recrystallization, Chromatography, Distillation) Is_Isomer->Modify_Pur Yes Optimize_Cond Optimize Reaction Conditions (Temp, Time, Stoichiometry) to Minimize Side Reaction Is_Side_Product->Optimize_Cond Yes Is_Side_Product->Modify_Pur No Optimize_Cond->Final Modify_Pur->Final

Caption: A decision tree for troubleshooting unknown impurities.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of (S)-Ethyl Nipecotate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis of (S)-Ethyl nipecotate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. (S)-Ethyl nipecotate is a valuable chiral building block for a variety of pharmaceutically important compounds, making its efficient and enantiomerically pure synthesis a key objective in process chemistry.[1][2] This document provides troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered in the laboratory and during scale-up.

Overview of Primary Synthetic Strategies

The synthesis of enantiomerically pure (S)-Ethyl nipecotate is predominantly achieved through two main routes:

  • Classical Resolution of Racemic Ethyl Nipecotate: This is the most established and widely practiced method. It involves the use of a chiral resolving agent, such as a derivative of tartaric acid, to form a pair of diastereomeric salts with the racemic amine.[3] These salts exhibit different physical properties, most importantly solubility, allowing for their separation by fractional crystallization. The desired diastereomer is then isolated, and the chiral auxiliary is removed to yield the enantiopure (S)-Ethyl nipecotate.

  • Asymmetric Synthesis: These routes aim to create the desired stereocenter directly. Methods can include asymmetric hydrogenation of a prochiral precursor or biocatalytic approaches like enantioselective reductive amination of α-ketoesters using enzymes such as imine reductases (IREDs).[4][5] While often more elegant, these methods can require specialized catalysts or enzymes and significant process development.

This guide will focus primarily on the optimization of the classical resolution method, including a chemo-enzymatic enhancement, as it represents the most common and often challenging pathway for many laboratories.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that researchers frequently encounter. The answers are designed to explain the underlying chemical principles and provide actionable solutions.

Topic: Low Yield & Purity in Classical Resolution

Q1: My overall yield after fractional crystallization is very low (<40%). What are the common causes and how can I improve it?

A1: Low yield is a frequent challenge in multi-step crystallization processes. The theoretical maximum yield for resolving a racemate is 50% for the desired enantiomer in the first step. Yields below this are typically due to several factors:

  • Incomplete Precipitation: The solubility of the desired diastereomeric salt in the mother liquor is a primary source of yield loss. You can optimize this by carefully selecting the solvent system. A solvent in which the desired salt is sparingly soluble while the undesired salt is very soluble is ideal. Ethyl acetate is a commonly used solvent.[6]

  • Suboptimal Resolving Agent to Substrate Ratio: While a 1:1 molar ratio of a monobasic amine to a monobasic chiral acid is typical, the stoichiometry can be more complex. For example, studies have shown that a 2:1 complex of ethyl nipecotate to a diacid like tartaric acid can form, which influences crystallization.[6] It is crucial to confirm the optimal stoichiometry experimentally.

  • Premature Crystallization of the Undesired Diastereomer: If the cooling process is too rapid, co-precipitation of the more soluble diastereomer can occur, which not only lowers the yield of the desired product but also compromises its purity. A slow, controlled cooling profile is essential.

  • Multiple Recrystallization Steps: While necessary for achieving high purity, each recrystallization step inevitably leads to yield loss. The goal is to achieve the desired purity in the minimum number of steps. A known process required multiple crystallizations with L-tartaric acid followed by D-tartaric acid, resulting in a 32% overall yield.[6] Optimizing the conditions of the initial crystallization is key to minimizing subsequent steps.

Q2: The enantiomeric excess (ee%) of my (S)-Ethyl nipecotate is below my target of >98%. How can I improve the chiral purity?

A2: Achieving high enantiomeric excess is the primary goal of resolution. Insufficient purity is almost always due to the co-crystallization of the undesired diastereomer.

  • Choice of Resolving Agent: This is the most critical factor. The resolving agent must form a stable, crystalline salt with a significant difference in solubility between the two diastereomers. For (S)-Ethyl nipecotate, effective resolving agents include dibenzoyl-L-tartaric acid and (D)-tartaric acid .[1][3] If one agent provides poor selectivity, screening other commercially available chiral acids is recommended.

  • Crystallization Kinetics: Control the cooling rate. A slow, linear cooling ramp allows for the selective crystallization of the less soluble diastereomeric salt from a supersaturated solution. Crash cooling will trap impurities and the undesired diastereomer.

  • Solvent Purity: Ensure all solvents are anhydrous and high purity. Water or other impurities can alter the solubility profiles of the salts and disrupt the crystal lattice formation.

  • Perform a Slurry Operation: After the initial crystallization, you can improve purity by slurrying the isolated solid in fresh cold solvent. This helps to dissolve the more soluble, undesired diastereomer that may have precipitated on the surface of the desired crystals.

Q3: I am struggling to separate the diastereomeric salts effectively. What factors influence their differential solubility?

A3: The separation relies entirely on the difference in the crystal lattice energies of the two diastereomeric salts, which manifests as a difference in solubility. This is governed by the specific intermolecular interactions in the crystal.

  • Supramolecular Structure: The less-soluble salt often forms a more stable, tightly packed supramolecular structure through interactions like hydrogen bonding.[3] The choice of resolving agent is key to creating a significant energy difference in this packing.

  • Solvent-Salt Interaction: The solvent plays a critical role. Polar protic solvents may solvate the ions and disrupt the hydrogen bonding network necessary for crystallization, while non-polar solvents may not be sufficient to dissolve the salts at all. A solvent of intermediate polarity, like ethyl acetate or an ethanol/ether mixture, often provides the right balance.[6][7]

Topic: Chemo-Enzymatic Resolution

Q4: I am considering a chemo-enzymatic approach to improve efficiency. Which enzyme is suitable for the kinetic resolution of racemic ethyl nipecotate?

A4: A two-step chemo-enzymatic resolution can be highly effective. The first step uses an enzyme for a kinetic resolution to enrich the (S)-enantiomer, which is then purified in a second step via classical resolution. For racemic ethyl nipecotate, lipases are effective. Specifically, Novozym 435 (Candida antarctica lipase B) has been shown to preferentially hydrolyze the (R)-ethyl nipecotate to the corresponding (R)-nipecotic acid.[1] This leaves the reaction mixture enriched in the desired (S)-Ethyl nipecotate, making the subsequent chemical resolution step much more efficient.

Q5: What are the optimal conditions for the enzymatic hydrolysis step using Novozym 435?

A5: Based on published studies, the optimal conditions for the enantioselective hydrolysis of rac-ethyl nipecotate using Novozym 435 are as follows:[1]

  • Enzyme Loading: 5 mg/mL

  • Substrate Concentration: 0.5 M rac-ethyl nipecotate

  • Medium: Phosphate buffer (pH 7.0)

  • Temperature: 30°C

  • Reaction Time: ~6 hours Under these conditions, a conversion of approximately 50% can be reached, affording (S)-enriched ethyl nipecotate with an enantiomeric excess of the product (ee_p) around 69.5%.[1] This enriched mixture is then carried forward to a chemical resolution with (D)-tartaric acid to achieve >98% ee.[1]

Topic: Scale-Up Considerations

Q6: What are the primary challenges when scaling up the resolution process from grams to kilograms?

A6: Scaling up a crystallization process is not trivial and introduces significant challenges that are often not observed at the lab scale.[8]

  • Heat Transfer: Crystallization is sensitive to temperature, and large vessels have a much lower surface-area-to-volume ratio than a lab flask. This makes both heating for dissolution and cooling for crystallization much slower and harder to control, potentially leading to non-uniform temperature profiles (thermal gradients) within the reactor.[9]

  • Mixing Efficiency: Inadequate mixing in a large reactor can create localized zones of high supersaturation, leading to uncontrolled nucleation and impurity incorporation. The type of impeller and mixing speed must be carefully selected to ensure homogeneity without causing excessive crystal breakage.[9]

  • Filtration and Washing: Transferring and filtering large quantities of solid material can be cumbersome. The efficiency of washing the filter cake to remove the mother liquor (containing the soluble, undesired diastereomer) is critical for final purity.

  • Process Robustness: A process that works on a 1g scale may fail at 1kg due to minor variations. It's crucial to define the process limits (e.g., acceptable temperature range, cooling rates) during piloting stages to ensure the commercial process is robust and reproducible.[8]

Detailed Experimental Protocols

Protocol 1: Classical Resolution of Racemic Ethyl Nipecotate with (S)-Mandelic Acid

This protocol is adapted from established procedures for diastereomeric salt formation.[6]

  • Dissolution: In a suitable reactor, dissolve racemic ethyl nipecotate (1.0 eq, e.g., 5.0 g, 32 mmol) in ethyl acetate (approx. 8 volumes, e.g., 40 mL).

  • Addition of Resolving Agent: Add (S)-mandelic acid (1.0 eq, e.g., 4.8 g, 32 mmol) to the solution.

  • Heating: Heat the mixture to 60°C with stirring until all solids are completely dissolved.

  • Controlled Cooling & Crystallization: Slowly cool the solution to ambient temperature over a period of at least 2 hours. A slow cooling rate is critical for selective crystallization. Stir the resulting slurry for an additional hour at room temperature.

  • Isolation: Collect the precipitated solid by filtration. Wash the filter cake with a small volume of cold ethyl acetate (e.g., 20 mL) to remove residual mother liquor.

  • Liberation of Free Base: Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., tert-butyl methyl ether) and an aqueous base solution (e.g., sodium carbonate). Stir until the solid fully dissolves. Separate the organic layer, which contains the enriched (S)-Ethyl nipecotate.

  • Analysis: Dry the organic layer over sodium sulfate, filter, and concentrate. Determine the enantiomeric excess (ee%) of the product using chiral HPLC.[3] A second recrystallization may be necessary to achieve >98% ee.

Data & Workflow Visualization
Table 1: Comparison of Common Resolving Agents for Ethyl Nipecotate
Resolving AgentTypical SolventKey ConsiderationsReference
Dibenzoyl-L-tartaric acidEthyl Acetate / AlcoholsForms a stable, crystalline salt. Good for resolving the (S)-enantiomer.[1]
(D)-tartaric acidEthanol / WaterOften used in a second step after initial enrichment to achieve high purity.[1]
(S)-mandelic acidEthyl AcetateEffective for single-crystallization enrichment.[6]
Workflow Diagram: Troubleshooting Low Purity in Resolution

This diagram outlines a logical workflow for diagnosing and solving issues of low enantiomeric excess (ee%).

G start Low ee% (<98%) Observed in (S)-Ethyl Nipecotate check_agent Is the resolving agent optimal? start->check_agent check_cooling Was the cooling rate controlled? check_agent->check_cooling Yes sol_agent Action: Screen alternative chiral acids (e.g., other tartaric acid derivatives). check_agent->sol_agent No check_solvent Is the solvent system appropriate? check_cooling->check_solvent Yes sol_cooling Action: Implement a slow, linear cooling ramp (e.g., 10°C/hour). check_cooling->sol_cooling No check_purity Was starting material pure? check_solvent->check_purity Yes sol_solvent Action: Test alternative solvents or solvent/anti-solvent mixtures. check_solvent->sol_solvent No sol_recrystallize Action: Perform a second recrystallization or slurry. check_purity->sol_recrystallize Yes sol_purity Action: Re-purify racemic starting material before resolution. check_purity->sol_purity No

Caption: Troubleshooting workflow for low enantiomeric excess.

References

Technical Support Center: Enantiomeric Excess Determination of (S)-Ethyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (S)-Ethyl piperidine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who require robust and reliable methods for determining the enantiomeric excess (e.e.) of this important chiral intermediate. Here, we move beyond simple protocols to provide in-depth, experience-based insights into the most common analytical techniques, complete with troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you to not only execute these methods but also to understand the underlying principles, anticipate challenges, and logically resolve any issues that may arise during your experiments.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for determining the enantiomeric purity of small molecules like ethyl piperidine-3-carboxylate. The principle lies in the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Frequently Asked Questions (FAQs) - Chiral HPLC

Q1: What is the most effective type of chiral stationary phase (CSP) for separating ethyl piperidine-3-carboxylate enantiomers?

A1: Polysaccharide-based CSPs are highly recommended and have demonstrated excellent performance for separating piperidine derivatives.[1][2] Columns such as those immobilized with amylose or cellulose derivatives (e.g., Chiralpak® IA, AD-H, and Chiralcel® OD-H) are excellent starting points for method development.[1][3] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for creating the necessary enantioselective environment.

Q2: My analyte, ethyl piperidine-3-carboxylate, lacks a strong UV chromophore. How can I achieve adequate sensitivity?

A2: This is a common challenge. While the ester group provides some UV absorbance, it may not be sufficient for detecting low-level impurities. You have two primary strategies:

  • Use a detector with higher sensitivity: If available, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used. For LC-MS applications, a mass spectrometer is an ideal detector.

  • Pre-column derivatization: Reacting the piperidine's secondary amine with a UV-active derivatizing agent can significantly enhance detection.[2] A common and effective agent is para-toluenesulfonyl chloride (PTSC), which introduces a strongly UV-absorbent tosyl group.[4]

Q3: What are typical mobile phase compositions for this separation?

A3: For polysaccharide-based CSPs, normal-phase or polar organic modes are most common.

  • Normal-Phase: A mixture of a non-polar solvent like n-hexane with a polar modifier, typically an alcohol such as ethanol or isopropanol, is standard.[3]

  • Polar Organic Mode: This involves using a polar organic solvent like ethanol or acetonitrile, often with an additive. For a basic compound like ethyl piperidine-3-carboxylate, adding a small amount of an amine modifier, such as 0.1% diethylamine (DEA), is crucial.[1][5] This modifier competes with the analyte for active silanol sites on the silica support, preventing peak tailing and improving resolution.[1]

Troubleshooting Guide: Chiral HPLC
Issue Potential Cause(s) Troubleshooting Steps & Explanations
Poor or No Resolution 1. Incorrect CSP: The selected chiral stationary phase may not be suitable for this specific analyte.Action: Screen different polysaccharide-based columns (e.g., amylose vs. cellulose derivatives). The subtle differences in the chiral selector's 3D structure can dramatically impact selectivity.
2. Inappropriate Mobile Phase: The polarity of the mobile phase may be too high or too low, or the wrong modifier is being used.Action: Systematically vary the ratio of hexane to alcohol. A lower percentage of alcohol generally increases retention and can improve resolution. Also, ensure an amine additive (e.g., 0.1% DEA) is present to improve peak shape for this basic analyte.[1]
3. Temperature Fluctuations: Column temperature can significantly affect chiral separations.[2]Action: Use a column oven to maintain a stable and consistent temperature. Sometimes, running the separation at a sub-ambient temperature can enhance resolution.
Peak Tailing 1. Secondary Interactions: The basic nitrogen of the piperidine ring is interacting strongly with acidic residual silanol groups on the silica surface of the CSP.[1]Action: This is the most common cause. Add a basic modifier like 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[1] The modifier will preferentially interact with the active sites, allowing the analyte to elute as a symmetrical peak.
2. Column Overload: Injecting too much sample can saturate the stationary phase.Action: Reduce the injection volume or the concentration of the sample.
Drifting Retention Times 1. Column Equilibration: The column is not fully equilibrated with the mobile phase, especially after a change in composition.Action: Flush the column with at least 20-30 column volumes of the new mobile phase before starting injections. Chiral separations can be very sensitive to mobile phase composition.[6]
2. "Memory Effects": Residual additives from previous analyses are adsorbed onto the stationary phase, altering its properties.[6]Action: Dedicate a column specifically for this method. If not possible, implement a rigorous washing protocol between different methods. For immobilized columns, flushing with a strong solvent like DMF or THF can help.[7]
Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare Sample (e.g., 1 mg/mL in mobile phase) Inject Inject Sample SamplePrep->Inject MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA with 0.1% DEA) Degas Degas Mobile Phase MobilePhase->Degas Equilibrate Equilibrate Column (e.g., Chiralpak IA, 30 min) Degas->Equilibrate Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (e.g., 220 nm) Separate->Detect Integrate Integrate Peak Areas (Area_S and Area_R) Detect->Integrate Calculate Calculate Enantiomeric Excess %ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100 Integrate->Calculate

Detailed Protocol: Chiral HPLC
  • Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers.

Section 2: NMR Spectroscopy Methods

NMR spectroscopy offers a powerful alternative to chromatography. Instead of physical separation, it relies on creating a diastereomeric environment in the NMR tube, which makes the enantiomers chemically non-equivalent and thus distinguishable by their NMR signals.[8]

Frequently Asked Questions (FAQs) - NMR Methods

Q1: What are the main NMR techniques for determining enantiomeric excess?

A1: There are two primary approaches:

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers.[9] These diastereomers have distinct NMR spectra, and the e.e. can be determined by integrating corresponding signals.[10][11] A classic example is Mosher's acid chloride (MTPA-Cl).[10][12]

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is simply added to the NMR tube containing the analyte.[9][13][14] The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer, leading to separate signals for the enantiomers in the NMR spectrum.[14][15] Pirkle's alcohol is a well-known CSA.[8][15]

Q2: When should I choose a CDA over a CSA?

A2: The choice depends on the analyte and the specific requirements.

  • Choose a CDA (like Mosher's acid chloride) when you need large, clear separation of signals. The formation of stable diastereomers often results in significant chemical shift differences (Δδ). This is also the preferred method for determining absolute configuration.[12][16] However, it requires a chemical reaction, purification may be necessary, and there's a risk of kinetic resolution altering the original enantiomeric ratio.

  • Choose a CSA (like Pirkle's alcohol) for a rapid, non-destructive analysis.[13] Since you just mix the components, it's faster and avoids potential side reactions.[14] However, the induced chemical shift differences are often smaller and can be sensitive to concentration, temperature, and solvent.

Q3: For ethyl piperidine-3-carboxylate, which protons are best to monitor after derivatization with Mosher's acid chloride?

A3: After forming the Mosher amide by reacting with the piperidine nitrogen, the protons closest to the newly formed stereocenter will show the largest chemical shift differences. Look for the protons on the piperidine ring, specifically the proton at C3 and the adjacent methylene protons at C2 and C4. The ethyl ester's methylene (-OCH2CH3) or methyl (-OCH2CH3) protons can also be monitored. Using ¹⁹F NMR to observe the trifluoromethyl group of the Mosher's reagent is often ideal, as it provides a clean singlet for each diastereomer in a region of the spectrum free from other signals.[11]

Troubleshooting Guide: NMR Methods
Issue Potential Cause(s) Troubleshooting Steps & Explanations
No Signal Splitting (with CSA) 1. Insufficient CSA Concentration: The equilibrium may not favor complex formation enough to induce a noticeable shift difference.Action: Increase the molar ratio of the CSA to the analyte.[13] Titrate the CSA in increments (e.g., 0.5, 1.0, 2.0 equivalents) and monitor the spectrum.
2. Weak Interaction: The chosen CSA may not interact strongly enough with your analyte.Action: Try a different CSA. For a basic amine, a chiral acid might be a more effective solvating agent. For an ester, an agent capable of hydrogen bonding or π-π stacking near the chiral center is needed.
3. Solvent Effects: The solvent may be interfering with the analyte-CSA interaction.Action: Change the NMR solvent. Non-polar solvents like benzene-d6 or CCl4 often enhance intermolecular interactions compared to more polar solvents like CDCl3.
Broad or Poorly Resolved Peaks 1. Intermediate Exchange Rate: The association and dissociation of the analyte-CSA complex is occurring on a timescale similar to the NMR measurement, causing peak broadening.Action: Lower the temperature of the NMR experiment. This will slow the exchange rate and can sharpen the signals into two distinct peaks.
2. Sample Impurities: Paramagnetic impurities or solids in the sample can degrade resolution.Action: Ensure the sample is pure and properly filtered into the NMR tube.
Inaccurate Integration (with CDA) 1. Incomplete Reaction: The derivatization reaction did not go to completion.Action: Use a slight excess of the derivatizing agent and ensure sufficient reaction time. Monitor the reaction by TLC or ¹H NMR to confirm completion.
2. Kinetic Resolution: One enantiomer reacted faster than the other, altering the diastereomeric ratio from the original enantiomeric ratio.Action: Use milder reaction conditions (e.g., lower temperature) and ensure the reaction goes to 100% completion.
3. Peak Overlap: The signals chosen for integration are overlapping with other peaks in the spectrum.Action: Choose different, well-resolved signals for integration. If necessary, acquire the spectrum on a higher-field NMR spectrometer to improve dispersion. ¹⁹F NMR is often superior for Mosher amides.[11]
Experimental Workflow: NMR with Chiral Derivatizing Agent (Mosher's Amide)

CDA_Workflow cluster_rxn Derivatization Reaction cluster_nmr NMR Analysis cluster_data Data Analysis React React Analyte with (R)-MTPA-Cl (in pyridine/CDCl3) Quench Ensure Reaction is Complete React->Quench PrepareNMR Prepare NMR Sample (Directly from reaction mixture) Quench->PrepareNMR Acquire Acquire Spectrum (¹H or ¹⁹F NMR) PrepareNMR->Acquire Integrate Integrate Diastereomeric Signals (Area_S-MTPA and Area_R-MTPA) Acquire->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Section 3: Chiral Gas Chromatography (GC)

For volatile or semi-volatile derivatives of ethyl piperidine-3-carboxylate, chiral GC is a highly sensitive and efficient method. The separation principle is analogous to HPLC, but occurs in the gas phase with a chiral stationary phase coated on a capillary column.

Frequently Asked Questions (FAQs) - Chiral GC

Q1: Is ethyl piperidine-3-carboxylate suitable for direct GC analysis?

A1: It can be, but its polarity (due to the secondary amine) can lead to peak tailing and interaction with active sites in the GC system.[17][18] Derivatization is often recommended to improve volatility and chromatographic performance.

Q2: What derivatization strategies are effective for chiral GC analysis of this compound?

A2: The most common strategy is to acylate the secondary amine. Reacting the analyte with an agent like trifluoroacetic anhydride (TFAA) is a popular choice.[19] This converts the polar amine into a less polar, more volatile trifluoroacetamide, which generally exhibits excellent chromatographic behavior.

Q3: What type of chiral GC column should I use?

A3: Cyclodextrin-based stationary phases are the most widely used and effective for chiral GC separations.[19][20] Columns with derivatized beta-cyclodextrins are a very good starting point for method development.[20]

Troubleshooting Guide: Chiral GC
Issue Potential Cause(s) Troubleshooting Steps & Explanations
Peak Tailing / Low Response 1. Active Sites: The analyte (especially if underivatized) is adsorbing to active sites in the inlet liner, column, or detector.[17]Action: Use a deactivated inlet liner, preferably one with a base deactivation for amine analysis.[17] Ensure the column itself is well-conditioned. If the problem persists, derivatization is the best solution.
2. Inlet Temperature Too Low: The sample is not vaporizing efficiently in the inlet.Action: Increase the inlet temperature. However, be cautious not to set it so high that it causes thermal degradation of the analyte.
Poor Resolution 1. Incorrect Oven Temperature Program: The temperature ramp rate or hold times are not optimized.Action: Chiral GC separations are very sensitive to temperature.[19] Start with an isothermal run at a low temperature. If peaks are too broad, introduce a slow temperature ramp (e.g., 1-2 °C/min) to improve peak shape while maintaining resolution.
2. Carrier Gas Flow Rate: The linear velocity of the carrier gas is not optimal for the column.Action: Optimize the flow rate (or head pressure) of the carrier gas (e.g., Helium or Hydrogen) to achieve the best efficiency and resolution.
Racemization 1. High Temperatures: The analyte may be racemizing at high temperatures in the GC inlet or oven.Action: This is a significant concern for some chiral compounds. Use the lowest possible inlet and oven temperatures that still provide good chromatography. Check the optical purity of a collected fraction to confirm if on-column racemization is occurring.

Section 4: Method Validation

Once a method is developed, it must be validated to ensure it is fit for its intended purpose.[21] This is a critical step in regulated environments. The validation should demonstrate specificity, linearity, accuracy, precision, and robustness according to guidelines from regulatory bodies like the FDA and ICH.[21][22][23][24][25]

Key Validation Parameters
Parameter Purpose Typical Experiment for e.e. Methods
Specificity To demonstrate that the signal is unequivocally from the analyte of interest and that the method can resolve the two enantiomers from each other and any impurities.Analyze the racemate, each individual enantiomer (if available), and a blank. The peaks for the two enantiomers should be baseline resolved.
Limit of Quantitation (LOQ) The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.Prepare samples with known low levels of the minor enantiomer (e.g., 0.1%, 0.2%, 0.5%) and determine the concentration at which the signal-to-noise ratio is acceptable (typically >10) and precision/accuracy criteria are met.
Linearity To demonstrate a proportional relationship between the concentration of the minor enantiomer and the analytical response.Prepare a series of samples with varying concentrations of the minor enantiomer (e.g., from LOQ to 2.0% of the major enantiomer concentration). Plot the peak area ratio vs. concentration and determine the correlation coefficient (r² > 0.99).
Accuracy The closeness of the measured value to the true value.Analyze samples spiked with known amounts of the minor enantiomer at different levels (e.g., LOQ, 0.5%, 1.0%). Calculate the percent recovery.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability: Analyze multiple preparations of the same sample on the same day with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the relative standard deviation (RSD).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Make small changes to parameters like mobile phase composition (±2%), flow rate (±10%), or column temperature (±2°C) and observe the effect on resolution and quantification.

References

Storage and stability issues of (S)-Ethyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for (S)-Ethyl piperidine-3-carboxylate (CAS: 37675-18-6), a key chiral building block in pharmaceutical and agrochemical synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this versatile compound. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of this compound.

Issue 1: My colorless liquid has developed a yellow or brownish tint. What's happening?

Answer:

The development of a yellow or brown color is a common indicator of chemical degradation, most likely due to oxidation. The piperidine ring, while relatively stable, can be susceptible to oxidation over time, especially when exposed to atmospheric oxygen.[2] Elevated temperatures and exposure to light can accelerate this process.

Causality: The lone pair of electrons on the nitrogen atom and the adjacent carbon-hydrogen bonds can be targets for radical-initiated oxidation, leading to the formation of colored impurities.

Immediate Actions & Solutions:

  • Verify Purity: Before use, analyze a small aliquot of the discolored material using Gas Chromatography (GC) or HPLC to quantify the purity and identify potential degradation products.

  • Inert Atmosphere Storage: If you plan to store the compound for an extended period, purge the headspace of the container with an inert gas like argon or nitrogen before sealing.[3] This displaces oxygen and minimizes oxidation.

  • Protect from Light: Store the compound in an amber glass vial or a container wrapped in aluminum foil to prevent photo-degradation.[3][4]

Issue 2: I'm seeing a decrease in purity and new peaks in my chromatogram (GC/HPLC). Why?

Answer:

A decrease in purity accompanied by new analytical peaks points towards degradation. For this compound, the most probable cause is hydrolysis of the ethyl ester functional group.

Causality: The ester is susceptible to cleavage by water, a reaction that can be catalyzed by trace amounts of acid or base. This reaction produces (S)-piperidine-3-carboxylic acid and ethanol. Factors like ambient humidity and non-anhydrous solvents can introduce sufficient moisture to initiate this process.[2][5]

Immediate Actions & Solutions:

  • Control Moisture: Always store the compound in a tightly sealed container, preferably in a desiccator or with a desiccant pouch to minimize exposure to humidity.[5][6]

  • Temperature Control: Degradation reactions are temperature-dependent. For long-term storage, keeping the compound in a freezer at -20°C is highly recommended to drastically slow down the rate of hydrolysis and other degradation pathways.[7]

  • Use Anhydrous Solvents: When preparing solutions, ensure you are using high-purity, anhydrous solvents to prevent introducing water into your sample.

Issue 3: The enantiomeric excess (e.e.) of my compound is lower than specified. What could cause this?

Answer:

A reduction in enantiomeric excess is due to racemization, where the (S)-enantiomer slowly converts into its (R)-enantiomer counterpart, leading to a mixture.

Causality: The hydrogen atom on the chiral carbon (the carbon at the 3-position of the piperidine ring) is weakly acidic. In the presence of a base or, to a lesser extent, an acid, this proton can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to the formation of both (S) and (R) enantiomers and thus a loss of chiral purity. This process can be accelerated by elevated temperatures.

Immediate Actions & Solutions:

  • Maintain Neutral pH: Ensure the compound is not exposed to strongly acidic or basic conditions during storage or in solution. Buffering may be necessary for certain applications.

  • Strict Temperature Control: As with other degradation pathways, cold storage is crucial. Storing at -20°C will significantly inhibit the rate of racemization.[7]

  • Analytical Verification: Regularly check the enantiomeric excess using a suitable chiral HPLC or GC method. This is critical before using the compound in a stereospecific synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

Answer: The ideal conditions depend on the intended duration of storage. We have summarized the recommendations in the table below. The guiding principle is to mitigate exposure to air, light, moisture, and heat.[2][4][5]

Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years) Rationale
Temperature Room Temperature or 2-8°C[1][5]-20°C (Freezer) [7]Slows all degradation pathways (hydrolysis, oxidation, racemization).
Atmosphere Tightly sealed container.Inert Atmosphere (Argon or Nitrogen) [3]Prevents oxidation by displacing atmospheric oxygen.
Container Tightly sealed amber glass vial.[3]Tightly sealed amber glass vial or ampoule.Protects from light and prevents moisture ingress.
Environment Dry, well-ventilated area.[6]Desiccated environment (e.g., inside a desiccator).Minimizes exposure to ambient moisture, preventing hydrolysis.
Q2: What are the main chemical stability concerns I should be aware of?

Answer: There are three primary degradation pathways for this compound: hydrolysis, oxidation, and racemization. Understanding these pathways is key to preventing loss of material integrity.

G cluster_degradation Degradation Pathways main This compound hydrolysis (S)-Piperidine-3-carboxylic Acid + Ethanol main->hydrolysis H₂O (Acid/Base catalysis) oxidation Oxidized Impurities (e.g., N-oxides, Dehydrogenated species) main->oxidation O₂ (Air) (Light, Heat) racemization (R)-Ethyl piperidine-3-carboxylate main->racemization Base or Acid (Heat)

Caption: Potential Degradation Pathways.

Q3: How can I confidently assess the stability and purity of my sample?

Answer: A multi-faceted analytical approach is recommended. No single technique tells the whole story. The workflow below illustrates a logical approach to investigating a potential stability issue.

G cluster_methods Analytical Techniques observe Observation (e.g., color change, poor reactivity) hypothesis Formulate Hypothesis (Oxidation? Hydrolysis? Racemization?) observe->hypothesis select_method Select Analytical Method(s) hypothesis->select_method gc GC (Chemical Purity) select_method->gc hplc Chiral HPLC (Enantiomeric Purity) select_method->hplc nmr NMR (Structural Confirmation, Impurity ID) select_method->nmr kf Karl Fischer (Water Content) select_method->kf analyze Analyze Data & Compare to Reference corrective Implement Corrective Action (e.g., change storage, purify) analyze->corrective gc->analyze hplc->analyze nmr->analyze kf->analyze

Caption: Workflow for Investigating Compound Instability.

  • Gas Chromatography (GC): Excellent for determining overall chemical purity.[1] Look for a decrease in the main peak area % and the appearance of new peaks.

  • Chiral HPLC: The definitive method for assessing enantiomeric purity (e.e.). A decrease in e.e. will be seen as a growing peak for the undesired (R)-enantiomer.

  • NMR Spectroscopy: Provides structural information. Can be used to identify degradation products, such as the disappearance of the ethyl ester signals and the appearance of a carboxylic acid proton if hydrolysis has occurred.

  • Karl Fischer Titration: Directly measures the water content. An elevated water content (>0.1%) suggests a higher risk of hydrolysis.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This is a general guideline. Specific parameters should be optimized for your system.

  • Sample Preparation: Accurately prepare a ~1 mg/mL solution of this compound in a suitable volatile solvent (e.g., Ethyl Acetate or Dichloromethane).

  • GC System: A standard GC system with a Flame Ionization Detector (FID) is appropriate.

  • Column: Use a mid-polarity capillary column (e.g., DB-5, HP-5, or equivalent).

  • GC Parameters (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject 1 µL of the sample. Integrate all peaks and determine the area percent of the main peak, which corresponds to the purity.

Protocol 2: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

This protocol requires a specialized chiral stationary phase. The column manufacturer's guidelines should always be consulted.[8][9][10]

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in the mobile phase or a compatible solvent mixture. Filter the sample through a 0.45 µm syringe filter.[9]

  • HPLC System: A standard HPLC system with a UV detector (set to ~210-220 nm) is required.

  • Chiral Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® or CHIRALCEL® series) is often effective.

  • Mobile Phase (Example - Normal Phase):

    • A mixture of n-Hexane and an alcohol modifier like Isopropanol (IPA) or Ethanol (e.g., 90:10 Hexane:IPA).

    • For basic compounds like this, adding a small amount of a basic modifier (e.g., 0.1% Diethylamine) can improve peak shape and resolution.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Analysis: Inject 5-10 µL of the sample. Identify the peaks for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

References

Improving yield and purity in (S)-Ethyl piperidine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-Ethyl piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in achieving high yield and purity for this critical chiral building block. This compound is a key intermediate in the synthesis of numerous pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] Its stereochemistry is vital for biological activity, making enantiomeric purity a primary concern.[2]

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, which is often prepared by the resolution of racemic ethyl piperidine-3-carboxylate (also known as ethyl nipecotate).

Problem 1: Low Overall Yield After Resolution

Q: My overall yield of this compound is consistently low after the resolution of racemic ethyl nipecotate with dibenzoyl-L-tartaric acid. What are the potential causes and how can I improve it?

A: Low yields in classical resolution are a frequent challenge. The theoretical maximum yield for the desired enantiomer from a racemic mixture is 50%. However, practical yields are often lower due to several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Salt Formation or Precipitation: The formation of the diastereomeric salt between (S)-ethyl nipecotate and dibenzoyl-L-tartaric acid is an equilibrium process. If the salt of the desired enantiomer does not selectively precipitate, the yield will be compromised.

    • Solution:

      • Solvent Selection: The choice of solvent is critical. Ethanol is often preferred as it minimizes the risk of transesterification of the ethyl ester.[3][4] Using an anti-solvent, a solvent in which the diastereomeric salt is less soluble, can aid precipitation. Common anti-solvents include alkanes like hexane or heptane.[3][4]

      • Stoichiometry of Resolving Agent: Ensure the correct stoichiometry of the resolving agent is used. Typically, 0.5 to 1.0 equivalents of the resolving agent relative to the racemic mixture is a good starting point.[3]

      • Concentration and Temperature Profile: The concentration of the reactants and the cooling rate can significantly impact crystallization. A slow cooling profile generally leads to purer crystals and better separation. Seeding the solution with a small crystal of the desired diastereomeric salt can also promote selective crystallization.[4]

  • Multiple Crystallization Steps Leading to Material Loss: Achieving high enantiomeric excess often requires multiple crystallization steps, with each step leading to some loss of material.[3][4]

    • Solution:

      • Optimize the First Crystallization: Aim for the highest possible diastereomeric excess in the first crystallization to minimize the number of subsequent recrystallizations. Careful control of solvent, temperature, and cooling rate is key.

      • Recovery from Mother Liquor: The mother liquor will be enriched in the undesired (R)-enantiomer. It is possible to recover the (R)-enriched ethyl nipecotate and racemize it for recycling, although this adds extra steps to the overall process.

  • Issues with Liberation of the Free Base: Inefficient liberation of the this compound from its diastereomeric salt can also lead to yield loss.

    • Solution:

      • Basification: Use a suitable base (e.g., sodium carbonate, sodium hydroxide) to neutralize the tartaric acid derivative and liberate the free amine.[4] Ensure the pH is sufficiently basic to fully deprotonate the piperidine nitrogen.

      • Extraction: Efficiently extract the free base into an appropriate organic solvent. Multiple extractions with a suitable solvent like ethyl acetate or dichloromethane will ensure complete recovery.

Problem 2: Low Enantiomeric Purity (ee%)

Q: I am struggling to achieve high enantiomeric excess (>98% ee) for my this compound. What factors influence the enantiomeric purity and how can I improve it?

A: Achieving high enantiomeric purity is the primary goal of chiral resolution. Low ee% can stem from several sources:

  • Poor Selectivity of the Resolving Agent: While dibenzoyl-L-tartaric acid is a common choice, its selectivity can be influenced by reaction conditions.[3]

    • Solution:

      • Alternative Resolving Agents: Consider screening other resolving agents. (S)-Mandelic acid is another option, though it may require an additional crystallization step to achieve high diastereomeric excess.[3] Other tartaric acid derivatives can also be explored.[5]

      • Optimize Crystallization Conditions: As mentioned for improving yield, the solvent system and temperature profile are crucial for selective crystallization of the desired diastereomer.

  • Co-precipitation of the Undesired Diastereomer: If the diastereomeric salt of the (R)-enantiomer has similar solubility to the (S)-enantiomer's salt in the chosen solvent, co-precipitation will occur, leading to low ee%.

    • Solution:

      • Solvent Screening: A systematic screening of different solvent and anti-solvent systems is recommended to find conditions that maximize the solubility difference between the two diastereomeric salts.

      • Recrystallization: One or more recrystallizations of the isolated diastereomeric salt are often necessary to enhance the diastereomeric and, consequently, the enantiomeric purity.[3][4]

  • Inaccurate Analysis of Enantiomeric Excess: The method used to determine the ee% might not be optimized.

    • Solution:

      • Chiral HPLC Method Development: Develop a robust chiral HPLC method for accurate determination of the enantiomeric ratio. Chiral stationary phases like Chiralpak IA or AD-H are commonly used for separating enantiomers of piperidine derivatives.[6][7] The mobile phase composition, often a mixture of hexane and an alcohol like isopropanol or ethanol with a small amount of an amine modifier (e.g., diethylamine), should be optimized for baseline separation of the enantiomers.[7][8]

      • Derivatization for Analysis: For compounds that are difficult to analyze directly, pre-column derivatization with a chiral or achiral agent can improve separation and detection.[7]

Workflow for Chiral Resolution and Purity Analysis

Caption: Workflow for the resolution of racemic ethyl nipecotate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of racemic ethyl piperidine-3-carboxylate?

A1: The most common precursor is pyridine-3-carboxylic acid (nicotinic acid). The synthesis typically involves two key steps:

  • Esterification: The carboxylic acid is first converted to its ethyl ester, ethyl nicotinate.

  • Reduction: The pyridine ring of ethyl nicotinate is then reduced to a piperidine ring.

Q2: What are the potential side reactions during the reduction of ethyl nicotinate to ethyl piperidine-3-carboxylate?

A2: The reduction of the pyridine ring is a critical step where side reactions can occur, impacting both yield and purity. A common issue is "over-reduction," which involves the cleavage of the C-N bond in the piperidine ring, leading to ring-opened byproducts.[9] The choice of reducing agent and reaction conditions is crucial to minimize this. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under controlled temperature and pressure is a common method.[9]

Q3: How can I effectively remove the resolving agent after liberating the free base?

A3: After basifying the diastereomeric salt to liberate the this compound, the deprotonated resolving agent (e.g., dibenzoyl-L-tartrate) will be in the aqueous layer.

  • Aqueous Extraction: Thoroughly washing the organic extract containing your product with a basic aqueous solution (e.g., dilute sodium carbonate) will help remove residual resolving agent.

  • Acidic Wash: A subsequent wash with a dilute acid can remove any remaining basic impurities, followed by a final wash with brine.

  • Purification: Final purification of the this compound is often achieved by distillation, which effectively separates the volatile product from the non-volatile resolving agent residues. Wiped film evaporative distillation has been reported for this purpose.[10]

Q4: Are there alternative methods to classical resolution for obtaining enantiomerically pure this compound?

A4: Yes, several alternative strategies exist:

  • Enzymatic Kinetic Resolution (EKR): This method uses enzymes, such as lipases, to selectively react with one enantiomer of the racemic mixture. For instance, a lipase could selectively hydrolyze the (R)-ester, leaving the desired (S)-ester unreacted. Novozym 435 is a commonly used lipase for such resolutions.[11][12]

  • Asymmetric Synthesis: This approach builds the chiral center stereoselectively from an achiral or prochiral starting material, avoiding the need for resolution. Methods like rhodium-catalyzed asymmetric hydrogenation of a suitable precursor can be employed.[13][14]

Q5: What are the recommended storage conditions for this compound?

A5: this compound is typically a liquid.[15] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and potential degradation.

Data Summary

ParameterRecommended Condition/ValueRationale/Reference
Resolution Solvent EthanolMinimizes transesterification.[3][4]
Resolving Agent Dibenzoyl-L-tartaric acidCommonly used and effective.[3][10]
Alternative Resolving Agent (S)-Mandelic acidAn alternative to tartaric acid derivatives.[3]
Enantiomeric Excess Analysis Chiral HPLCProvides accurate determination of purity.[6][7][8]
Common Chiral HPLC Columns Chiralpak IA, Chiralpak AD-HEffective for separating piperidine enantiomers.[6][7]

Logical Relationship of Synthesis and Troubleshooting

G cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Points Pyridine_3_COOH Pyridine-3-carboxylic Acid Ethyl_Nicotinate Ethyl Nicotinate Pyridine_3_COOH->Ethyl_Nicotinate Esterification Racemic_Ethyl_Nipecotate (+/-)-Ethyl Piperidine-3-carboxylate Ethyl_Nicotinate->Racemic_Ethyl_Nipecotate Reduction Side_Reactions Side Reactions (e.g., Over-reduction) Ethyl_Nicotinate->Side_Reactions Diastereomeric_Salt Diastereomeric Salt ((S)-Ester + L-DBTA) Racemic_Ethyl_Nipecotate->Diastereomeric_Salt Resolution (with Dibenzoyl-L-tartaric Acid) Low_Yield Low Yield Racemic_Ethyl_Nipecotate->Low_Yield S_Product This compound Diastereomeric_Salt->S_Product Liberation of Free Base Low_ee Low Enantiomeric Purity Diastereomeric_Salt->Low_ee Purification_Issues Purification Challenges S_Product->Purification_Issues

Caption: Relationship between the synthesis pathway and common troubleshooting issues.

References

Technical Support Center: Analytical Methods for Quality Control of (S)-Ethyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-Ethyl piperidine-3-carboxylate, also known as (S)-Ethyl nipecotate. As a critical chiral building block in pharmaceutical and agrochemical synthesis, ensuring its chemical and stereochemical purity is paramount.[1][2] This guide, developed by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for the analytical methods used in its quality control.

The validation of these analytical methods is a critical step to ensure that they are reliable, accurate, and suitable for their intended purpose in a pharmaceutical quality control setting.[3][4] All methods used for testing raw materials, intermediates, and final products must be validated according to regulatory guidelines, such as those from the ICH, to guarantee product quality and patient safety.[3][4]

Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound. It excels at separating the main compound from process-related impurities. A reverse-phase method is typically employed for this analysis.[5][6]

Experimental Protocol: Reverse-Phase HPLC for Purity

This protocol provides a starting point for method development. Optimization will be required based on the specific impurity profile and available instrumentation.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. A column with low silanol activity is preferable to reduce peak tailing for this basic compound.[5]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (MS-compatible) or 0.1% Phosphoric Acid in Water.[5][6]

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • Start at 5% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 210 nm (as the analyte lacks a strong chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of approximately 1 mg/mL.

HPLC Troubleshooting Guide (Q&A Format)

Question: My peak for this compound is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like piperidine derivatives is a classic issue in reverse-phase HPLC. It is most often caused by secondary interactions between the basic amine group of your analyte and acidic, unreacted silanol groups on the silica surface of the C18 column.[7]

  • Causality: The protonated amine (a positive ion) interacts strongly with the deprotonated, negatively charged silanol groups (Si-O⁻). This interaction is stronger than the desired hydrophobic interaction, leading to a portion of the analyte being retained longer, which results in a tailed peak.

  • Solutions:

    • Mobile Phase pH: Ensure the mobile phase is acidic (pH 2.5-3.5) by using an additive like formic acid or trifluoroacetic acid (TFA). At low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the analyte. The analyte's amine group will be protonated, but the primary interaction mechanism will be hydrophobic.

    • Use a Base-Deactivated Column: Modern columns are often "end-capped" or use a base-deactivated silica to minimize the number of free silanol groups. Using a column specifically designed for basic compounds can significantly improve peak shape.

    • Add a Competing Base: In some cases, adding a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, masking them from your analyte. However, this is less common with modern columns and can lead to baseline issues.

Question: I am seeing "ghost peaks" in my gradient analysis, even when I inject a blank. What's wrong?

Answer: Ghost peaks that appear in a blank gradient run are typically caused by contamination in the mobile phase or the HPLC system itself.[7][8]

  • Causality: During the initial, weak mobile phase conditions (e.g., 5% Acetonitrile), contaminants from the solvent or system tubing can accumulate at the head of the column. When the gradient strength increases, these contaminants are eluted as sharp or broad peaks.

  • Solutions:

    • Prepare Fresh Mobile Phase: Always use high-purity, HPLC-grade solvents and freshly prepared aqueous phases daily. Filter aqueous buffers to remove any particulate matter.[7]

    • Clean the System: If fresh mobile phase doesn't solve the issue, system contamination is likely. Flush the entire system, including pump lines and the injector, with a strong solvent like 100% isopropanol.

    • Check Water Quality: Ensure the water used for your mobile phase is of high purity (e.g., 18.2 MΩ·cm) and free from organic contaminants.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (1 mg/mL in Diluent) Injection Inject Sample SamplePrep->Injection MobilePhase Mobile Phase Prep (Fresh, HPLC Grade) SystemEquil System Equilibration (Initial Conditions) MobilePhase->SystemEquil SystemEquil->Injection GradientRun Gradient Elution Injection->GradientRun Detection UV Detection (210 nm) GradientRun->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: Standard workflow for HPLC purity analysis.

Section 2: Chiral HPLC for Enantiomeric Purity Determination

As this compound is a chiral molecule, its primary quality attribute is its enantiomeric purity or enantiomeric excess (e.e.). Chiral HPLC is the definitive technique for separating and quantifying the (S)-enantiomer from its unwanted (R)-enantiomer.

Experimental Protocol: Chiral HPLC

The choice of a chiral stationary phase (CSP) is paramount and compound-dependent. Polysaccharide-based CSPs are a common starting point.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC). The specific column must be determined through screening.

  • Mobile Phase: Typically a mix of an alkane (like n-Hexane or n-Heptane) and an alcohol modifier (like Isopropanol or Ethanol). A small amount of an acidic or basic additive may be required.

    • Example: 90:10 n-Hexane:Isopropanol with 0.1% Diethylamine (DEA).

  • Mode: Isocratic (gradient elution is less common in normal-phase chiral separations).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C (temperature can significantly affect chiral resolution).[7]

  • Detector: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Chiral HPLC Troubleshooting Guide (Q&A Format)

Question: I am getting no separation between the (S) and (R) enantiomers. What should I try first?

Answer: Achieving chiral separation is an empirical process. If you see no resolution, a systematic change in parameters is needed.

  • Causality: Enantiomers have identical physical properties in a non-chiral environment. Separation relies on the formation of transient, diastereomeric complexes with the chiral stationary phase, which have different energies and stabilities. If these complexes don't form or their energy difference is negligible, no separation occurs.

  • Solutions:

    • Change the CSP: This is the most critical factor. If one polysaccharide-based column (e.g., amylose-based) doesn't work, try another with a different chiral selector (e.g., cellulose-based).

    • Alter the Mobile Phase Modifier: Change the alcohol modifier (e.g., from Isopropanol to Ethanol). Different alcohols interact differently with the CSP and analyte, altering the chiral recognition mechanism.

    • Vary Modifier Concentration: Systematically vary the percentage of the alcohol modifier (e.g., try 5%, 10%, 15%, 20%). Generally, lower alcohol content increases retention and can improve resolution, but this is not always the case.

    • Add an Additive: For a basic analyte like this, adding a basic modifier (e.g., 0.1% DEA) can improve peak shape and sometimes enhance resolution by suppressing undesirable interactions with the support surface.[7]

Question: My resolution is good, but the analysis time is too long. How can I speed it up without losing separation?

Answer: Reducing analysis time while maintaining resolution involves balancing flow rate and mobile phase strength.

  • Causality: Resolution is a function of selectivity, efficiency, and retention. Increasing flow rate reduces retention time but also decreases efficiency (plate count), which can harm resolution. Increasing the mobile phase strength (more alcohol modifier) reduces retention but may also decrease selectivity.

  • Solutions:

    • Increase Flow Rate: Cautiously increase the flow rate (e.g., from 0.7 mL/min to 1.0 mL/min, then 1.2 mL/min). Monitor the resolution factor (Rs); a value ≥ 1.5 is generally desired. You may lose some resolution, but it might remain acceptable.

    • Increase Modifier Concentration: Incrementally increase the percentage of the alcohol modifier. This will reduce the retention time of both peaks. This often reduces selectivity, so monitor the separation factor (alpha) and resolution closely.

    • Increase Temperature: While lower temperatures often favor selectivity, slightly increasing the temperature (e.g., from 25 °C to 35 °C) can decrease solvent viscosity, improve mass transfer, and lead to sharper peaks and shorter run times, sometimes without a significant loss in resolution.[7]

Chiral Method Development Logic

Chiral_Dev Start Select Initial CSPs (e.g., Amylose, Cellulose) Screen Screen with Standard Mobile Phases (Hex/IPA) Start->Screen CheckRes Resolution (Rs) > 1.5? Screen->CheckRes Optimize Optimize Mobile Phase (Modifier %, Additives, Temp) CheckRes->Optimize  Yes Fail No/Poor Resolution CheckRes->Fail  No Validate Validate Method (ICH Guidelines) Optimize->Validate Fail->Start Select New CSPs

Caption: Logical flow for chiral HPLC method development.

Section 3: Gas Chromatography (GC) for Purity and Residual Solvents

Gas Chromatography (GC) is an excellent alternative for purity analysis, especially given the compound's volatility. Several suppliers specify GC as the method for purity determination.[1] It is also the preferred method for analyzing residual solvents from the synthesis process.

Experimental Protocol: GC-FID for Purity
  • Column: DB-17 or similar mid-polarity column (e.g., 50% Phenyl - 50% Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min.

  • Inlet: Split mode (e.g., 50:1 split ratio), Temperature: 250 °C.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID), Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the sample to approximately 1 mg/mL in a suitable solvent like Dichloromethane or Methanol.

GC Troubleshooting Guide (Q&A Format)

Question: I am analyzing for residual piperidine in my API, but the peak is not showing up when I spike the sample, even though I see it in the standard. What could be happening?

Answer: This is a known issue where a reactive analyte like piperidine can interact with the active pharmaceutical ingredient (API) matrix within the heated headspace vial or GC inlet.[9]

  • Causality: The API may have acidic functional groups that can form a non-volatile salt with the basic piperidine, preventing it from partitioning into the headspace or passing through the GC column. Alternatively, a chemical reaction could be consuming the piperidine.

  • Solutions:

    • Matrix Modification: Try to make the sample basic before analysis. Adding a strong, non-volatile base to the sample vial can deprotonate any acidic sites on the API and ensure the piperidine remains in its free, volatile base form.

    • Derivatization: While more complex, derivatizing the piperidine with an agent like N-methyl-bis(trifluoroacetamide) (MBTFA) can create a more stable, less reactive, and highly detectable derivative.[9] This is often a last resort due to the added complexity.

    • Use a Different Injection Technique: If using headspace, consider a direct liquid injection with a liner that is deactivated and suitable for amines to minimize inlet reactivity.

Question: My peaks are broad and show significant tailing. How can I improve the peak shape?

Answer: Broad or tailing peaks in GC for polar, basic compounds like this are often due to column activity or improper method parameters.

  • Causality: Similar to HPLC, active sites (silanols) on the fused silica column surface can interact with the amine, causing peak tailing. Additionally, slow sample transfer from the inlet to the column can cause band broadening.

  • Solutions:

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of amines. These columns have surfaces treated to minimize active sites.

    • Increase Oven Ramp Rate: A faster oven ramp can help keep the analyte band focused as it moves through the column, resulting in sharper peaks.

    • Optimize Inlet Parameters: Ensure the inlet temperature is high enough to rapidly volatilize the sample but not so high that it causes degradation. A higher split ratio can also lead to faster transfer onto the column and sharper peaks, though at the cost of sensitivity.

GC Troubleshooting Flowchart

GC_Troubleshooting Problem GC Problem Observed (e.g., Tailing, No Peak) CheckPeakShape Is Peak Shape Poor (Tailing/Broad)? Problem->CheckPeakShape CheckPeakPresence Is Peak Missing in Sample Matrix? Problem->CheckPeakPresence Sol_Column Use Base-Deactivated Column CheckPeakShape->Sol_Column Yes Sol_Inlet Optimize Inlet Temp & Split Ratio CheckPeakShape->Sol_Inlet Yes Sol_Matrix Check for Matrix Interaction/Reaction CheckPeakPresence->Sol_Matrix Yes Sol_Deriv Consider Derivatization or Matrix Modification Sol_Matrix->Sol_Deriv

Caption: Troubleshooting logic for common GC issues.

Section 4: Structural Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is not a quality control method for purity but is essential for identity confirmation. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound matches the reference.

Data Interpretation FAQ

Question: What are the key signals I should look for in the ¹H NMR spectrum to confirm the identity of this compound?

Answer: You should look for characteristic signals corresponding to the ethyl ester group and the piperidine ring protons. Based on typical chemical shifts, you would expect to see:

  • Ethyl Ester Group: A quartet signal around 4.1 ppm corresponding to the -O-CH₂ -CH₃ protons and a triplet signal around 1.2 ppm for the -O-CH₂-CH₃ protons.[10]

  • Piperidine Ring: A complex series of multiplets between approximately 1.6 and 3.5 ppm. The proton on the chiral carbon (at position 3) and the protons on the carbons adjacent to the nitrogen (positions 2 and 6) will typically be the most downfield within this range.[10]

  • Amine Proton: A broad singlet corresponding to the N-H proton. Its chemical shift is highly variable and depends on the solvent and concentration.

Question: How does the ¹³C NMR spectrum help confirm the structure?

Answer: The ¹³C NMR spectrum provides confirmation by showing the correct number of unique carbon signals with appropriate chemical shifts.

  • Causality: Each chemically non-equivalent carbon atom in the molecule will produce a distinct signal.

  • Expected Signals: You should observe 8 distinct carbon signals. Key signals to identify are:

    • Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing around 174 ppm.[11]

    • Ester Methylene Carbon (-O-CH₂-): Around 60-61 ppm.[10][11]

    • Piperidine Ring Carbons: A set of signals in the aliphatic region (approx. 25-55 ppm).

    • Ester Methyl Carbon (-CH₃): The most upfield signal, around 14 ppm.[10][11]

Summary of Expected NMR Data
Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Ester C=O-~174
Ester -OCH₂-~4.1 (quartet)~60-61
Ester -CH₃~1.2 (triplet)~14
Piperidine Ring~1.6 - 3.5 (multiplets)~25 - 55

(Note: Exact chemical shifts can vary depending on the solvent and instrument.)

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (S)-Ethyl Piperidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

(S)-Ethyl piperidine-3-carboxylate , also known as (S)-Ethyl nipecotate, is a crucial chiral building block in the pharmaceutical and agrochemical industries.[1][2] Its piperidine scaffold is a common motif in a wide array of biologically active molecules, making the enantiomerically pure form of this compound a valuable intermediate in the synthesis of analgesics, anti-inflammatory drugs, and other therapeutics.[1][2] This guide provides a comparative analysis of the primary synthetic strategies to obtain this compound, with a focus on asymmetric hydrogenation and the resolution of racemic mixtures. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic route based on factors such as enantioselectivity, yield, and scalability.

Synthetic Strategies: An Overview

The synthesis of enantiomerically pure this compound primarily follows two distinct pathways: the asymmetric synthesis from a prochiral precursor and the separation of a racemic mixture. Each approach has its own set of advantages and challenges, which will be discussed in detail.

Synthetic_Strategies cluster_asymmetric Asymmetric Synthesis cluster_resolution Resolution Prochiral Precursor Prochiral Precursor Asymmetric Hydrogenation Asymmetric Hydrogenation Prochiral Precursor->Asymmetric Hydrogenation Catalytic Reduction Racemic Mixture Racemic Mixture Classical Resolution Classical Resolution Racemic Mixture->Classical Resolution Chiral Resolving Agent Enzymatic Resolution Enzymatic Resolution Racemic Mixture->Enzymatic Resolution Enzyme Catalysis This compound This compound Asymmetric Hydrogenation->this compound Classical Resolution->this compound Enzymatic Resolution->this compound

Caption: Overview of synthetic approaches to this compound.

Route 1: Asymmetric Hydrogenation of Ethyl Nicotinate

Asymmetric hydrogenation presents an atom-economical approach to chiral molecules by directly converting a prochiral substrate into a single enantiomer using a chiral catalyst.[3] In the case of this compound, the starting material is ethyl nicotinate. This method can be approached in either a one-step or a two-step process.

One-Step Asymmetric Hydrogenation

The direct, one-step hydrogenation of the aromatic ring of ethyl nicotinate to the chiral piperidine is a challenging transformation. Research has shown that using a constrained, chiral heterogeneous catalyst, specifically a ferrocenyl-based diphosphine ligand anchored within mesoporous silica (MCM-41), can effect this conversion.[4]

  • Mechanism Insight: The chiral environment created by the catalyst within the mesoporous support is crucial for inducing enantioselectivity. The constrained space of the catalyst's active site dictates the stereochemical outcome of the hydrogenation.

  • Performance: While this method is innovative, the reported enantiomeric excess (e.e.) is modest at 17%, with conversions exceeding 50% under mild conditions (20 bar H₂, 40 °C).[4] The catalyst's performance is significantly higher than its homogeneous counterpart, which produces a racemic product, highlighting the importance of the solid support.[4]

Two-Step Asymmetric Hydrogenation

A more common approach involves a two-step reduction. The first step is the non-chiral hydrogenation of ethyl nicotinate to the more stable 1,4,5,6-tetrahydronicotinate intermediate. This is followed by an enantioselective hydrogenation of the remaining double bond using a chiral catalyst.

  • Catalyst System: Cinchona alkaloid-modified noble metal catalysts, such as dihydrocinchonidine with palladium on carbon (Pd/C) or palladium on titania (Pd/TiO₂), have been employed for the second step.

  • Performance: This two-step process has demonstrated higher enantioselectivity compared to the one-step method. The highest reported e.e. was 24% with Pd/TiO₂ in a DMF/H₂O/AcOH solvent system, albeit at a low conversion of 10%. With Pd/C in DMF, an e.e. of 19% was achieved at 12% conversion.

Asymmetric_Hydrogenation Ethyl Nicotinate Ethyl Nicotinate Tetrahydronicotinate Tetrahydronicotinate Ethyl Nicotinate->Tetrahydronicotinate Step 1: Non-chiral Hydrogenation (e.g., Pd/C, H₂) This compound This compound Tetrahydronicotinate->this compound Step 2: Enantioselective Hydrogenation (Chiral Catalyst, H₂)

Caption: Two-step asymmetric hydrogenation of ethyl nicotinate.

Experimental Protocol: Two-Step Asymmetric Hydrogenation

Step 1: Synthesis of Ethyl 1,4,5,6-Tetrahydronicotinate

  • In a suitable hydrogenation reactor, dissolve ethyl nicotinate in an appropriate solvent.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Pressurize the reactor with hydrogen gas and heat to the desired temperature.

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude ethyl 1,4,5,6-tetrahydronicotinate.

Step 2: Enantioselective Hydrogenation

  • Dissolve the ethyl 1,4,5,6-tetrahydronicotinate in the chosen solvent system (e.g., DMF/H₂O/AcOH).

  • Add the chiral catalyst system (e.g., Pd/TiO₂ and 10,11-dihydrocinchonidine).

  • Pressurize the reactor with hydrogen gas and maintain the reaction at the specified temperature.

  • Monitor the reaction for conversion and enantiomeric excess using chiral HPLC or GC.

  • Upon completion, filter the catalyst and purify the product by column chromatography or distillation.

Route 2: Resolution of Racemic Ethyl Nipecotate

Resolution of a racemic mixture is a classical and often industrially viable method for obtaining enantiomerically pure compounds. This approach involves the separation of the two enantiomers of ethyl nipecotate, which is typically synthesized by the non-chiral hydrogenation of ethyl nicotinate.

Classical Resolution with Chiral Acids

This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The differing solubilities of these salts allow for their separation by fractional crystallization.

  • Resolving Agents: Dibenzoyl-l-tartaric acid and (D)-tartaric acid have been successfully used as resolving agents.[5][6][7] The choice of resolving agent is critical for efficient separation.

  • Mechanism Insight: The formation of a less-soluble diastereomeric salt between one enantiomer of the amine and the chiral acid allows for its selective precipitation from the solution. Subsequent treatment of the isolated salt with a base regenerates the enantiomerically pure amine.

  • Performance: This method can achieve high enantiopurity. For instance, a two-step resolution involving an initial enzymatic resolution followed by treatment with (D)-tartaric acid yielded this compound with 98.5% e.e. and an overall yield of 36.0%.[6] Direct resolution with dibenzoyl-l-tartaric acid is also an efficient method.[7]

Classical_Resolution (R,S)-Ethyl Nipecotate (R,S)-Ethyl Nipecotate Diastereomeric Salts Mixture of Diastereomeric Salts ((S)-Amine-(D)-Acid and (R)-Amine-(D)-Acid) (R,S)-Ethyl Nipecotate->Diastereomeric Salts + Chiral Acid Chiral Resolving Agent (e.g., (D)-Tartaric Acid) Chiral Acid->Diastereomeric Salts Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization Less Soluble Salt Less Soluble Diastereomeric Salt ((S)-Amine-(D)-Acid) Fractional Crystallization->Less Soluble Salt Separation More Soluble Salt More Soluble Diastereomeric Salt ((R)-Amine-(D)-Acid) Fractional Crystallization->More Soluble Salt Base Treatment Base Treatment Less Soluble Salt->Base Treatment This compound This compound Base Treatment->this compound

Caption: Workflow for classical resolution via diastereomeric salt formation.

Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the enantiomers of a racemic substrate.

  • Enzyme System: Novozym 435, a commercially available immobilized lipase, has been shown to be effective in the enantioselective hydrolysis of racemic ethyl nipecotate.[6]

  • Mechanism Insight: The enzyme preferentially hydrolyzes one enantiomer (in this case, the (R)-enantiomer) to the corresponding carboxylic acid, leaving the desired (S)-enantiomer of the ester unreacted and thus enriched.[6]

  • Performance: Under optimal conditions (phosphate buffer pH 7.0, 30°C), this method can achieve 68.9% e.e. for the remaining (S)-ester at approximately 50% conversion.[6] While this provides a good starting point for enrichment, it often requires a subsequent purification or resolution step to achieve high enantiopurity.

Experimental Protocol: Two-Step Resolution

Step 1: Enzymatic Resolution of (±)-Ethyl Nipecotate

  • Prepare a solution of racemic ethyl nipecotate in a phosphate buffer (pH 7.0).

  • Add Novozym 435 lipase to the solution.

  • Stir the mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 6 hours).

  • Monitor the reaction progress and enantiomeric excess of the remaining ester by chiral HPLC.

  • Once the desired conversion is reached, filter off the enzyme.

  • Extract the enriched (S)-ethyl nipecotate from the aqueous solution using an organic solvent.

Step 2: Classical Resolution of Enriched (S)-Ethyl Nipecotate

  • Dissolve the enriched (S)-ethyl nipecotate in a suitable solvent.

  • Add a solution of (D)-tartaric acid.

  • Allow the diastereomeric salt to crystallize.

  • Isolate the crystals by filtration and wash with a cold solvent.

  • Treat the isolated salt with a base (e.g., sodium hydroxide solution) to liberate the free amine.

  • Extract the enantiomerically pure (S)-ethyl nipecotate with an organic solvent, dry, and concentrate to yield the final product.

Comparison of Synthetic Routes

ParameterAsymmetric Hydrogenation (Two-Step)Resolution (Two-Step: Enzymatic + Classical)
Starting Material Ethyl NicotinateRacemic Ethyl Nipecotate
Key Reagents Chiral Catalyst (e.g., Pd/TiO₂ with Dihydrocinchonidine), H₂Enzyme (e.g., Novozym 435), Chiral Acid (e.g., (D)-Tartaric Acid)
Enantiomeric Excess (e.e.) Up to 24%Up to 98.5%[6]
Yield Low conversion reported (10-12%)Overall yield of 36.0% reported[6]
Advantages - Potentially more atom-economical- Direct formation of the chiral center- High enantiopurity achievable- Well-established and scalable methods
Disadvantages - Low e.e. and conversion reported- Requires specialized chiral catalysts and high-pressure equipment- Theoretical maximum yield of 50% for the desired enantiomer- Requires separation of the undesired enantiomer

Conclusion

Both asymmetric hydrogenation and resolution offer viable pathways to this compound. The choice of method will depend on the specific requirements of the synthesis.

  • Asymmetric hydrogenation , while elegant in principle, currently suffers from low enantioselectivity and conversion rates for this particular substrate. Further development of more efficient and selective catalysts is needed for this route to be competitive.

  • Resolution of racemic ethyl nipecotate , particularly a two-step approach combining enzymatic and classical methods, provides a reliable and effective means of obtaining the target compound with very high enantiomeric purity.[6] While the theoretical yield is limited, the high e.e. achieved makes this a preferred method for applications where enantiopurity is paramount.

For researchers and drug development professionals requiring high-purity this compound, the resolution of the racemic mixture currently stands as the more robust and predictable synthetic strategy.

References

A Tale of Two Enantiomers: Unveiling the Stereoselective Biological Activity of Ethyl Piperidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to (S)- and (R)-Ethyl Piperidine-3-Carboxylate

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very essence of its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, can lead to profound differences in pharmacological activity between enantiomers. This guide provides an in-depth comparison of the biological activities of (S)- and (R)-ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, underscoring the critical importance of stereochemistry in drug design. While one enantiomer acts as a direct-acting pharmacological agent, its mirror image serves primarily as a versatile chiral building block for the synthesis of a diverse range of therapeutic agents.

The Decisive Role of Stereochemistry

The differential biological effects of the (S) and (R) enantiomers of ethyl piperidine-3-carboxylate offer a classic illustration of stereoselectivity in pharmacology. Biological systems, being inherently chiral, often exhibit a high degree of specificity in their interactions with small molecules. Receptors, enzymes, and other biological targets are composed of chiral building blocks (L-amino acids and D-sugars), creating a chiral environment. This chirality dictates that the binding of a chiral drug to its target is a diastereomeric interaction, often resulting in one enantiomer having a significantly higher affinity and/or efficacy than the other.

This guide will delve into the distinct pharmacological profile of the (R)-enantiomer as a muscarinic receptor agonist and contrast it with the role of the (S)-enantiomer as a crucial synthetic intermediate in the development of various modern therapeutics.

(R)-Ethyl Piperidine-3-Carboxylate: A Direct-Acting Cholinergic Agonist

The (R)-enantiomer of ethyl piperidine-3-carboxylate, often referred to as (R)-ethyl nipecotate, has been identified as a direct-acting cholinergic agonist with a notable preference for the M2 muscarinic receptor subtype over the M1 subtype.[1] Muscarinic receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems, playing key roles in processes such as heart rate, smooth muscle contraction, and glandular secretion.[2][3]

The cholinergic activity of (R)-ethyl piperidine-3-carboxylate has been characterized through a series of pharmacological and biochemical assays.[1] In functional assays, it has been shown to elicit physiological responses typical of muscarinic receptor activation. For instance, it produces negative inotropic (force of contraction) and chronotropic (heart rate) effects on guinea pig atria and stimulates contractions in the guinea pig ileum and rat jejunum.[1] These effects are competitively antagonized by atropine, a classic muscarinic antagonist, confirming the involvement of muscarinic receptors.[1]

Biochemical studies further elucidate its mechanism of action. (R)-Ethyl piperidine-3-carboxylate competes with radiolabeled ligands for binding to muscarinic receptors in various tissues.[1] Furthermore, its activity at different G protein-coupled signaling pathways reveals a functional selectivity. It inhibits GTP-stimulated adenylate cyclase in rat striatal membranes, a characteristic of M2 receptor activation.[1] Conversely, it acts as an antagonist in stimulating inositol phosphate accumulation in rat cerebral cortical slices, a pathway primarily mediated by M1 receptors.[1]

This differential activity highlights the nuanced interaction of the (R)-enantiomer with muscarinic receptor subtypes, a property that is of significant interest in the development of selective cholinergic agents.[4]

(S)-Ethyl Piperidine-3-Carboxylate: A Versatile Chiral Synthon

In stark contrast to its (R)-counterpart, the available scientific literature does not attribute significant intrinsic biological activity to this compound. Instead, this enantiomer is highly valued as a chiral building block in the synthesis of a wide array of pharmacologically active compounds.[5][6][7] Its piperidine core and defined stereochemistry at the C3 position make it an ideal starting material for the construction of complex molecules with specific three-dimensional architectures.

The utility of this compound as a synthetic intermediate is demonstrated by its application in the development of drugs targeting a variety of diseases. It serves as a key precursor for the synthesis of:

  • Dipeptidyl peptidase-4 (DPP-4) inhibitors: These are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[8]

  • Janus kinase 2 (JAK2) inhibitors: These agents are used in the treatment of myeloproliferative neoplasms and other hematological disorders.[8]

  • Serotonin and noradrenaline reuptake inhibitors (SNRIs): These are a class of antidepressant drugs used to treat major depressive disorder, anxiety disorders, and other conditions.[8]

  • Immune-potentiating agents: For example, (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidine-carboxylate is an investigational agent designed to stimulate the immune system.[6]

The synthesis of these diverse therapeutic agents leverages the chirality of this compound to ensure the desired stereochemistry in the final active pharmaceutical ingredient, which is often crucial for its efficacy and safety profile.

Comparative Biological Profile

The following table summarizes the key differences in the biological profiles of (S)- and (R)-ethyl piperidine-3-carboxylate based on available experimental data.

Feature(R)-Ethyl piperidine-3-carboxylateThis compound
Primary Role Direct-acting cholinergic agonist[1]Chiral synthetic intermediate[5][6]
Biological Target Muscarinic acetylcholine receptors (M2 > M1)[1]Not reported to have a primary biological target
Mechanism of Action Direct receptor agonism/antagonism[1]Serves as a scaffold for the synthesis of active molecules[8]
In Vitro Activity - Negative inotropic effect (guinea pig atria): pD2 = 5.91- Negative chronotropic effect (guinea pig atria): pD2 = 5.62- Contraction of guinea pig ileum: pD2 = 5.95- Contraction of rat jejunum: pD2 = 5.40- Inhibition of GTP-stimulated adenylate cyclase (rat striatum): EC50 = 52 µM- Antagonism of inositol phosphate accumulation (rat cortex): pA2 = 5.0[1]No significant intrinsic activity reported.
Therapeutic Applications Potential as a selective cholinergic agent[4]Precursor for DPP-4 inhibitors, JAK2 inhibitors, SNRIs, etc.[8]

Experimental Protocols

To foster a deeper understanding of how the biological activities of these enantiomers are determined, this section outlines the methodologies for key experiments.

Muscarinic Receptor Binding Assay

This assay is designed to determine the affinity of a test compound for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand that binds to the receptor.[9][10]

Objective: To determine the inhibition constant (Ki) of (R)- and this compound for muscarinic receptors.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., M1 or M2).

  • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine).

  • Test compounds: (R)- and this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a multi-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

  • Include control wells with no test compound (total binding) and wells with an excess of a known muscarinic antagonist (e.g., atropine) to determine non-specific binding.

  • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[11]

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

GABA Uptake Inhibition Assay

While the parent ethyl piperidine-3-carboxylate is not primarily known as a GABA uptake inhibitor, many of its derivatives are.[12][13] This assay is crucial for characterizing the activity of such derivatives.

Objective: To determine the potency of a test compound in inhibiting GABA uptake into synaptosomes or cells expressing GABA transporters (GATs).[14][15]

Materials:

  • Synaptosomal preparations or cells expressing the desired GAT subtype (e.g., GAT-1).

  • Radiolabeled GABA (e.g., [³H]-GABA).

  • Test compounds.

  • Uptake buffer (e.g., HEPES-buffered saline).

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • Pre-incubate the synaptosomes or cells with the test compounds or vehicle at 37°C.

  • Initiate the uptake by adding a solution containing [³H]-GABA.

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Lyse the cells or synaptosomes and measure the amount of incorporated radioactivity using a scintillation counter.

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition of GABA uptake against the logarithm of the compound concentration.

Visualizing the Concepts

To visually represent the concepts discussed, the following diagrams have been created using Graphviz.

Stereoselectivity cluster_enantiomers Ethyl Piperidine-3-Carboxylate Enantiomers cluster_outcomes Biological Roles R_enantiomer (R)-Enantiomer Activity Direct Pharmacological Activity (Muscarinic Agonist) R_enantiomer->Activity S_enantiomer (S)-Enantiomer Intermediate Chiral Synthetic Intermediate S_enantiomer->Intermediate

Caption: Stereoselective roles of ethyl piperidine-3-carboxylate enantiomers.

Muscarinic_Signaling cluster_M2 M2 Receptor Pathway (e.g., in Heart) cluster_M1 M1 Receptor Pathway (e.g., in Cortex) R_NAEE (R)-Ethyl Nipecotate M2 M2 Receptor R_NAEE->M2 Agonist M1 M1 Receptor R_NAEE->M1 Antagonist Gi Gi Protein M2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Response_M2 Negative Inotropic & Chronotropic Effects cAMP->Response_M2 Gq Gq Protein M1->Gq PLC Phospholipase C Gq->PLC IP3 ↑ Inositol Phosphates PLC->IP3 Response_M1 Blocked Response IP3->Response_M1

Caption: Differential signaling of (R)-ethyl nipecotate at M1 and M2 muscarinic receptors.

Conclusion

The stark contrast in the biological profiles of (S)- and (R)-ethyl piperidine-3-carboxylate serves as a powerful reminder of the importance of stereochemistry in pharmacology. The (R)-enantiomer's direct and selective interaction with muscarinic receptors opens avenues for its potential development as a therapeutic agent. In contrast, the (S)-enantiomer's value lies in its role as a chiral scaffold, enabling the synthesis of a multitude of life-saving and life-enhancing drugs. This guide underscores the necessity for researchers, scientists, and drug development professionals to consider the three-dimensional nature of molecules from the earliest stages of the discovery process. Understanding the stereoselective interactions of enantiomers with their biological targets is not merely an academic exercise but a fundamental principle that underpins the development of safer and more effective medicines.

References

Comparative analysis of catalysts for asymmetric piperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Stereoselective Piperidine Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous blockbuster drugs, including Ritalin (methylphenidate), Paxil (paroxetine), and Niraparib.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal building block for engaging with complex biological targets. However, the therapeutic activity of these molecules is intrinsically linked to their stereochemistry. The precise spatial orientation of atoms can be the difference between a potent therapeutic agent and an inactive or even toxic compound. Consequently, the development of robust, efficient, and highly stereoselective catalytic methods for synthesizing chiral piperidines is a paramount objective for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the three principal catalytic platforms employed for asymmetric piperidine synthesis: organocatalysis, transition metal catalysis, and biocatalysis. We will move beyond a mere listing of methods to explore the underlying mechanistic principles, explain the causality behind experimental choices, and provide validated, step-by-step protocols for key transformations. Our aim is to equip you with the field-proven insights necessary to select and implement the optimal catalytic strategy for your synthetic targets.

I. Organocatalysis: The Metal-Free Frontier

Organocatalysis utilizes small, chiral organic molecules to accelerate reactions, offering a sustainable and often less toxic alternative to traditional metal-based catalysts. This field has matured rapidly, providing powerful tools for constructing complex chiral molecules.[2]

A. Key Strategy: Iminium/Enamine Activation

A cornerstone of organocatalysis is the activation of carbonyl compounds by chiral secondary amines, such as proline and its derivatives. This activation proceeds through two primary pathways: the formation of an iminium ion , which lowers the LUMO of α,β-unsaturated aldehydes, or an enamine , which raises the HOMO of ketones and aldehydes, turning them into potent nucleophiles.

For piperidine synthesis, this dual activation mode enables powerful cascade reactions, where multiple bonds and stereocenters are formed in a single, highly controlled operation.[3] For instance, an iminium-catalyzed conjugate addition can be followed by an enamine-catalyzed intramolecular Mannich reaction to rapidly build the piperidine core with excellent stereocontrol.[4]

Logical Workflow for an Organocatalytic Cascade Reaction

The diagram below illustrates the logical sequence of a typical cascade reaction for piperidine synthesis, starting from simple precursors and proceeding through distinct, catalyst-controlled intermediates.

organo_workflow Organocatalytic Cascade Workflow cluster_workflow start α,β-Unsaturated Aldehyde + Nucleophile catalyst Chiral Amine Catalyst (e.g., Proline Derivative) start->catalyst iminium Iminium Ion Formation (LUMO Lowering) catalyst->iminium Activation conjugate_add Conjugate Addition (First C-C Bond & Stereocenter) iminium->conjugate_add enamine Enamine Formation (HOMO Raising) conjugate_add->enamine Intermediate intramolecular Intramolecular Mannich/Michael (Ring Closure & Second Stereocenter) enamine->intramolecular product Enantioenriched Piperidine intramolecular->product

Caption: Logical flow of a chiral amine-catalyzed cascade for piperidine synthesis.

B. Experimental Protocol: Organocatalytic Michael/Mannich Cascade

This protocol describes a representative one-pot synthesis of a highly substituted piperidine.

  • To a dry vial charged with a magnetic stir bar, add the chiral diarylprolinol silyl ether catalyst (5-10 mol%) and the acid co-catalyst (e.g., benzoic acid, 10 mol%).

  • Add the solvent (e.g., chloroform or toluene, 0.5 M).

  • Add the aldehyde substrate (1.2 equiv) and the amino-nitroalkene substrate (1.0 equiv).

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the polysubstituted piperidine product.

  • Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.

C. Performance Comparison of Key Organocatalyst Classes
Catalyst TypeCommon ReactionsAdvantagesDisadvantagesTypical Selectivity
Proline & Derivatives Mannich, Aldol, MichaelInexpensive, robust, readily available.[5][6]Often require high catalyst loadings (10-30 mol%); water can be detrimental.85-99% ee, good to excellent dr.
Chiral Phosphoric Acids Aza-Diels-Alder, Pictet-SpenglerHigh enantioselectivity at low loadings (0.1-5 mol%), broad substrate scope.Can be more expensive and sensitive to moisture than amine catalysts.90-99% ee.
Thiourea Catalysts Aza-Henry, Michael AdditionBifunctional activation (H-bonding), excellent for nitro-Mannich reactions.[2]Substrate scope can be narrower; catalyst synthesis can be multi-step.90-99% ee.

II. Transition Metal Catalysis: Efficiency Through Coordination

Transition metal complexes offer unparalleled activity and versatility, enabling transformations that are difficult or impossible with other methods. For piperidine synthesis, catalysts based on rhodium, iridium, and palladium are particularly prominent, especially in asymmetric hydrogenation and C-C bond-forming reactions.[7][8]

A. Key Strategy: Asymmetric Hydrogenation

Asymmetric hydrogenation of pyridine or tetrahydropyridine precursors is one of the most atom-economical routes to chiral piperidines. The strategy relies on a chiral metal complex, typically Iridium or Rhodium coordinated to a chiral phosphine ligand (e.g., BINAP), to deliver H₂ to one face of the substrate with high fidelity.

Mechanism: Iridium-Catalyzed Asymmetric Hydrogenation

The mechanism involves coordination of the N-heterocycle to the chiral catalyst, followed by oxidative addition of H₂. A subsequent migratory insertion and reductive elimination cascade delivers the hydrogen atoms stereoselectively, regenerating the active catalyst. The choice of ligand is paramount as it creates the chiral environment responsible for enantioselection.

hydrogenation_mechanism Simplified Catalytic Cycle for Asymmetric Hydrogenation catalyst [Ir(L*)]+ product Product (Chiral Piperidine) sub_complex [Ir(L)(Substrate)]+ catalyst->sub_complex + Substrate substrate Substrate (Tetrahydropyridine) h2 H₂ h2_adduct [Ir(H)₂(L)(Substrate)]+ sub_complex->h2_adduct + H₂ (Oxidative Addition) hydrometallation Hydrometallation Intermediate h2_adduct->hydrometallation Migratory Insertion hydrometallation->catalyst Reductive Elimination + Product

Caption: Key steps in transition metal-catalyzed asymmetric hydrogenation.

B. Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol describes a modern cross-coupling approach to 3-substituted piperidines.[1][9]

  • In an argon-filled glovebox, add the Rh(I) precursor (e.g., [Rh(cod)₂]BF₄, 2.5 mol%) and the chiral diene ligand (e.g., (R)-BINAP, 3.0 mol%) to a vial.

  • Add degassed solvent (e.g., 1,4-dioxane) and stir for 30 minutes to form the active catalyst.

  • In a separate vial, dissolve the dihydropyridine substrate (1.0 equiv), the arylboronic acid (1.5 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Transfer the catalyst solution to the substrate mixture.

  • Seal the vial and heat to 80-100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by flash column chromatography to isolate the enantioenriched tetrahydropyridine, which can be further reduced to the piperidine.

C. Performance Comparison of Key Transition Metal Systems
Catalyst SystemCore ReactionAdvantagesDisadvantagesTypical Selectivity
Rh/Ir + Chiral Phosphines Asymmetric HydrogenationHigh TON/TOF, excellent enantioselectivity (>99% ee), atom economical.Requires high-pressure H₂ gas; catalyst can be sensitive to air/impurities.95->99% ee.
Palladium + Chiral Ligands Allylic Amination, C-H FunctionalizationMild conditions, exceptional functional group tolerance.[10][11]Substrates may require pre-functionalization; regioselectivity can be a challenge.90-99% ee.
Rhodium + Chiral Dienes Reductive Heck, [2+2+2] CycloadditionEnables convergent synthesis from simple fragments, builds complexity rapidly.[9][12]Ligand synthesis can be complex; optimization of reaction conditions is often required.90-99% ee.
Copper + Chiral Ligands Homo-Mannich ReactionUses readily available starting materials like cyclopropanols.[13]Newer methodology, substrate scope may be less explored.High dr, good to excellent ee.

III. Biocatalysis: Nature's Approach to Chirality

Biocatalysis leverages the exquisite selectivity of enzymes to perform asymmetric transformations. For piperidine synthesis, imine reductases (IREDs) and transaminases (TAs) are particularly powerful, operating in environmentally benign aqueous media under mild conditions.[14]

A. Key Strategy: Asymmetric Reduction with Imine Reductases (IREDs)

IREDs are NADPH-dependent enzymes that catalyze the stereoselective reduction of imines to amines.[15] In a synthetic context, a cyclic imine precursor to a piperidine can be reduced with near-perfect enantioselectivity. Modern approaches often combine this enzymatic step with other chemical or enzymatic steps in a concurrent cascade, enabling highly efficient multi-step syntheses in a single pot.[15][16]

B. Experimental Protocol: Chemoenzymatic Synthesis via an IRED Cascade

This protocol is adapted from a scalable synthesis of dihydropinidine.[15]

  • Prepare a phosphate buffer (100 mM, pH 7.5).

  • To the buffer, add the diketone precursor (1.0 equiv).

  • Add ammonium chloride (5.0 equiv) as the amine source for the transaminase.

  • Add the transaminase (TA) and the imine reductase (IRED) enzymes (as lyophilized powders or solutions).

  • Add a cofactor regeneration system: glucose (1.2 equiv) and glucose dehydrogenase (GDH) to regenerate the NADPH consumed by the IRED. Add NADP⁺ (catalytic amount).

  • Gently stir the reaction mixture at 30 °C. Maintain the pH at 7.5 by the periodic addition of dilute NaOH.

  • Monitor the reaction by GC or HPLC until the starting material is consumed (typically 24 hours).

  • Saturate the aqueous solution with NaCl and extract the product with an organic solvent (e.g., methyl-tert-butyl ether).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude chiral piperidine, which is often of sufficient purity for subsequent steps.

C. Performance Comparison of Key Enzyme Classes
Biocatalyst ClassCore ReactionAdvantagesDisadvantagesTypical Selectivity
Imine Reductases (IREDs) Asymmetric Imine ReductionExtremely high enantioselectivity, operates in water, mild conditions, biodegradable catalyst.[15]Substrate scope can be limited; requires a stoichiometric nicotinamide cofactor (and regeneration system).>99% ee, high de.
Transaminases (TAs) Reductive Amination of KetonesUses inexpensive amine donors (e.g., alanine), excellent selectivity.Reaction is an equilibrium; may require strategies to drive to completion.>99% ee.
Lipases/Esterases Kinetic Resolution/DesymmetrizationRobust, well-established enzymes, useful for resolving racemic mixtures or desymmetrizing meso compounds.[17]Maximum theoretical yield is 50% for kinetic resolution; requires separation of product and starting material.Excellent (E >200).

IV. Final Assessment and Strategic Selection

The choice of a catalytic system for asymmetric piperidine synthesis is a strategic decision guided by the specific demands of the target molecule and the practical constraints of the laboratory.

  • Organocatalysis is often the method of choice for rapid access to complex, polysubstituted piperidines from simple acyclic precursors, particularly in an academic or early discovery setting. Its operational simplicity is a significant advantage.

  • Transition Metal Catalysis excels in industrial applications and process development, where high efficiency (TON/TOF) and atom economy are critical. Asymmetric hydrogenation, in particular, is a powerful and scalable method for producing chiral piperidines.

  • Biocatalysis represents the pinnacle of selectivity and sustainability. For targets with amenable structures, enzymatic methods can provide access to enantiopure material under green conditions, an increasingly important consideration in modern pharmaceutical manufacturing.

The future of the field lies in the synergy between these domains. Hybrid chemoenzymatic cascades and tandem transition metal/organocatalytic processes are already demonstrating the power of combining different catalytic manifolds to achieve unprecedented levels of efficiency and elegance in chemical synthesis.

References

A Spectroscopic Guide to (S)-Ethyl Piperidine-3-carboxylate and its N-Substituted Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-Ethyl piperidine-3-carboxylate, also known as Ethyl (S)-nipecotate, is a pivotal chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents.[1] Its structural modification, particularly at the piperidine nitrogen, is a common strategy to modulate pharmacological activity. This guide provides a comprehensive spectroscopic comparison of this compound and three common N-substituted derivatives: N-Boc, N-Acetyl, and N-Benzyl. Through a detailed analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this document elucidates the characteristic spectral signatures of each compound. We offer field-proven experimental protocols and explain the causal relationships between structural modifications and their spectroscopic outputs, providing researchers and drug development professionals with a robust framework for structural verification and characterization.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, present in a multitude of approved drugs. This compound offers a versatile platform for creating complex molecular architectures.[1] The ability to rapidly and accurately confirm the structure of the parent molecule and its derivatives is paramount for synthetic success and quality control. Spectroscopic techniques are the cornerstone of this process. This guide will systematically dissect the ¹H NMR, ¹³C NMR, FTIR, and MS data for the parent secondary amine and compare it directly with its N-Boc (urethane), N-Acetyl (amide), and N-Benzyl (tertiary amine) analogues. This comparative approach highlights the predictable and informative shifts in spectral data that arise from altering the electronic and steric environment of the piperidine nitrogen, thereby empowering chemists to interpret their own experimental data with higher confidence.

Part 1: Spectroscopic Profile of the Parent Compound: this compound

This compound (Molecular Formula: C₈H₁₅NO₂, Molecular Weight: 157.21 g/mol ) is a liquid at room temperature.[2] Its structure features a secondary amine within the piperidine ring and an ethyl ester at the C3 position. These functional groups give rise to distinct and predictable spectroscopic signals.

¹H NMR Spectroscopy: The proton NMR spectrum is the initial and often most informative step in structural analysis.[3] Key signals include the N-H proton, which is often a broad singlet, and the complex multiplets of the piperidine ring protons. The protons on carbons adjacent to the nitrogen (C2 and C6) are typically found further downfield than the other ring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.[3] The carbonyl carbon of the ester group is the most downfield signal. The carbons adjacent to the nitrogen (C2, C6) and the ester-bearing carbon (C3) are also key diagnostic peaks.

FTIR Spectroscopy: Infrared spectroscopy is excellent for identifying key functional groups. The spectrum of this compound is characterized by a prominent N-H stretching vibration, a strong C=O stretch from the ester, and various C-H and C-N/C-O stretches.[2][4]

Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will prominently feature the protonated molecular ion [M+H]⁺.[5][6] This provides a direct confirmation of the molecular weight.

Summary of Spectroscopic Data for this compound
TechniqueObservationCharacteristic Signals / Values
¹H NMR Piperidine Ring Protons~1.5 - 3.1 ppm (complex multiplets)
-OCH₂CH₃~4.1 ppm (quartet)
-OCH₂CH₃ ~1.2 ppm (triplet)
NH Variable, often broad singlet (~1.9-2.5 ppm)
¹³C NMR C =O (Ester)~173 ppm
-OC H₂CH₃~60 ppm
Piperidine Ring Carbons~25 - 50 ppm
-OCH₂C H₃~14 ppm
FTIR N-H Stretch~3350 cm⁻¹ (medium, sharp)
C-H Stretch (sp³)~2850-2980 cm⁻¹
C=O Stretch (Ester)~1730 cm⁻¹ (strong)
C-O Stretch~1180 cm⁻¹ (strong)
MS (ESI) Protonated Molecular Ionm/z ~158.1 [M+H]⁺

Note: NMR chemical shifts (ppm) are approximate and can vary based on solvent and concentration.

Part 2: Comparative Analysis of N-Substituted Derivatives

Modifying the piperidine nitrogen fundamentally alters the molecule's electronic and steric properties, leading to predictable and diagnostic changes in its spectroscopic signatures. We will examine three common derivatives.

N-Boc-(S)-Ethyl Piperidine-3-carboxylate

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Its introduction converts the secondary amine to a urethane, which has significant electronic and conformational effects.

  • ¹H NMR: The most dramatic change is the disappearance of the N-H signal. The protons on the carbons alpha to the nitrogen (C2, C6) are shifted significantly downfield due to the electron-withdrawing nature of the urethane carbonyl. A large singlet integrating to 9 protons appears around 1.4 ppm, characteristic of the tert-butyl group.

  • ¹³C NMR: Two new signals appear for the Boc group: the quaternary carbon (~80 ppm) and the urethane carbonyl carbon (~155 ppm). The ring carbons, especially C2 and C6, also experience a downfield shift.

  • FTIR: The N-H stretch disappears. A new, very strong carbonyl stretch appears for the urethane at a lower wavenumber (~1690 cm⁻¹) than the ester carbonyl (~1735 cm⁻¹).

  • MS (ESI): The molecular weight increases by 100.12 g/mol . The new protonated molecular ion is observed at m/z ~258.2 [M+H]⁺. A characteristic fragmentation is the loss of tert-butyl or isobutylene.

N-Acetyl-(S)-Ethyl Piperidine-3-carboxylate

Acetylation converts the secondary amine into an amide. Amide resonance introduces planarity and restricts rotation around the C-N bond, which can lead to the observation of rotamers in NMR.

  • ¹H NMR: The N-H signal is replaced by a sharp singlet for the acetyl methyl group (~2.1 ppm).[7][8] Due to the strong electron-withdrawing and anisotropic effect of the amide carbonyl, the alpha-protons (C2, C6) are significantly shifted downfield, often past 4.0 ppm.

  • ¹³C NMR: A new methyl signal (~22 ppm) and an amide carbonyl signal (~170 ppm) appear. The C2 and C6 carbons are shifted downfield.

  • FTIR: The N-H stretch is absent. A strong amide I band (C=O stretch) is observed around 1640 cm⁻¹, which is distinct from the ester carbonyl.

  • MS (ESI): The molecular weight increases by 42.04 g/mol . The new protonated molecular ion is observed at m/z ~200.1 [M+H]⁺.

N-Benzyl-(S)-Ethyl Piperidine-3-carboxylate

Benzylation converts the secondary amine to a tertiary amine, adding a bulky, aromatic substituent.

  • ¹H NMR: Aromatic proton signals appear in the characteristic region of ~7.2-7.4 ppm. A new singlet or AB quartet for the benzylic -CH₂- protons appears around 3.6 ppm. The N-H signal is absent.

  • ¹³C NMR: Aromatic carbon signals appear between ~127-138 ppm. A new signal for the benzylic carbon is observed around 63 ppm.[9]

  • FTIR: The N-H stretch is absent. New peaks corresponding to aromatic C-H stretching (~3030 cm⁻¹) and C=C stretching (~1600, 1495, 1450 cm⁻¹) appear.

  • MS (ESI): The molecular weight increases by 90.12 g/mol . The new protonated molecular ion is observed at m/z ~248.2 [M+H]⁺. A dominant fragment ion is often the tropylium ion at m/z 91, corresponding to the benzyl fragment.

Comparative Spectroscopic Data Summary
FeatureThis compound (Parent)N-Boc DerivativeN-Acetyl DerivativeN-Benzyl Derivative
Mol. Weight 157.21257.33199.25247.34
¹H NMR (Key Signal) ~1.9-2.5 (br s, 1H, NH )~1.4 (s, 9H, -C(CH₃)₃)~2.1 (s, 3H, -COCH₃)~7.3 (m, 5H, Ar-H )
¹³C NMR (Key Signal) C2/C6: ~46-50 ppmUrethane C =O: ~155 ppmAmide C =O: ~170 ppmAromatic C : ~127-138 ppm
FTIR (Key Band cm⁻¹) ~3350 (N-H)~1690 (Urethane C=O)~1640 (Amide C=O)~3030, 1495 (Aromatic)
MS (m/z [M+H]⁺) 158.1258.2200.1248.2

Part 3: Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for data acquisition are recommended.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[10] Ensure the sample is fully dissolved.

    • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Acquisition:

      • Tune and shim the instrument on the sample.

      • Acquire data with a standard pulse-acquire sequence.

      • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • ¹³C NMR Acquisition:

      • Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).

      • Typical parameters: 512-2048 scans, relaxation delay of 2 seconds, spectral width of 220-240 ppm.

    • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS (0.00 ppm). Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Methodology:

    • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.[11][12]

    • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument-related absorbances.[13]

    • Sample Application: Place a single drop of the liquid sample directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in press to ensure good contact.[12][13][14]

    • Data Acquisition: Collect the sample spectrum.

    • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Objective: To determine the accurate molecular weight of the compound.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[15]

    • Instrumentation: Use a mass spectrometer equipped with an ESI source.

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[16][17] Use a heated drying gas (e.g., nitrogen) to facilitate solvent evaporation and ion desolvation.[17]

    • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-500). The instrument will detect the mass-to-charge ratio of the resulting gas-phase ions.[5][15]

Visualizations

General Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh & Dissolve (NMR) A1 NMR Spectrometer P1->A1 P2 Dilute Sample (MS) A2 ESI-MS P2->A2 P3 Neat Sample (FTIR) A3 ATR-FTIR P3->A3 D1 Assign Peaks & Interpret Structure A1->D1 A2->D1 A3->D1

Caption: Workflow from sample preparation to spectral analysis.

Impact of N-Substitution on Alpha-Proton (¹H NMR) Chemical Shift

Caption: Effect of N-acylation/carbamoylation on Hα chemical shift.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a clear demonstration of structure-property relationships. Each N-substitution imparts a unique and predictable spectroscopic fingerprint. The secondary amine is characterized by its N-H proton signal in NMR and N-H stretch in FTIR. Conversion to an N-Boc urethane, N-Acetyl amide, or N-Benzyl tertiary amine results in the disappearance of these N-H signals and the appearance of new, characteristic peaks for each substituent. Most notably, the chemical shifts of the protons and carbons alpha to the nitrogen are highly sensitive to the electronic nature of the substituent, providing a powerful diagnostic tool for confirming successful chemical transformations. By utilizing the standardized protocols and comparative data presented in this guide, researchers can confidently and efficiently characterize this important class of molecules.

References

Navigating the Therapeutic Landscape: A Comparative Efficacy Analysis of (S)-Ethyl Piperidine-3-carboxylate Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous approved drugs across a wide spectrum of therapeutic areas.[1] Its inherent conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design.[1] Within this class of compounds, (S)-Ethyl piperidine-3-carboxylate, also known as (S)-Ethyl nipecotate, has emerged as a critical chiral building block for the synthesis of novel therapeutics.[2] This guide provides an in-depth, objective comparison of drug candidates derived from this versatile scaffold against existing treatments in two key therapeutic areas: Alzheimer's disease and Janus Kinase (JAK) inhibition for autoimmune disorders and myelofibrosis.

The Rise of Multi-Targeting Ligands in Alzheimer's Disease: A New Paradigm

The current therapeutic strategy for Alzheimer's disease (AD) primarily revolves around single-target drugs, such as acetylcholinesterase (AChE) inhibitors, which aim to alleviate symptoms by boosting cholinergic neurotransmission.[3][4] However, the multifactorial nature of AD, involving amyloid-beta (Aβ) aggregation, oxidative stress, and neuroinflammation, has led to a paradigm shift towards multi-target-directed ligands (MTDLs).[5] It is in this context that derivatives of this compound are showing significant promise.

A recent preliminary study detailed the synthesis and evaluation of a series of ethyl nipecotate amides designed to concurrently target multiple pathological pathways in AD.[3][6] These compounds leverage the GABA reuptake inhibitory properties of the nipecotic acid core while incorporating moieties with antioxidant and anti-inflammatory activities.[3][6]

Comparative Efficacy: Ethyl Nipecotate Derivatives vs. Donepezil

To contextualize the potential of these novel agents, a comparison with the standard-of-care AChE inhibitor, Donepezil, is essential.

Compound/DrugTarget(s)IC50 (AChE)Additional Activities
Ethyl Nipecotate Derivative (Compound 2) AChE, Oxidative Stress, Inflammation~47 µM[3][6]Lipid peroxidation inhibition (IC50 ~20 µM), LOX inhibition (~33% at 100 µM)[3][6]
Donepezil AChE22 nM[7]Primarily selective for AChE[7]

While Donepezil exhibits significantly higher potency in inhibiting AChE, the novel ethyl nipecotate derivatives offer a multi-pronged approach by also tackling oxidative stress and inflammation, key contributors to AD progression.[3][6][8] This multi-target engagement could potentially translate to a more comprehensive therapeutic effect beyond symptomatic relief.

Experimental Workflow: Evaluating Multi-Target Anti-Alzheimer's Drug Candidates

The evaluation of such multi-target agents requires a multi-faceted experimental approach. The following workflow outlines the key assays for a comprehensive preclinical assessment.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based & In Vivo Models A Synthesis of (S)-Ethyl piperidine-3-carboxylate Derivatives B AChE Inhibition Assay (Ellman's Method) A->B Evaluate symptomatic target engagement C Antioxidant Assays (e.g., DPPH, Lipid Peroxidation) A->C Assess disease- modifying potential D Anti-inflammatory Assays (e.g., LOX Inhibition, Carrageenan-induced edema) A->D Assess disease- modifying potential E Neuroprotection Assays (e.g., against H2O2-induced toxicity) B->E C->E D->E Correlate in vitro activity with cellular effects F In Vivo Efficacy Studies (e.g., Morris Water Maze in AD mouse models) E->F Translate cellular effects to behavioral outcomes

Caption: Experimental workflow for preclinical evaluation of multi-target anti-Alzheimer's drug candidates.

The Piperidine Scaffold in JAK Inhibition: A Structural Advantage

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that are often dysregulated in autoimmune diseases and myeloproliferative neoplasms.[9][10] Tofacitinib, a potent JAK inhibitor approved for the treatment of rheumatoid arthritis, features a piperidine moiety as a key structural element.[11] While the exact synthesis of commercial Tofacitinib is proprietary, the piperidine core highlights the importance of this scaffold in the design of JAK inhibitors.

Comparative Efficacy: Tofacitinib vs. Ruxolitinib

A comparison between Tofacitinib and Ruxolitinib, another prominent JAK inhibitor, reveals nuances in their selectivity and clinical applications.

DrugPrimary JAK TargetsApproved Indications (Selected)Key Differentiators
Tofacitinib JAK1, JAK3 >> JAK2[10]Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative ColitisOral administration, effective in autoimmune conditions.
Ruxolitinib JAK1, JAK2[10][12]Myelofibrosis, Polycythemia VeraFirst JAK inhibitor approved for myelofibrosis, demonstrates efficacy in reducing spleen size and improving symptoms.[1][12]

The differing selectivity profiles of Tofacitinib and Ruxolitinib, despite both being potent JAK inhibitors, underscore the importance of subtle structural modifications in achieving desired therapeutic outcomes. The piperidine ring in Tofacitinib plays a critical role in orienting the molecule within the ATP-binding pocket of the JAK enzymes, contributing to its specific inhibitory profile.[13]

Signaling Pathway: JAK-STAT Inhibition

The therapeutic effects of both Tofacitinib and Ruxolitinib are mediated through the inhibition of the JAK-STAT signaling pathway.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Modulation Tofacitinib Tofacitinib / Ruxolitinib Tofacitinib->JAK Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for determining the rate of acetylcholinesterase activity and the inhibitory potential of test compounds.

Principle: The assay measures the production of thiocholine, which results from the hydrolysis of acetylthiocholine by AChE. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve acetylthiocholine iodide in the buffer to a final concentration of 15 mM.

    • Dissolve DTNB in the buffer to a final concentration of 10 mM.

    • Prepare various concentrations of the test compound (e.g., ethyl nipecotate derivatives) and a positive control (e.g., Donepezil) in the buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution or buffer (for control).

    • Add 125 µL of DTNB solution.

    • Add 50 µL of acetylthiocholine iodide solution.

    • Initiate the reaction by adding 25 µL of AChE solution.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Causality and Validation: The use of a positive control (Donepezil) validates the assay's sensitivity and provides a benchmark for comparing the potency of the test compounds. The time-course measurement of absorbance ensures that the reaction rate is determined in the linear range, providing accurate kinetic data.

Conclusion

This compound continues to be a valuable scaffold in the discovery of novel therapeutics. In the realm of Alzheimer's disease, its derivatives are paving the way for multi-target agents that address the multifaceted nature of the disease, moving beyond purely symptomatic treatments. In the field of JAK inhibition, the piperidine moiety has proven to be a key structural feature for achieving potent and selective inhibition. The comparative analysis presented in this guide highlights the potential of this compound-based drugs to offer significant advantages over existing treatments. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic efficacy and safety profiles.

References

A Comparative Guide to the In-Vitro and In-Vivo Efficacy of (S)-Ethyl Piperidine-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The (S)-Ethyl piperidine-3-carboxylate, also known as (S)-Ethyl nipecotate, is a chiral heterocyclic building block of significant interest in medicinal chemistry.[1][2] Its rigid piperidine core provides a valuable scaffold for developing novel therapeutic agents by allowing for precise three-dimensional orientation of functional groups. This guide offers a comparative analysis of its derivatives, synthesizing data from key in-vitro and in-vivo studies to provide researchers and drug development professionals with a comprehensive overview of their therapeutic potential, with a focus on anticancer and anti-inflammatory applications. The inherent chirality of this scaffold is often crucial, with the (S)-configuration frequently demonstrating significantly higher potency compared to its R-enantiomer or racemic mixtures.[3][4]

Part 1: In-Vitro Evaluation of Anticancer Activity

Piperidine derivatives are widely investigated for their potential as anticancer agents due to their ability to modulate critical cellular signaling pathways, induce apoptosis, and interfere with cell proliferation.[5][6][7] A notable area of research involves the development of (S)-piperidine-3-carboxamide derivatives as potent inducers of cellular senescence in cancer cells—a state of irreversible cell cycle arrest that serves as a barrier to tumorigenesis.[3][8]

A high-throughput screening effort followed by a structure-activity relationship (SAR) study identified a series of N-arylpiperidine-3-carboxamide derivatives with potent antimelanoma activity.[3][9] The initial hit, compound 1 , demonstrated moderate activity, which was significantly optimized through systematic chemical modifications. The study revealed that the (S)-configuration was critical for activity, with the S-enantiomer (20 ) being approximately 15 times more potent than the R-enantiomer (19 ).[3] Further optimization, including the replacement of a benzene ring with pyridine and modification of a side-chain heterocycle, led to the discovery of compound 54 , the most potent derivative in the series.[3]

Comparative In-Vitro Anticancer Activity Data

The following table summarizes the senescence-inducing and antiproliferative activities of key N-arylpiperidine-3-carboxamide derivatives against the A375 human melanoma cell line.[3]

CompoundConfigurationKey Structural FeaturesSenescence EC50 (µM)¹Antiproliferative IC50 (µM)²
1 RacemicInitial Hit1.240.88
19 REnantiomer of Hit4.11>10
20 SEnantiomer of Hit0.270.35
54 SPyridine B-ring, Pyrrole R³0.040.03
DoxorubicinN/AReference Drug0.009Not Reported

¹EC50: The effective concentration of a compound that induces senescence in 50% of the cell population.[3] ²IC50: The concentration of a compound that reduces the cell number by 50%.[3]

Mechanism of Action: Modulation of Cell Signaling

The biological activities of many piperidine derivatives are attributed to their ability to modulate critical cellular signaling pathways.[5] For instance, the PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers. Several anticancer agents derived from piperidine scaffolds exert their effects by inhibiting key components of this pathway, ultimately leading to apoptosis.[5]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Inhibitor (S)-Piperidine-3-Carboxamide Derivative Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway targeted by anticancer piperidine derivatives.

Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Methodology

  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.[10]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard culture conditions.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.[5]

Caption: Standard experimental workflow for the MTT cell viability assay.

Part 2: In-Vivo Evaluation of Pharmacological Activity

Translating in-vitro potency to in-vivo efficacy is a critical step in drug development. Piperidine derivatives have been evaluated in various animal models for conditions including pain, inflammation, and osteoporosis.[11][12][13]

Comparative In-Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents. A study investigating novel piperidine derivatives demonstrated significant anti-inflammatory effects.

CompoundDose (mg/kg)Time Post-InductionEdema Inhibition (%)
Compound 1 2004 h66.39
Compound 2 2004 h72.08
Compound 3 2004 h99.69
Indomethacin 104 h100.00

Data adapted from a representative study on anti-inflammatory piperidine derivatives.[11]

In-Vivo Anti-Osteoporosis Efficacy

In a separate line of research, piperidine-3-carboxamide derivatives were synthesized and evaluated as inhibitors of Cathepsin K, a key enzyme involved in bone resorption.[12] The most potent compound, H-9 , was tested in an ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis. The in-vivo experiments demonstrated that administration of H-9 significantly increased the bone mineral density of the OVX mice, suggesting its potential as an anti-bone resorption agent for treating osteoporosis.[12]

Experimental Protocol: In-Vivo Carrageenan-Induced Paw Edema

This protocol assesses the ability of a test compound to reduce acute inflammation in a rodent model.

Methodology

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).

  • Grouping and Fasting: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Groups (different doses of the piperidine derivative). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation. The control group receives the vehicle.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

InVivo_Workflow A 1. Acclimatize & Group Rats B 2. Administer Test Compound (e.g., Oral Gavage) A->B C 3. Measure Baseline Paw Volume (t=0) D 4. Induce Edema (Sub-plantar Carrageenan Injection) B->D 1 hr post-dose E 5. Measure Paw Volume (t = 1, 2, 3, 4 hrs) D->E F 6. Calculate % Edema Inhibition vs. Control Group E->F

Caption: Experimental workflow for the carrageenan-induced paw edema in-vivo model.

Conclusion

The this compound scaffold is a versatile and privileged structure in modern drug discovery. The derivatives stemming from this core exhibit a wide spectrum of biological activities, with compelling evidence for their potential in oncology and inflammatory diseases. In-vitro studies consistently highlight the importance of the (S)-stereochemistry for potent biological activity and provide quantitative measures of efficacy (IC50/EC50) that guide SAR optimization.[3][4] Subsequent in-vivo studies in established animal models have confirmed that potent in-vitro candidates, such as the anti-inflammatory compound 3 and the anti-osteoporotic agent H-9 , can translate their efficacy into a complex biological system.[11][12] The continued exploration of this chemical space, with a focus on target identification and pharmacokinetic profiling, holds significant promise for the development of next-generation therapeutics.[3]

References

A Comparative Guide to Validated Analytical Methods for the Quantification of (S)-Ethyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chiral intermediates like (S)-Ethyl piperidine-3-carboxylate is paramount. This pivotal building block, also known as (S)-ethyl nipecotate, is integral to the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemical purity and concentration of this precursor directly impact the safety and efficacy of the final drug product. Consequently, robust and validated analytical methods are not merely a matter of procedural compliance but a cornerstone of quality assurance in pharmaceutical development.

This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each described method is a self-validating system grounded in established scientific principles and regulatory standards.

The Analytical Imperative: Why Method Selection Matters

The choice of an analytical method for this compound is dictated by the specific analytical objective. Are you seeking to determine the overall purity of a sample, or is the critical parameter the enantiomeric excess? Is the analysis for in-process control, final product release, or pharmacokinetic studies? Each of these scenarios presents unique challenges and necessitates a tailored analytical approach. In this guide, we will explore and compare three widely applicable techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): For the critical determination of enantiomeric purity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For the quantification of the compound in its bulk form or in various matrices.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust alternative for assessing purity and quantifying the analyte, particularly when volatility is not a limiting factor.

Our comparative analysis will be framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring a focus on the key performance characteristics of accuracy, precision, specificity, linearity, range, and limits of detection and quantification.[1][2][3][4]

Comparative Overview of Analytical Techniques

The selection of an optimal analytical method hinges on a thorough understanding of the strengths and limitations of each technique in the context of the analyte's physicochemical properties. This compound is a chiral cyclic amine ester, and its analysis presents specific challenges, such as the potential for peak tailing in chromatography due to the basic nature of the piperidine ring and the need for enantioselective separation.

Analytical Technique Primary Application Key Advantages Potential Limitations
Chiral HPLC Enantiomeric PurityDirect separation of enantiomers, high resolution.Requires specialized and often expensive chiral stationary phases.
Reverse-Phase HPLC Purity and AssayBroad applicability, robust, compatible with various detectors.May not resolve enantiomers; potential for peak tailing with basic analytes.
GC-FID Purity and AssayHigh efficiency, sensitive for volatile compounds, robust detector.Requires analyte to be volatile and thermally stable; potential for sample degradation at high temperatures.

In-Depth Methodologies and Validation Data

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Rationale: The biological activity of chiral molecules is often stereospecific. Therefore, quantifying the enantiomeric purity of this compound is a critical quality attribute. Direct chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for this application as it allows for the physical separation of the (R) and (S) enantiomers. An immobilized amylose-based CSP is particularly effective for this separation.[5][6]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Immobilized amylose-based chiral stationary phase (e.g., Chiralpak® IA or equivalent), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). The diethylamine is a crucial additive that acts as a basic modifier to improve the peak shape of the amine-containing analyte by minimizing interactions with residual silanols on the silica support.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Workflow for Chiral HPLC Analysis:

Caption: Workflow for the analysis of this compound by Chiral HPLC.

Validation Data Summary (based on published data for ethyl nipecotate[5]):

Validation Parameter Performance Characteristic
Specificity Baseline resolution of >3.5 between the (R) and (S) enantiomers.
Linearity (for the S-enantiomer) Range: 4.5 - 120 µg/mL; Correlation Coefficient (r²): >0.999.
Limit of Detection (LOD) 0.015 µg for the (R)-enantiomer.
Limit of Quantification (LOQ) 0.045 µg for the (S)-enantiomer.
Accuracy Recovery of 98-102% for the (S)-enantiomer in spiked samples.
Precision (Repeatability) RSD < 2% for the peak area of the (S)-enantiomer.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

Rationale: For determining the overall purity and for assay purposes, a robust and less specialized method than chiral HPLC is often preferred. RP-HPLC is a workhorse in the pharmaceutical industry due to its versatility and reliability. A C18 column is a common choice for the separation of moderately polar compounds like this compound.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV or Charged Aerosol Detector (CAD).

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The formic acid serves to protonate the piperidine nitrogen, improving peak shape and retention.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 10% B

    • 22-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or CAD.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of approximately 0.5 mg/mL.

Workflow for RP-HPLC Analysis:

Caption: Workflow for the analysis of this compound by GC-FID.

Validation Data Summary (Proposed based on typical performance):

Validation Parameter Performance Characteristic
Specificity The method should demonstrate baseline separation of the analyte from solvent and any potential volatile impurities.
Linearity Range: 0.01 - 2.0 mg/mL; Correlation Coefficient (r²): >0.998.
Limit of Detection (LOD) 0.005 mg/mL.
Limit of Quantification (LOQ) 0.01 mg/mL.
Accuracy Recovery of 98-102% in spiked samples.
Precision (Repeatability & Intermediate) RSD < 2.0%.

Conclusion: Selecting the Right Tool for the Job

The choice of an analytical method for the quantification of this compound is a critical decision that should be guided by the specific analytical requirements.

  • For unequivocal determination of enantiomeric purity , Chiral HPLC is the indispensable method of choice, providing the necessary resolution to separate the (S) and (R) enantiomers.

  • For routine purity assessment and assay of the bulk substance, RP-HPLC offers a robust, versatile, and widely available solution.

  • GC-FID presents a high-efficiency alternative, particularly suitable for assessing purity and quantifying the analyte when dealing with samples where volatility is not a concern and a different selectivity profile is desired.

Each method, when properly validated according to established guidelines such as ICH Q2(R1), provides a reliable and self-validating system for ensuring the quality and consistency of this compound in a drug development and manufacturing setting. The data presented in this guide should serve as a valuable resource for researchers and scientists in selecting and implementing the most appropriate analytical strategy for their specific needs.

References

Safety Operating Guide

Executive Summary: Prioritizing Safety in Handling (S)-Ethyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling (S)-Ethyl piperidine-3-carboxylate

This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] However, its utility is matched by a significant hazard profile that demands rigorous safety protocols. The primary and most severe risk associated with this compound is serious, irreversible eye damage (GHS Hazard H318) .[2][3] This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to establish a self-validating system of safety, focusing on the correct selection and use of Personal Protective Equipment (PPE). Adherence to these protocols is not merely procedural; it is fundamental to safeguarding personnel from potentially life-altering injuries.

Hazard Profile and Chemical Characteristics

A foundational understanding of the substance's properties is the first step in a robust safety assessment. The primary hazard, as classified under the Globally Harmonized System (GHS), is Eye Damage, Category 1.[2][3] This classification indicates a risk of serious eye damage upon contact.

PropertyValueSource
GHS Pictogram GHS05 (Corrosion)[4]
Signal Word Danger[2][4]
Hazard Statements H318: Causes serious eye damage[2][3]
Physical State Liquid[4]
Appearance Colorless to yellow clear liquid[1]
Density 1.043 g/mL at 25 °C[4]
Flash Point 76.7 °C (170.1 °F)[4]
CAS Number 37675-18-6[3][4]

The combustible nature of the liquid (Flash Point > 60°C) also necessitates controls to prevent ignition, particularly during large-scale handling or in the event of a spill.[4][5]

The Hierarchy of Controls: A Proactive Safety Strategy

Relying solely on PPE is a reactive approach to safety. As Senior Application Scientists, we must implement a proactive strategy based on the Hierarchy of Controls . This model prioritizes eliminating or minimizing the hazard at its source, with PPE serving as the final, critical barrier between the user and the chemical.

cluster_0 The Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Last line of defense) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

For this compound, this means:

  • Engineering Controls: Always handle this liquid within a certified chemical fume hood to contain vapors and prevent inhalation.[5][6]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and emergency procedures.

Operational Guide to Personal Protective Equipment (PPE)

The selection of PPE must directly address the identified hazards. Given the severe risk of eye damage, protocols for eye and face protection are paramount.

cluster_1 PPE Selection Workflow for this compound Start Handling Required? EyeProtection CRITICAL: Eye Protection Wear Chemical Splash Goggles (EN166) Start->EyeProtection FaceShield Risk of Splash? (e.g., Transfer, Reaction Quench) EyeProtection->FaceShield AddFaceShield Add Full-Face Shield over Goggles FaceShield->AddFaceShield Yes HandProtection Hand Protection Wear Nitrile or Neoprene Gloves FaceShield->HandProtection No AddFaceShield->HandProtection BodyProtection Body Protection Wear Chemical-Resistant Lab Coat HandProtection->BodyProtection Respiratory Adequate Ventilation? (e.g., Certified Fume Hood) BodyProtection->Respiratory NoRespirator No Respirator Needed Respiratory->NoRespirator Yes UseRespirator Use Respirator with Organic Vapor Cartridge (e.g., ABEK) Respiratory->UseRespirator No Proceed Proceed with Caution NoRespirator->Proceed UseRespirator->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Eye and Face Protection: The Non-Negotiable Barrier

The H318 hazard classification means that a single droplet can cause serious, lasting damage.[2][3] Standard safety glasses are insufficient .

  • Mandatory: Wear tightly fitting chemical splash goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133.[5]

  • Best Practice: For any procedure involving risk of splashing (e.g., transfers, extractions, reaction quenching), wear a full-face shield over the chemical splash goggles.[2][6] This provides a secondary layer of protection for the entire face.

Skin and Body Protection

While not classified as corrosive to the skin, the compound can cause skin irritation.[3][7]

  • Gloves: Wear compatible chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable for incidental contact. For prolonged handling, consult a glove manufacturer's compatibility chart. Always inspect gloves for tears or holes before use.

  • Lab Coat: A buttoned, long-sleeved, chemical-resistant lab coat is required to protect skin and personal clothing.

  • Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection

Under normal laboratory conditions inside a fume hood, respiratory protection is not typically required.[6] However, it becomes necessary when engineering controls are absent or insufficient.

  • Required When: Handling large quantities, working in poorly ventilated areas, or if there is a potential for aerosol generation (e.g., during a spill).

  • Recommended Type: If a respirator is needed, use a NIOSH-approved respirator with an organic vapor cartridge, such as a type ABEK (EN 14387) filter.[4][5]

Procedural Walkthroughs: From Handling to Emergency Response

Standard Handling Protocol
  • Preparation: Confirm the chemical fume hood is operational. Don all required PPE (goggles, gloves, lab coat).

  • Handling: Conduct all manipulations at least 6 inches inside the fume hood sash. Use glassware that is clean and free of defects.

  • Transfer: When transferring the liquid, do so slowly to minimize splashing. Use a secondary container to transport the primary container outside of the hood.

  • Post-Handling: Tightly seal the container. Wipe down the work surface.

  • Doffing PPE: Remove gloves first, turning them inside out. Remove lab coat, then goggles. Wash hands thoroughly with soap and water immediately after handling.[5]

Emergency Protocol: Spill Response

cluster_2 Spill Response Workflow Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate if spill is large or ventilation is poor Alert->Evacuate PPE If safe, don appropriate PPE (add respirator if needed) Alert->PPE Ignition Remove all ignition sources PPE->Ignition Contain Contain the spill with absorbent material (Vermiculite, Sand) Ignition->Contain Collect Collect absorbed material into a sealed container Contain->Collect Dispose Label container as Hazardous Waste Collect->Dispose Decontaminate Decontaminate the area Dispose->Decontaminate Report Report the incident Decontaminate->Report

Caption: Step-by-step emergency response plan for a spill.

  • Alert: Immediately alert others in the vicinity.

  • Isolate: If the spill is large or ventilation is poor, evacuate the area. Remove all sources of ignition.[6][8]

  • Contain: Wearing appropriate PPE (including respiratory protection if necessary), contain the spill by surrounding it with an inert absorbent material like vermiculite, dry sand, or earth.[6][8]

  • Absorb: Cover and absorb the spilled liquid.

  • Collect: Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste.[6]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container and dispose of it according to institutional and local hazardous waste regulations.[5][7]

Emergency Protocol: First Aid
  • Eye Contact: This is a medical emergency. Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention without delay. [2][9]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[2][5] Seek medical attention if irritation develops or persists.[9]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][7] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[2] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][10]

Disposal Plan

Chemical waste must be handled as a hazardous material.

  • Segregation: Collect all waste materials containing this compound, including contaminated absorbents and disposable PPE, in a dedicated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Keep the waste container sealed and store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office, ensuring compliance with all local, state, and federal regulations.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Ethyl piperidine-3-carboxylate
Reactant of Route 2
(S)-Ethyl piperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.